Product packaging for Folate-PEG3-C2-acid(Cat. No.:)

Folate-PEG3-C2-acid

Cat. No.: B15138096
M. Wt: 644.6 g/mol
InChI Key: ZRMDXRKPSYWJMC-FQEVSTJZSA-N
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Description

Folate-PEG3-C2-acid is a useful research compound. Its molecular formula is C28H36N8O10 and its molecular weight is 644.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N8O10 B15138096 Folate-PEG3-C2-acid

Properties

Molecular Formula

C28H36N8O10

Molecular Weight

644.6 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C28H36N8O10/c29-28-35-24-23(26(41)36-28)33-19(16-32-24)15-31-18-3-1-17(2-4-18)25(40)34-20(27(42)43)5-6-21(37)30-8-10-45-12-14-46-13-11-44-9-7-22(38)39/h1-4,16,20,31H,5-15H2,(H,30,37)(H,34,40)(H,38,39)(H,42,43)(H3,29,32,35,36,41)/t20-/m0/s1

InChI Key

ZRMDXRKPSYWJMC-FQEVSTJZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Folate-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

Folate-PEG3-C2-acid is a heterobifunctional linker molecule designed for targeted drug delivery and the synthesis of advanced therapeutic agents such as proteolysis-targeting chimeras (PROTACs). This molecule is composed of three key functional units:

  • Folic Acid: A targeting moiety that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2]

  • Polyethylene Glycol (PEG) Spacer: A three-unit PEG chain that enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer between the targeting and functional ends of the molecule.[3][4]

  • Carboxylic Acid Terminus: A reactive group that allows for covalent conjugation to amine-containing molecules, such as drugs, imaging agents, or other components of a therapeutic construct.[5]

The strategic combination of these components enables the targeted delivery of conjugated payloads to FR-positive cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.[6]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and similar derivatives, compiled from supplier data sheets and relevant literature.

PropertyValue/Characteristic
Molecular Formula C28H36N8O10
Molecular Weight 644.64 g/mol
Appearance Yellow to orange solid
Purity Typically >95% (as determined by HPLC)
Solubility Soluble in DMSO and DMF
Storage Conditions Store at -20°C, protected from light

Experimental Protocols

Synthesis of Folate-PEG-Acid

The synthesis of Folate-PEG-acid derivatives generally involves a multi-step process. Below is a representative protocol adapted from methodologies described for similar compounds.[3][7][8]

Materials:

  • Folic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amino-PEG3-C2-acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether for precipitation

  • Appropriate solvents for purification (e.g., water, acetonitrile for HPLC)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add NHS (1.1 eq) and EDC or DCC (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature in the dark for 4-6 hours to form the NHS-activated folate ester.

  • Conjugation to PEG Linker:

    • In a separate flask, dissolve Amino-PEG3-C2-acid in anhydrous DMSO.

    • Add TEA or DIPEA (2-3 eq) to the solution.

    • Slowly add the activated folic acid solution to the Amino-PEG3-C2-acid solution.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring in the dark.

  • Purification:

    • The crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

    • A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase.

    • Fractions containing the desired product are collected, pooled, and lyophilized to yield the purified this compound.

Characterization Methods
TechniquePurpose & Expected Observations
¹H NMR Spectroscopy To confirm the structure of the final product. Characteristic aromatic proton signals from folic acid are expected between 6.5 and 8.5 ppm, and a prominent signal for the PEG methylene protons should appear around 3.6 ppm.[11][12]
Mass Spectrometry To verify the molecular weight of the synthesized compound.
FTIR Spectroscopy To identify key functional groups. The formation of the amide bond is confirmed by characteristic absorption bands.[5]
Analytical HPLC To assess the purity of the final product.[9][]

Signaling Pathways and Logical Relationships

Folate Receptor-Mediated Endocytosis

This compound-conjugated therapeutics are internalized by cells through folate receptor-mediated endocytosis. The following diagram illustrates this pathway.[6][14]

G1 Folate-PEG-Drug Folate-PEG-Drug Folate Receptor Folate Receptor Folate-PEG-Drug->Folate Receptor Binding Endosome Endosome Folate Receptor->Endosome Internalization Drug Release Drug Release Endosome->Drug Release Acidification Recycled Receptor Recycled Receptor Endosome->Recycled Receptor Recycling Recycled Receptor->Folate Receptor

Caption: Folate receptor-mediated endocytosis of a folate-conjugated drug.

PROTAC Mechanism of Action

When incorporated into a PROTAC, the this compound serves as part of the linker connecting the target protein ligand and the E3 ligase ligand. The general mechanism of action for a PROTAC is depicted below.[15][16][17]

G2 Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: The catalytic cycle of a PROTAC leading to target protein degradation.

Quantitative Data from Applications

The following table summarizes quantitative data from studies utilizing folate-PEG functionalized nanoparticles for targeted drug delivery.

ParameterNanoparticle SystemDrugCell Line(s)Key Findings
Particle Size PLGA-PEG-FolateVincristine Sulfate & ε-viniferine-82.76 ± 22.42 nm (non-lyophilized)[18]
Zeta Potential PLGA-PEG-FolateVincristine Sulfate & ε-viniferine--8.33 ± 3.68 mV (non-lyophilized)[18]
Drug Loading PLGA-PEG-FolateVincristine Sulfate & ε-viniferine-2.60 ± 0.20% and 8.87 ± 0.68% respectively[18]
Cellular Uptake Folate-PEGylated ZeinPaclitaxelKB (FR+) vs. A549 (FR-)Significantly higher uptake in FR+ cells[17]
In Vivo Tumor Growth Inhibition Folate-PEGylated ZeinPaclitaxelKB tumor-bearing miceEnhanced tumor regression compared to non-targeted nanoparticles[17]

References

An In-depth Technical Guide on the Core Mechanism of Folate-PEG3-C2-Acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functionalities of each component in a complex therapeutic molecule is paramount. This guide provides a detailed examination of Folate-PEG3-C2-acid, a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While not possessing a direct mechanism of action as a standalone entity, its role is integral to the efficacy of the final PROTAC molecule.

The PROTAC Paradigm: A Brief Overview

PROTACs represent a revolutionary approach in drug discovery, moving beyond traditional inhibition to induce the degradation of specific target proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

This compound: A Trifunctional Component for Targeted Delivery

This compound is a thoughtfully designed chemical entity that serves a dual purpose in the construction of a PROTAC: it acts as a targeting moiety and a flexible linker. It is the acid fragment of Folate-PEG3-NHS ester and is utilized in the synthesis of PROTAC molecules.[1]

The Folate Ligand: A Homing Beacon for Cancer Cells

The folate component of the molecule is a derivative of folic acid (Vitamin B9), a crucial nutrient for cell growth and DNA synthesis.[2] Many cancer cells, in their state of rapid proliferation, overexpress the folate receptor (FR) on their surface to meet their high demand for this vitamin. This overexpression provides a specific marker for targeted drug delivery. By incorporating a folate ligand, a PROTAC can be selectively directed to cancer cells, minimizing off-target effects on healthy tissues.

The mechanism of entry into the cell is receptor-mediated endocytosis.[2] The folate-conjugated PROTAC binds to the folate receptor on the cell surface, and the complex is then internalized within an endosome.

The PEG3-C2-Acid Linker: Providing Space and Favorable Properties

The polyethylene glycol (PEG) and the C2-acid components form the linker portion of the molecule. This linker is not merely a passive connector but plays a crucial role in the overall efficacy of the PROTAC.

  • PEG3 (Triethylene Glycol): The three ethylene glycol units provide a flexible and hydrophilic spacer. This is critical for several reasons:

    • Optimal Ternary Complex Formation: The length and flexibility of the PEG linker allow the target protein and the E3 ligase to adopt the optimal orientation for efficient ubiquitination.

    • Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of the entire PROTAC molecule, which is often a challenge in drug development.

    • Reduced Immunogenicity: PEGylation is a well-established technique to reduce the immunogenicity of therapeutic molecules.[3]

  • C2-Acid (Carboxylic Acid): The terminal carboxylic acid group provides a reactive handle for conjugation. This allows for the covalent attachment of the linker to the E3 ligase ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

Conceptual Mechanism of Action of a Folate-Targeted PROTAC

The overarching mechanism of a PROTAC utilizing a this compound linker can be summarized in the following steps:

  • Targeted Delivery: The folate moiety of the PROTAC binds to the overexpressed folate receptors on the surface of a cancer cell.

  • Internalization: The entire PROTAC-receptor complex is internalized into the cell via endocytosis.

  • Ternary Complex Formation: Once inside the cell, the PROTAC binds simultaneously to the target protein of interest and an E3 ubiquitin ligase (e.g., Cereblon or VHL). The PEG linker provides the necessary flexibility for this complex to form.

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein, forming a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can participate in further rounds of protein degradation.

Data Presentation: Key Parameters for Evaluating a Folate-Targeted PROTAC

When developing a novel PROTAC using the this compound linker, several quantitative parameters must be assessed to determine its efficacy. The following table provides a template for organizing such data.

ParameterDescriptionExperimental MethodExample Value
Binding Affinity (Target) The affinity of the PROTAC for the target protein.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)Kd = 100 nM
Binding Affinity (E3 Ligase) The affinity of the PROTAC for the E3 ligase.ITC, SPRKd = 250 nM
Ternary Complex Formation The cooperativity of the formation of the target-PROTAC-E3 ligase complex.Fluorescence Polarization, Time-Resolved FRETα = 5
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.Western Blot, In-Cell WesternDC50 = 50 nM
Dmax The maximum percentage of target protein degradation achieved.Western Blot, In-Cell WesternDmax = 95%
Cellular Permeability The ability of the PROTAC to cross the cell membrane.Parallel Artificial Membrane Permeability Assay (PAMPA)Pe = 10 x 10^-6 cm/s
In Vitro Cytotoxicity The concentration of the PROTAC that inhibits 50% of cell growth in cancer cell lines.MTT Assay, CellTiter-Glo AssayIC50 = 200 nM

Experimental Protocols

The following outlines the general methodologies for the synthesis and evaluation of a folate-targeted PROTAC incorporating the this compound linker.

Synthesis of the Folate-Targeted PROTAC
  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling to the E3 Ligase Ligand: An E3 ligase ligand containing a free amine group is added to the activated this compound solution. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to yield the final folate-targeted PROTAC.

  • Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of the PROTAC
  • Cell Culture: Folate receptor-positive cancer cell lines (e.g., HeLa, KB) and a folate receptor-negative control cell line are cultured under standard conditions.

  • Western Blot Analysis for Protein Degradation:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • The cells are lysed, and the total protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the extent of protein degradation.

  • Cell Viability Assay:

    • Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC.

    • After a set incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, CellTiter-Glo) is added.

    • The absorbance or luminescence is measured to determine the percentage of viable cells relative to a vehicle-treated control.

Visualizations

The following diagrams illustrate the conceptual framework of a folate-targeted PROTAC's mechanism of action and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation Folate_Receptor Folate Receptor Target_Protein Target Protein Target_Protein_Bound Target Protein Folate_Receptor->Target_Protein_Bound 2. PROTAC Release E3_Ligase E3 Ubiquitin Ligase Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin E3_Ligase_Bound E3 Ligase Ub->E3_Ligase_Bound 3. Ubiquitin Recruitment Folate_PROTAC Folate-PEG-E3 Ligand (PROTAC) Folate_PROTAC->Folate_Receptor 1. Binding & Internalization Target_Protein_Bound->Proteasome 5. Degradation PROTAC_Bound PROTAC Target_Protein_Bound->PROTAC_Bound PROTAC_Bound->E3_Ligase_Bound E3_Ligase_Bound->Target_Protein_Bound 4. Ubiquitination

Caption: Conceptual signaling pathway of a Folate-Targeted PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation Start This compound + E3 Ligase Ligand Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Purification HPLC Purification Coupling->Purification Characterization NMR, HRMS Purification->Characterization Final_PROTAC Purified Folate-PROTAC Characterization->Final_PROTAC Cell_Culture Culture FR+ and FR- Cancer Cell Lines Final_PROTAC->Cell_Culture Treatment Treat cells with varying PROTAC concentrations Cell_Culture->Treatment Degradation_Assay Western Blot for Target Protein Degradation Treatment->Degradation_Assay Viability_Assay MTT / CellTiter-Glo for Cell Viability Treatment->Viability_Assay Data_Analysis Calculate DC50, Dmax, IC50 Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC synthesis and evaluation.

References

The Role of Folate in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective delivery of therapeutic agents to cancer cells remains a paramount challenge in oncology. An ideal targeted drug delivery system enhances the therapeutic index of a drug by increasing its concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicity. One of the most extensively investigated and promising strategies for cancer cell-specific targeting involves leveraging the folate receptor (FR). This technical guide provides an in-depth exploration of the role of folate in targeted drug delivery, intended for researchers, scientists, and drug development professionals. We will delve into the molecular basis of folate targeting, the design and synthesis of folate-drug conjugates and nanoparticles, methodologies for their evaluation, and a summary of key quantitative data from preclinical and clinical studies.

The Rationale for Folate-Targeted Drug Delivery

The utility of folic acid (a synthetic form of the B vitamin folate) as a targeting ligand stems from the differential expression of its primary receptor, the folate receptor alpha (FRα), between cancerous and normal tissues.

1.1. Folate Receptor Overexpression in Cancer

FRα, a glycosylphosphatidylinositol (GPI)-anchored membrane protein, is significantly overexpressed in a wide array of human cancers, including those of the ovary, breast, lung, endometrium, and kidney.[1][2][3] In some epithelial-derived cancers, FRα overexpression can be 100 to 300 times higher than in normal cells.[1] This overexpression is often correlated with higher tumor grade and stage, and in some cases, a poorer prognosis.[4][5] For instance, in ovarian cancer, FRα is overexpressed in approximately 80% of epithelial cases.[4] Conversely, its expression in normal tissues is highly restricted, primarily to the apical surfaces of certain polarized epithelial cells, such as those in the kidneys, where it is less accessible to systemically administered drugs.[6] This stark contrast in expression levels provides a molecular basis for the selective targeting of cancer cells.

1.2. Mechanism of Uptake: Folate Receptor-Mediated Endocytosis

Folate and its conjugates are internalized into cells via receptor-mediated endocytosis.[7][8] Upon binding of a folate-conjugated therapeutic to the FRα on the cell surface, the plasma membrane invaginates to form an endosome, enclosing the receptor-ligand complex.[9][10] This endosome then traffics into the cell and acidifies to a pH of approximately 5.[9] The acidic environment induces a conformational change in the folate receptor, leading to the release of the folate-conjugated cargo.[9][10] The therapeutic agent is then free to exert its cytotoxic effect within the cell, while the folate receptor is recycled back to the cell surface, ready to bind to another ligand.[9] This efficient internalization and recycling process makes the folate receptor an attractive target for delivering a variety of therapeutic payloads.

Design and Synthesis of Folate-Targeted Delivery Systems

Two primary strategies have been developed to exploit the folate receptor for targeted drug delivery: folate-drug conjugates and folate-functionalized nanoparticles.[11][12]

2.1. Folate-Drug Conjugates

In this approach, a therapeutic agent is directly linked to a folic acid molecule, often through a spacer. Folic acid is well-suited for this purpose due to its small size, simple conjugation chemistry, high stability, and presumed lack of immunogenicity.[2][12] The conjugation is typically achieved via the γ-carboxyl group of the glutamic acid residue of folic acid, which does not interfere with its binding to the folate receptor.[12] A variety of cytotoxic agents have been conjugated to folate, including maytansinoids, epothilones, and tubulysins.[4]

2.2. Folate-Functionalized Nanoparticles

This strategy involves decorating the surface of nanocarriers, such as liposomes, polymers, or metallic nanoparticles, with folic acid.[8][11] The nanoparticle encapsulates the therapeutic agent, protecting it from degradation in the bloodstream and allowing for a higher drug payload. The folate ligands on the surface of the nanoparticle facilitate its binding to and uptake by FR-positive cancer cells.[11] Various types of nanoparticles, including those made from poly(lactic-co-glycolic acid) (PLGA), silica, and iron oxide, have been functionalized with folate for the targeted delivery of drugs like cisplatin, paclitaxel, and doxorubicin.[11][13] A polyethylene glycol (PEG) spacer is often used to extend the folate ligand from the nanoparticle surface, which is crucial for effective receptor recognition.[2]

Quantitative Data on Folate-Targeted Systems

The efficacy of folate-targeted drug delivery systems has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of Folate-Targeted Therapeutics

Cell LineDrug Delivery SystemIC50 (Targeted)IC50 (Non-Targeted/Free Drug)Fold ImprovementReference
A2780 (Ovarian)Folate-Targeted Magnetic Nanoparticles (Doxorubicin)Not specified, but 10.33-fold lowerNot specified10.33[14]
OVCAR3 (Ovarian)Folate-Targeted Magnetic Nanoparticles (Doxorubicin)Not specified, but 3.93-fold lowerNot specified3.93[14]
A2780/AD (Ovarian)Folate-PEG-AZT Conjugate~5 µM~100 µM (AZT alone)~20[15]
HeLa (Cervical)Folate-Functionalized NanosuspensionSignificantly higher cytotoxicityLower cytotoxicityNot specified[16]

Table 2: Characteristics of Folate-Functionalized Nanoparticles

Nanoparticle TypeDrug(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Reference
PLGA-PEG-FolateVincristine Sulfate (VS) & ε-Viniferine (EV)82.76 ± 22.420.311 ± 0.015-8.33 ± 3.682.60 ± 0.20 (VS), 8.87 ± 0.68 (EV)[17]
Magnetic NanoparticlesDoxorubicin91.2 ± 20.8Not specifiedNot specifiedNot specified[14]
Submicrohydrogel5-Fluorouracil601 ± 28Not specifiedNot specified1.63 - 4.68[18]

Table 3: Clinical Trial Data for Folate-Targeted Therapies

DrugPhaseCancer Type(s)Key Efficacy DataReference
ZW191 (ADC)IGynecological Cancers64% overall response rate at doses ≥6.4mg/kg[19][20]
ZW191 (ADC)IAll Response-Evaluable Participants44% objective response rate across all dose levels[19][20][21]
BMS-753493 (Epofolate)IMetastatic TumorsMTD evaluated[4]
EC1456 (Folic acid-tubulysin)IAdvanced NSCLC, Ovarian Cancer, TNBCUndergoing evaluation[4]
IMGN853 (Anti-FRα mAb-DM4)I/IIEpithelial Ovarian Cancer & other FRα-positive tumorsUndergoing evaluation[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments in the development and evaluation of folate-targeted drug delivery systems.

4.1. Synthesis of a Folate-PEG-Drug Conjugate

This protocol outlines a general approach for synthesizing a folate-polyethylene glycol-drug conjugate.

  • Folic Acid Activation: Activate the γ-carboxyl group of folic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dimethyl sulfoxide (DMSO).

  • PEGylation of Folic Acid: React the activated folic acid with an amino-terminated polyethylene glycol (NH2-PEG-linker) to form a folate-PEG-linker intermediate. The linker may have another functional group on its distal end for subsequent conjugation to the drug.

  • Drug Modification (if necessary): Introduce a reactive functional group onto the drug molecule that is complementary to the functional group on the PEG linker.

  • Conjugation: React the folate-PEG-linker with the modified drug to form the final folate-PEG-drug conjugate.

  • Purification and Characterization: Purify the conjugate using techniques like high-performance liquid chromatography (HPLC). Characterize the final product using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.[15][17][22][23][24][25][26]

4.2. Preparation of Folate-Targeted Liposomes

This protocol describes the preparation of folate-functionalized liposomes encapsulating a hydrophilic drug.

  • Lipid Film Hydration: Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and a folate-PEG-lipid conjugate in an organic solvent. Evaporate the solvent to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLVs to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the folate-targeted liposomes for their size, polydispersity index, zeta potential, drug encapsulation efficiency, and folate conjugation efficiency.[2]

4.3. In Vitro Evaluation of Folate-Targeted Systems

4.3.1. Cell Culture

Culture FR-positive cancer cell lines (e.g., KB, HeLa, IGROV-1) and FR-negative control cell lines in appropriate media.[6][27]

4.3.2. Cytotoxicity Assay (MTT Assay)

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the folate-targeted drug, the non-targeted drug, and the free drug for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values.[28]

4.3.3. Cellular Uptake Studies

  • Treat FR-positive and FR-negative cells with a fluorescently labeled folate-targeted formulation.

  • To demonstrate receptor specificity, include a control group where FR-positive cells are pre-incubated with an excess of free folic acid to block the folate receptors.

  • After incubation, wash the cells to remove the unbound formulation.

  • Analyze the cellular uptake of the fluorescently labeled formulation using flow cytometry or fluorescence microscopy.[29]

4.4. In Vivo Evaluation in Animal Models

  • Tumor Xenograft Model: Induce tumors in immunocompromised mice by subcutaneously injecting FR-positive cancer cells.[6][27]

  • Treatment: Once the tumors reach a certain size, randomly assign the mice to different treatment groups: saline control, free drug, non-targeted formulation, and folate-targeted formulation. Administer the treatments intravenously.

  • Tumor Growth Inhibition: Monitor tumor volume and body weight of the mice over time. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Biodistribution: At various time points after injection of a labeled formulation, harvest major organs and tumors to determine the concentration of the formulation in each tissue. This helps to assess the targeting efficiency and clearance of the delivery system.[16][30]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.

5.1. Folate Receptor-Mediated Endocytosis Pathway

Folate_Endocytosis Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Drug Folate-Drug Conjugate FR Folate Receptor (FRα) Folate-Drug->FR Binding Endosome Early Endosome FR->Endosome Internalization mem_top mem_top mem_bottom mem_bottom Acidified_Endosome Acidified Endosome (pH ~5) Endosome->Acidified_Endosome Acidification Recycled_FR Recycled FR Acidified_Endosome->Recycled_FR FR Recycling Released_Drug Released Drug Acidified_Endosome->Released_Drug Drug Release Recycled_FR->FR Return to Membrane Target Intracellular Target Released_Drug->Target Therapeutic Action

Caption: Folate Receptor-Mediated Endocytosis Pathway.

5.2. Experimental Workflow for Folate-Targeted Drug Delivery

Experimental_Workflow Experimental Workflow for Folate-Targeted Drug Delivery cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Synthesis Synthesis of Folate Conjugate/Nanoparticle Characterization Physicochemical Characterization Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Uptake Cellular Uptake Studies Animal_Model Tumor Xenograft Animal Model Uptake->Animal_Model Efficacy Therapeutic Efficacy Animal_Model->Efficacy Biodistribution Biodistribution & Toxicity Animal_Model->Biodistribution Clinical_Trials Clinical Trials Biodistribution->Clinical_Trials

Caption: Experimental Workflow for Folate-Targeted Drug Delivery.

5.3. Logical Design of a Folate-Drug Conjugate

Caption: Logical Design of a Folate-Drug Conjugate.

Conclusion and Future Perspectives

Folate receptor-targeted drug delivery represents a clinically validated and highly promising strategy for enhancing the efficacy and safety of cancer chemotherapy. The high overexpression of FRα in various cancers, coupled with its restricted expression in normal tissues, provides a broad therapeutic window. Both folate-drug conjugates and folate-functionalized nanoparticles have demonstrated significant potential in preclinical and clinical settings. Future research will likely focus on the development of novel folate-drug conjugates with improved linker technologies for more controlled drug release, the design of multifunctional nanoparticles for combination therapy and theranostics, and the identification of patient populations most likely to benefit from these targeted therapies through robust biomarker strategies. As our understanding of the molecular intricacies of folate receptor biology and tumor microenvironments deepens, so too will our ability to design more sophisticated and effective folate-targeted therapies.

References

The Pivotal Role of PEG Linkers in PROTAC-Mediated Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing a myriad of properties from solubility and cell permeability to the stability of the crucial ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the function of PEG linkers in PROTACs, detailing their impact on pharmacokinetic and pharmacodynamic parameters. We present a compilation of quantitative data from various studies, detailed experimental protocols for the synthesis and evaluation of PEGylated PROTACs, and visualizations of the underlying biological pathways and experimental workflows to offer a thorough resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism of action allows for the degradation of a wide range of target proteins, including those that have been traditionally considered "undruggable."[3]

The Critical Function of the Linker

The linker is not merely a passive spacer but an active contributor to the overall performance of a PROTAC. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4] The linker's properties also dictate the physicochemical characteristics of the PROTAC, such as its solubility, cell permeability, and metabolic stability.[5]

Polyethylene Glycol (PEG) Linkers: A Key to Optimizing PROTACs

PEG linkers are composed of repeating ethylene glycol units and are widely utilized in PROTAC design due to their favorable properties.

Enhancing Solubility and Permeability

A major challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. PEG linkers, being hydrophilic, can significantly improve the solubility of PROTACs, which is crucial for their administration and bioavailability.[5] Furthermore, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, a phenomenon that can paradoxically enhance cell membrane permeability.[6]

Modulating Ternary Complex Formation and Degradation Efficacy

The length of the PEG linker is a critical parameter that dictates the distance and orientation between the POI and the E3 ligase within the ternary complex. An optimal linker length is essential for productive ubiquitination. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex where the ubiquitin cannot be efficiently transferred to the POI.[3]

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is target-dependent and must be empirically determined. The following table summarizes quantitative data from various studies on the impact of PEG linker length on the degradation of the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.

PROTACTarget ProteinE3 Ligase LigandWarheadPEG Linker Length (n)DC50 (nM)Dmax (%)Cell LineTreatment Time (h)Reference
dBET1 analogueBRD4PomalidomideJQ10< 500> 90H66124[4]
dBET1 analogueBRD4PomalidomideJQ11> 5000N/AH66124[4]
dBET1 analogueBRD4PomalidomideJQ12> 5000N/AH66124[4]
dBET1 analogueBRD4PomalidomideJQ14< 500> 90H66124[4]
dBET1 analogueBRD4PomalidomideJQ15< 500> 90H66124[4]
MZ1BRD4VH032JQ13~25> 90HeLa24[7]
PROTAC 1BRD4PomalidomideOTX015Optimized PEG< 1> 90Burkitt's lymphoma18[8]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC efficacy. The optimal linker length can vary significantly between different target proteins and E3 ligases. The data presented here for BRD4 highlights a non-linear relationship between PEG linker length and degradation potency, emphasizing the need for careful optimization for each PROTAC system.

Experimental Protocols

General Protocol for Liquid-Phase Synthesis of a BRD4-Targeting PROTAC with a PEG Linker (MZ1 Analogue)

This protocol outlines the general steps for synthesizing a PROTAC that targets BRD4 for degradation by recruiting the VHL E3 ligase, using a PEG linker.

Materials:

  • JQ1 (BRD4 inhibitor)

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (PEG3-NH-Boc)

  • VH032 (VHL ligand)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Synthesis of JQ1-Linker Intermediate: a. Dissolve JQ1 in DMF. b. Add HATU and DIPEA to activate the carboxylic acid group of JQ1. c. Add tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate to the reaction mixture and stir at room temperature overnight. d. Purify the product by flash chromatography to obtain the JQ1-PEG3-NH-Boc intermediate. e. Remove the Boc protecting group by treating the intermediate with a solution of TFA in DCM. f. Purify the resulting JQ1-PEG3-NH2 by HPLC.

  • Synthesis of VHL-Ligand Intermediate: a. Couple (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid with VH032 using HATU and DIPEA in DMF. b. Purify the product by flash chromatography. c. Remove the Boc protecting group using TFA in DCM. d. Purify the resulting VHL-amine intermediate by HPLC.

  • Final PROTAC Assembly: a. Dissolve the JQ1-PEG3-NH2 intermediate in DMF. b. Add HATU and DIPEA. c. Add the VHL-amine intermediate to the reaction mixture and stir at room temperature overnight. d. Purify the final PROTAC (MZ1 analogue) by preparative HPLC. e. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Western Blotting for Measuring Protein Degradation

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with PBS and then lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and then add the chemiluminescent substrate. h. Image the blot using a suitable imaging system. i. Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein intensity to the loading control intensity. c. Calculate the percentage of protein degradation relative to the DMSO control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Recycled_PROTAC->Ternary_Complex Catalytic Cycle PROTAC_Workflow Start Start: Design & Synthesize PEGylated PROTAC Library Solubility Assess Solubility & Permeability Start->Solubility Cell_Treatment Treat Cells with Varying PROTAC Concentrations Solubility->Cell_Treatment Western_Blot Western Blot for Target Protein Levels Cell_Treatment->Western_Blot Data_Analysis Quantify Degradation (DC50, Dmax) Western_Blot->Data_Analysis Binding_Assay Ternary Complex Formation Assays (FP, SPR, etc.) Data_Analysis->Binding_Assay Optimization Optimize Linker Length & Composition Data_Analysis->Optimization Iterate End Lead PROTAC Candidate Data_Analysis->End Identify Lead Binding_Assay->Optimization Optimization->Start

References

Folate-PEG3-C2-Acid for Cancer Cell Targeting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precision in oncology aims to maximize therapeutic efficacy while minimizing off-target effects. A prominent strategy in this domain is active tumor targeting, which utilizes ligands to direct therapeutic payloads to cancer cells that overexpress specific surface receptors. The folate receptor (FR), particularly the alpha isoform (FR-α), is a well-established tumor marker, frequently overexpressed in a variety of epithelial malignancies—including ovarian, lung, breast, and brain cancers—while exhibiting limited expression in healthy tissues. This differential expression pattern makes the folate receptor an attractive target for selective drug delivery.

Folic acid, a high-affinity ligand for the folate receptor (Kd ≈ 0.1 nM), serves as an ideal targeting moiety due to its small size, lack of immunogenicity, and straightforward conjugation chemistry.[1] When conjugated to therapeutic agents or delivery systems, folic acid facilitates their internalization into cancer cells through receptor-mediated endocytosis.[2][3]

This technical guide focuses on a specific targeting ligand, Folate-PEG3-C2-acid . This molecule consists of three key components:

  • Folate: The targeting ligand that binds with high affinity to the folate receptor on cancer cells.

  • Polyethylene Glycol (PEG) Linker (3 units): A short, hydrophilic spacer that enhances water solubility, improves pharmacokinetics, and provides flexibility for optimal receptor binding.[1][4] The length of the PEG linker is a critical parameter, influencing both cellular uptake and in vivo tumor accumulation.[1][5][6]

  • C2-Acid (Carboxylic Acid): A terminal carboxylic acid group that serves as a versatile chemical handle for conjugation to drugs, imaging agents, or nanocarrier systems (e.g., liposomes, nanoparticles, polymers) via amide bond formation.[7][8][9]

This document provides an in-depth overview of the synthesis, mechanism of action, experimental evaluation, and key quantitative data associated with the use of this compound and similar folate-PEG conjugates in cancer cell targeting.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery of therapeutic agents using this compound is achieved through the process of folate receptor-mediated endocytosis. This multi-step process ensures the selective internalization of the conjugated payload into FR-positive cancer cells.

  • Binding: The folate moiety of the conjugate binds with high affinity to the folate receptor (FR) on the surface of the cancer cell.[10]

  • Internalization: Upon binding, the receptor-ligand complex is internalized into the cell within a clathrin-coated pit, which then forms an endosome.[11][12]

  • Endosomal Trafficking: The endosome matures, and its internal pH decreases due to the action of proton pumps.

  • Payload Release: The acidic environment of the late endosome or lysosome can trigger the release of the conjugated drug from the delivery system, particularly if an acid-labile linker is employed.

  • Receptor Recycling: The folate receptor is typically recycled back to the cell surface, where it can mediate the uptake of additional conjugates.[10]

This targeted mechanism enhances the intracellular concentration of the therapeutic agent in cancer cells while sparing healthy cells that lack significant folate receptor expression, thereby improving the therapeutic index.

Below is a diagram illustrating the folate receptor-mediated endocytosis pathway.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Folate_PEG_Drug Folate-PEG-Drug Conjugate FR Folate Receptor (FR) Folate_PEG_Drug->FR Binding Endosome Early Endosome FR->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release & Action Late_Endosome->Drug_Release Payload Release Recycling_Vesicle->FR Return to Membrane

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Synthesis and Conjugation

The synthesis of this compound and its subsequent conjugation to a payload (e.g., a drug-loaded nanoparticle) is a multi-step process that typically involves standard peptide coupling chemistry.

Synthesis of Folate-PEG-COOH

The synthesis of a folate-PEG-carboxylic acid conjugate generally involves the activation of the γ-carboxyl group of folic acid, which is more reactive than the α-carboxyl group, followed by reaction with an amino-terminated PEG linker that has a protected carboxylic acid at its other end.[13]

A common synthetic route is as follows:

  • Folic Acid Activation: Folic acid is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are added to activate the γ-carboxyl group, forming a more stable NHS ester.[14][15][16]

  • Coupling to PEG: The activated folic acid is then reacted with a heterobifunctional PEG linker, such as H2N-PEG-COOH. The primary amine of the PEG linker attacks the NHS ester of folic acid to form a stable amide bond.

  • Purification: The resulting Folate-PEG-COOH conjugate is purified using techniques like gel-filtration chromatography to remove unreacted starting materials and byproducts.[17]

Conjugation to Amine-Containing Payloads

The terminal carboxylic acid of this compound can be readily conjugated to amine groups present on drugs, polymers, or lipid head groups of nanocarriers.

  • Activation of Folate-PEG-COOH: The carboxylic acid group is activated using EDC/NHS chemistry in an appropriate solvent.[7]

  • Conjugation Reaction: The activated Folate-PEG-NHS ester is then reacted with the amine-containing payload (e.g., an amine-modified nanoparticle surface) under alkaline conditions to form a stable amide linkage.[4]

  • Purification and Characterization: The final folate-targeted conjugate is purified, often by dialysis or size exclusion chromatography, to remove excess unconjugated folate-PEG linker. Characterization is performed using techniques like NMR and FTIR spectroscopy to confirm the successful conjugation.[18][19]

The workflow for the synthesis and conjugation process is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis of Folate-PEG-COOH cluster_conjugation Conjugation to Payload FA Folic Acid EDC_NHS_1 EDC / NHS in DMSO FA->EDC_NHS_1 PEG H2N-PEG-COOH Folate_PEG_COOH Folate-PEG-COOH PEG->Folate_PEG_COOH Activated_FA Activated Folic Acid (γ-NHS Ester) EDC_NHS_1->Activated_FA Activated_FA->Folate_PEG_COOH Purification_1 Purification (e.g., Chromatography) Folate_PEG_COOH->Purification_1 EDC_NHS_2 EDC / NHS Purification_1->EDC_NHS_2 Purified Folate-PEG-COOH Payload Amine-Functionalized Payload (e.g., Nanoparticle) Final_Conjugate Folate-Targeted Payload Payload->Final_Conjugate Activated_Folate_PEG Activated Folate-PEG (NHS Ester) EDC_NHS_2->Activated_Folate_PEG Activated_Folate_PEG->Final_Conjugate Purification_2 Purification (e.g., Dialysis) Final_Conjugate->Purification_2

Caption: General workflow for synthesis and conjugation.

Experimental Protocols

The evaluation of this compound targeted systems involves a series of in vitro and in vivo experiments to confirm their physicochemical properties, targeting efficacy, and therapeutic potential.

In Vitro Cellular Uptake Assay

Objective: To quantify the cellular uptake of folate-targeted nanoparticles in folate receptor-positive (FR+) and folate receptor-negative (FR-) cancer cell lines.

Methodology:

  • Cell Culture: Culture FR+ cells (e.g., KB, SKOV3, HeLa, MCF-7) and FR- or low-expression cells as a control.[15][20][21]

  • Nanoparticle Preparation: Prepare fluorescently labeled nanoparticles (e.g., using coumarin-6 or FITC) both with and without folate-PEG conjugation.[20][21]

  • Incubation: Seed cells in multi-well plates and allow them to adhere. Treat the cells with folate-targeted and non-targeted nanoparticles at various concentrations and incubate for a defined period (e.g., 4 hours).[20]

  • Competition Assay (for specificity): In a parallel experiment, pre-incubate FR+ cells with a high concentration of free folic acid before adding the folate-targeted nanoparticles. This will saturate the folate receptors and inhibit the uptake of the targeted nanoparticles, demonstrating receptor-specific binding.[11][20]

  • Quantification: After incubation, wash the cells thoroughly to remove non-internalized nanoparticles. Lyse the cells and measure the intracellular fluorescence using a microplate reader or fluorescence spectrophotometer.[20][21]

  • Visualization (Optional): Visualize the cellular uptake of fluorescent nanoparticles using confocal laser scanning microscopy or fluorescence microscopy.[21]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cell-killing efficacy of a folate-targeted drug formulation compared to the free drug and a non-targeted formulation.

Methodology:

  • Cell Seeding: Seed FR+ cancer cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of (i) free drug, (ii) drug-loaded non-targeted nanoparticles, and (iii) drug-loaded folate-targeted nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC50 (the concentration of drug required to inhibit cell growth by 50%) for each formulation. A lower IC50 value indicates higher cytotoxicity.[21][22]

In Vivo Tumor Targeting and Biodistribution Study

Objective: To evaluate the tumor accumulation and organ distribution of folate-targeted nanoparticles in a tumor-bearing animal model.

Methodology:

  • Animal Model: Establish a subcutaneous tumor model by inoculating FR+ cancer cells into immunodeficient mice (e.g., nude mice).[23]

  • Radiolabeling: Label the nanoparticles (both targeted and non-targeted) with a gamma-emitting radionuclide (e.g., 125I) for quantitative biodistribution or a SPECT imaging agent.[24][25]

  • Administration: Once tumors reach a suitable size, intravenously inject the radiolabeled nanoparticle formulations into the tumor-bearing mice.[23]

  • SPECT/CT Imaging (Optional): At various time points post-injection (e.g., 4, 24, 48 hours), perform SPECT/CT imaging to visualize the localization of the nanoparticles in the tumor and other organs.[24]

  • Biodistribution Analysis: At a predetermined endpoint (e.g., 24 hours post-injection), euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).[24][25]

  • Quantification: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Presentation: Express the data as the percentage of injected dose per gram of tissue (%ID/g). Higher tumor accumulation and lower accumulation in non-target organs for the folate-decorated nanoparticles indicate successful in vivo targeting.[24][25]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on folate-targeted nanocarrier systems. These values can vary significantly based on the specific nanoparticle composition, drug, cell line, and animal model used.

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles

Nanoparticle SystemAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Reference
Folate-decorated PLA-TPGS NPs~50Narrow--[23]
Folate-conjugated BSANPs70 - 150---[20]
Folate-PLGA-PEG NPs (VCR-loaded)FavorableFavorableFavorable-[21]
Folate-PLGA-PEG NPs (VS/EV-loaded)82.76 ± 22.420.311 ± 0.015-8.33 ± 3.68VS: 2.60 ± 0.20, EV: 8.87 ± 0.68[18]
Folate-decorated rHSA-VBNPs~180Narrow--[22]

Table 2: In Vitro Performance of Folate-Targeted Systems

SystemCell LineMetricFolate-TargetedNon-Targeted/Free DrugImprovement FactorReference
Folate-PEG-AZT conjugateA2780/AD (ovarian)Potency-AZT~20-fold[14]
Folate-PLGA-PEG NPs (VCR)MCF-7 (breast)IC50 (24h)LowerHigher3.91x vs Free VCR[21]
Folate-decorated 125I-SN-38-NPsMKN7 (gastric)Cellular UptakeHigherLower2.5-fold[24]
Folate-rHSA-VBNPsS180 (sarcoma)Tumor Inhibition83.20%63.50% (VB injection)-[22]

Table 3: In Vivo Tumor Accumulation

SystemTumor ModelTime PointAccumulation (%ID/g) Folate-TargetedAccumulation (%ID/g) Non-TargetedReference
125I-SN-38-FA-NPsMKN7 Xenograft24 h9.2 ± 0.63.3 ± 0.6[24][25]
Doxorubicin LiposomesKB Xenograft-Increased with longer PEG linker-[1][6]

Conclusion

This compound and related folate-PEG conjugates represent a powerful and versatile tool in the development of targeted cancer therapies. The high affinity of folate for its receptor, combined with the favorable properties of the PEG linker and the flexible conjugation chemistry afforded by the terminal carboxylic acid, enables the selective delivery of a wide range of therapeutic and diagnostic agents to tumors. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of novel folate-targeted systems. As research continues to optimize factors such as linker length, ligand density, and nanocarrier design, folate-mediated targeting will undoubtedly play an increasingly important role in the future of precision oncology.

References

The Overexpression of Folate Receptor in Tumors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 26, 2025

Executive Summary

The folate receptor (FR), particularly the alpha isoform (FRα), has emerged as a significant biomarker and therapeutic target in oncology. Its overexpression across a spectrum of solid tumors, coupled with restricted expression in normal tissues, presents a unique opportunity for targeted drug delivery and diagnostic applications. This technical guide provides a comprehensive overview of FR overexpression in various malignancies, details key experimental methodologies for its detection and quantification, and elucidates the associated signaling pathways that contribute to tumorigenesis. The information is tailored for researchers, scientists, and drug development professionals, offering a foundational understanding of the critical role of folate receptors in cancer biology and therapy.

Introduction to Folate Receptor and its Role in Cancer

Folate, a B vitamin, is essential for cellular processes involving one-carbon metabolism, which is critical for the synthesis of nucleotides and amino acids, and for DNA methylation.[1] Cancer cells, with their high proliferative rate, have an increased demand for folate. The folate receptor 1 (FOLR1) gene encodes for FRα, a glycosylphosphatidylinositol (GPI)-anchored protein that binds folic acid with high affinity and facilitates its transport into the cell.[1]

While most normal tissues exhibit low to negligible levels of FRα, its expression is significantly upregulated in a variety of epithelial malignancies. This differential expression makes FRα an attractive target for cancer-specific therapies, aiming to deliver cytotoxic agents directly to tumor cells while sparing healthy tissues.[2][3] Overexpression of FRα has been linked to poor prognosis in several cancers, further underscoring its clinical relevance.[3]

Quantitative Analysis of Folate Receptor α (FRα) Expression in Tumors

The degree of FRα overexpression varies considerably among different tumor types and even within histological subtypes. Immunohistochemistry (IHC) is a commonly employed technique to assess FRα expression in tumor tissues. The results are often semi-quantitatively evaluated using an H-score, which incorporates both the percentage of stained tumor cells and the intensity of staining.[4][5][6]

Table 1: FRα Expression in Ovarian Cancer Subtypes [4][7][8]

Histological SubtypePercentage of FRα-Positive CasesNotes
High-Grade Serous~82%Highest and most frequent expression.[4][7]
Low-Grade Serous~40% (FRα-high)Highly variable expression.[8]
Endometrioid>60%Significant expression.[7]
Clear Cell>60%Significant expression.[7]
Mucinous~22%Lower prevalence of expression.[7]

Table 2: FRα Expression in Non-Small Cell Lung Cancer (NSCLC) [9][10][11][12][13]

Histological SubtypePercentage of FRα-Positive CasesNotes
Adenocarcinoma~74%Significantly higher expression compared to squamous cell carcinoma.[9][10][11][13]
Squamous Cell Carcinoma~13%Low frequency of expression.[9][10][11][13]

Table 3: FRα Expression in Breast Cancer [2][3][5][6][14]

SubtypePercentage of FRα-Positive CasesNotes
Triple-Negative (TNBC)37% - 86%Expression is significantly higher in TNBC, particularly in metastatic settings.[2][3][5][6][14]
ER/PR Positive~15%Lower incidence of expression.[14]
HER2 Positive~16%Lower incidence of expression.[2]

Signaling Pathways Associated with Folate Receptor α

Beyond its role in folate uptake, FRα is implicated in intracellular signaling pathways that promote tumor growth, proliferation, and survival.

JAK-STAT3 Signaling Pathway

Binding of folate to FRα can trigger the activation of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This activation is dependent on the co-receptor gp130.[1][15] Phosphorylated STAT3 translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation and angiogenesis, such as Cyclin A2 and Vascular Endothelial Growth Factor (VEGF).[1][16]

FRa_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FRa FRα JAK JAK FRa->JAK Activation via gp130 gp130 gp130 STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Nuclear Translocation and DNA Binding Transcription Gene Transcription (e.g., Cyclin A2, VEGF) DNA->Transcription Initiates Folate Folate Folate->FRa Binding

FRα-mediated JAK-STAT3 Signaling Pathway
ERK1/2 Signaling Pathway

Folate binding to FRα can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[17][18][19] This pathway is crucial for regulating cell proliferation and survival.[18][20] The activation cascade typically involves the recruitment of adaptor proteins and the activation of Ras and Raf kinases upstream of MEK and ERK.[18][19]

FRa_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FRa FRα Adaptor Adaptor Proteins FRa->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Activation Transcription_Factors Transcription Factors pERK->Transcription_Factors Nuclear Translocation & Activation Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Regulates Folate Folate Folate->FRa Binding

FRα-mediated ERK1/2 Signaling Pathway

Experimental Protocols for Folate Receptor Analysis

Accurate and reproducible methods for detecting and quantifying FRα expression are crucial for both research and clinical applications.

Immunohistochemistry (IHC) for FRα in FFPE Tissues

IHC is the standard method for assessing FRα expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[21][22][23][24][25]

Protocol Outline:

  • Specimen Preparation: Use FFPE tissue sections (4-5 microns) on positively charged slides.[24] Ensure fixation in 10% neutral-buffered formalin for an adequate duration (e.g., 6-72 hours).[23][25]

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[21]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer, such as a modified citrate buffer (pH 6.2), at 95°C for approximately 40 minutes.[14][21][22]

  • Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.[21]

  • Protein Block: Apply a protein block to reduce non-specific background staining.[21]

  • Primary Antibody Incubation: Incubate with a specific monoclonal antibody to FRα (e.g., clone 26B3.F2) for a defined period (e.g., 30 minutes at room temperature).[14][21]

  • Detection System: Utilize a polymer-based detection system (e.g., HRP-polymer) to visualize the primary antibody.[21][22]

  • Chromogen: Apply a chromogen such as 3,3'-diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.[21]

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with a permanent mounting medium.[21]

Scoring: FRα expression is typically evaluated based on the percentage of tumor cells with membranous staining and the intensity of the staining (0, 1+, 2+, 3+).[5] A common threshold for "FRα-high" status in clinical trials is ≥75% of viable tumor cells with at least moderate (2+) membranous staining.[26][27]

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced) Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-FRα) Blocking->PrimaryAb Detection Secondary Antibody & HRP Polymer Incubation PrimaryAb->Detection Chromogen Chromogen (DAB) Application Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Analysis Microscopic Analysis & Scoring Mounting->Analysis

Immunohistochemistry (IHC) Workflow for FRα Detection
Flow Cytometry for Cell Surface FRα Expression

Flow cytometry allows for the quantitative analysis of FRα expression on the surface of single cells in suspension.[28][29][30]

Protocol Outline:

  • Cell Preparation: Prepare a single-cell suspension from fresh tissue or cultured cells. For blood samples, perform red blood cell lysis.[31]

  • Fc Receptor Blocking: Incubate cells with an Fc block (e.g., blocking IgG) to prevent non-specific antibody binding.

  • Primary Antibody Staining: Incubate cells with a fluorescently conjugated primary antibody specific for FRα.[28] A triple antibody cocktail can be used to distinguish tumor cells (e.g., anti-BerEP4 for epithelial cells) and exclude leukocytes (e.g., anti-CD45).[28]

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with BSA) to remove unbound antibodies.

  • Data Acquisition: Acquire data on a flow cytometer, collecting signals for forward scatter, side scatter, and the relevant fluorescence channels.[28]

  • Data Analysis: Gate on the cell population of interest and quantify the fluorescence intensity, which corresponds to the level of FRα expression. Calibrated beads can be used to quantify the number of antibody binding sites per cell.[28]

Radioligand Binding Assay for FRα Quantification

This technique provides a highly sensitive method for quantifying functional FRα in tissue homogenates or cell preparations by measuring the binding of a radiolabeled ligand, such as [3H]folic acid.[32][33][34][35][36]

Protocol Outline:

  • Membrane Preparation: Homogenize frozen tissue or cells in a lysis buffer and pellet the membranes through centrifugation.[34]

  • Saturation Binding Assay: Incubate membrane preparations with increasing concentrations of a radiolabeled folate (e.g., [3H]folic acid).[32][34]

  • Determination of Non-specific Binding: In a parallel set of reactions, include a high concentration of unlabeled folate to saturate the receptors and measure non-specific binding.[34]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.[32][34]

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.[32][34]

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Analyze the data using non-linear regression to calculate the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[32]

Conclusion and Future Directions

The overexpression of folate receptor alpha in a wide range of solid tumors provides a compelling rationale for its continued investigation as a diagnostic, prognostic, and therapeutic target. The methodologies detailed in this guide offer robust approaches for the characterization of FRα expression, which is essential for patient stratification and the development of novel targeted therapies. Future research will likely focus on further elucidating the intricate roles of FRα-mediated signaling in tumorigenesis and on optimizing therapeutic strategies that exploit this unique tumor-associated antigen. The continued refinement of quantitative assays will be critical for the clinical implementation of FRα-targeted treatments, ultimately aiming to improve outcomes for patients with FRα-positive cancers.

References

Folate-PEG3-C2-acid: An In-depth Technical Guide to a Bifunctional Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate-PEG3-C2-acid is a bifunctional linker designed for the targeted delivery of therapeutic agents to cells overexpressing the folate receptor (FR). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in the development of targeted therapies, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols for its synthesis, conjugation, and characterization are presented, alongside a compilation of relevant quantitative data. Furthermore, key biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its utility in advanced drug development.

Introduction: The Role of this compound in Targeted Therapy

Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to diseased cells, thereby minimizing off-target toxicity. The folate receptor is a well-established target for this strategy, as it is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and kidneys, while having limited expression in most normal tissues.[1][2]

This compound is a heterobifunctional linker that leverages this differential expression. It consists of three key components:

  • A folate moiety: This acts as the targeting ligand, binding with high affinity to the folate receptor on cancer cells.

  • A polyethylene glycol (PEG) spacer (PEG3): The three-unit PEG chain enhances the solubility and bioavailability of the conjugate, provides flexibility, and can reduce immunogenicity.[3][4]

  • A C2-carboxylic acid terminal group: This functional group provides a reactive handle for the covalent attachment of a variety of molecular payloads, such as small molecule drugs, toxins, or E3 ligase ligands for PROTACs, typically through the formation of an amide bond.

This combination of features makes this compound a versatile tool for constructing targeted drug delivery systems that can be internalized by cancer cells through folate receptor-mediated endocytosis.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery of drugs conjugated to this compound is primarily achieved through folate receptor-mediated endocytosis.[5][6] The process can be summarized in the following steps:

  • Binding: The folate portion of the conjugate binds with high affinity to the folate receptors on the surface of the target cancer cell.

  • Endocytosis: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex and forming an endosome.[5]

  • Acidification and Release: The endosome matures and its internal pH decreases. This acidic environment can facilitate the cleavage of certain linker-drug bonds and the release of the therapeutic payload into the cytoplasm.[5]

  • Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind to another conjugate.[5]

This process allows for the selective accumulation of the therapeutic agent inside cancer cells, enhancing its efficacy while minimizing exposure to healthy cells.

Quantitative Data: Performance Metrics of Folate-Targeted Systems

The efficacy of drug delivery systems utilizing folate-PEG linkers can be assessed by various quantitative parameters. While specific data for this compound is not always available in the public domain, the following tables summarize representative data from studies on similar folate-PEG-conjugated nanoparticles and drugs, providing an indication of the expected performance.

Table 1: Drug Loading and Release Characteristics of Folate-Conjugated Nanoparticles

ParameterDrugCarrier SystemValueReference
Drug Loading Percentageε-viniferinePLGA-PEG-Folate Nanoparticles8.87% ± 0.68%[7][8]
Drug Loading PercentageVincristine SulfatePLGA-PEG-Folate Nanoparticles2.60% ± 0.20%[7][8]
Drug Release (at 6 hours)ε-viniferinePLGA-PEG-Folate Nanoparticles31.83%[7]
Drug Loading CapacityCurcuminFolate-conjugated β-Cyclodextrin Nanoparticles20.27% ± 0.92%[9]
Encapsulation EfficiencyCurcuminFolate-conjugated β-Cyclodextrin Nanoparticles95.64% ± 0.92%[9]

Table 2: In Vitro Cytotoxicity of Folate-Targeted Therapeutics

Cell LineDrug/ConjugateIC50 ValueCommentsReference
KB (FR-positive)Folic acid-camptothecin-PEG conjugate6 nMIn the presence of excess free folic acid, the IC50 increased to 0.1 mM, demonstrating receptor-mediated uptake.[10]
4-T1 (FR-negative)Folic acid-polyethylene glycol-rhaponticin conjugateIneffectiveThe conjugate showed selective cytotoxicity only in FR-positive cells.[10]
A2780/AD (FR-positive ovarian)Folate-PEG-AZT conjugate~20-fold more potent than unconjugated AZTDemonstrates enhanced potency against a drug-resistant cell line.[11]
HeLa (FR-positive cervical)Folate-functionalized nanosuspensionSignificantly higher cytotoxicity than non-targeting nanosuspensionHighlights the benefit of folate targeting.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, conjugation, and in vitro evaluation of drug conjugates using a Folate-PEG-acid linker. These protocols are based on established chemical principles and published procedures for similar molecules.[12][13]

Synthesis and Purification of Folate-PEG-Amine (Precursor to this compound)

This protocol describes the synthesis of a folate-PEG-amine precursor, which can then be further modified to the C2-acid.

Materials:

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • PEG-bis-amine (e.g., diamino-triethylene glycol)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Diethyl ether

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid (1.6 mmol) in 80 mL of anhydrous DMSO.

    • Add DCC (1.8 mmol) and NHS (1.8 mmol) to the solution.

    • Stir the reaction mixture in the dark at room temperature overnight.

    • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by vacuum filtration.

  • Conjugation to PEG-bis-amine:

    • In a separate flask, dissolve PEG-bis-amine (0.1 mmol) in 2 mL of anhydrous DMSO.

    • Add the PEG-bis-amine solution to the activated folic acid solution.

    • Stir the mixture for 6 hours in the dark at room temperature.

    • The Folate-PEG-amine product will begin to precipitate.

  • Purification:

    • Filter the precipitate and wash it with methanol.

    • Further purify the product using RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and lyophilize to obtain a yellow solid.

    • Characterize the product by ¹H NMR, and Mass Spectrometry.

Conjugation of a Payload to this compound

This protocol outlines the general procedure for conjugating an amine-containing drug or payload to the carboxylic acid terminus of this compound.

Materials:

  • This compound

  • Amine-containing payload (drug, toxin, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • RP-HPLC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation Reaction:

    • In a separate flask, dissolve the amine-containing payload in anhydrous DMF.

    • Add the payload solution to the activated this compound solution.

    • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction overnight at room temperature.

  • Purification and Characterization:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final conjugate using RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

    • Characterize the conjugate by ¹H NMR, Mass Spectrometry, and analytical HPLC to confirm its identity and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cell-killing ability of the folate-drug conjugate.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, KB)

  • Folate receptor-negative control cell line (optional)

  • Cell culture medium (folate-deficient medium is recommended to enhance receptor expression)

  • Fetal Bovine Serum (FBS)

  • Folate-drug conjugate and unconjugated drug for comparison

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the folate-drug conjugate and the unconjugated drug in the cell culture medium.

    • Remove the old medium from the wells and add the drug-containing medium. Include untreated cells as a control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations: Diagrams of Pathways and Workflows

Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Folate-Drug_Conjugate This compound -Drug Conjugate Folate_Receptor Folate Receptor (FR) Folate-Drug_Conjugate->Folate_Receptor 1. Binding Endosome Early Endosome (pH ~6.5) Folate_Receptor->Endosome 2. Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome 3. Maturation & Acidification Drug_Release Released Drug Late_Endosome->Drug_Release 4. Drug Release Recycled_Receptor Recycled FR Late_Endosome->Recycled_Receptor 5. Receptor Recycling Recycled_Receptor->Folate_Receptor

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for Folate-Targeted Drug Conjugate Development

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesis of This compound B Conjugation to Therapeutic Payload A->B C Purification by HPLC B->C D Mass Spectrometry C->D E NMR Spectroscopy C->E F Analytical HPLC C->F G Cellular Uptake Studies (FR+ vs FR- cells) D->G E->G F->G H Cytotoxicity Assays (MTT) G->H I Mechanism of Action Studies H->I J Pharmacokinetics (PK) & Biodistribution I->J K Efficacy in Tumor Xenograft Models J->K L Toxicology Studies K->L Signaling_Pathways cluster_membrane Cell Membrane cluster_jak_stat JAK/STAT Pathway cluster_erk ERK Pathway FR Folate Receptor JAK JAK FR->JAK Activates MEK MEK1/2 FR->MEK Activates FA Folic Acid (or Conjugate) FA->FR Binding STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus_STAT Nucleus pSTAT3->Nucleus_STAT Translocates Gene_Transcription_STAT Gene Transcription (Proliferation, Survival) Nucleus_STAT->Gene_Transcription_STAT Regulates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Nucleus_ERK Nucleus pERK->Nucleus_ERK Translocates Gene_Transcription_ERK Gene Transcription (Proliferation, Differentiation) Nucleus_ERK->Gene_Transcription_ERK Regulates

References

An In-depth Technical Guide to PROTAC Technology Using Folate Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in pharmacology, moving from occupancy-based inhibition to event-driven protein degradation. This guide provides a detailed exploration of a sophisticated advancement in this field: the use of folate ligands to achieve cancer-selective delivery of PROTACs. Folate receptor alpha (FRα) is overexpressed in a wide array of solid tumors while having limited expression in healthy tissues, making it an ideal target for directed therapy. Folate-conjugated PROTACs operate on a "caged" pro-drug principle; they are selectively internalized by cancer cells via FRα-mediated endocytosis, where intracellular hydrolases cleave the folate moiety, releasing the active PROTAC. This active molecule then recruits a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This strategy significantly enhances the therapeutic window by concentrating the PROTAC's activity within malignant cells, thereby minimizing off-tissue, on-target toxicity.

Introduction to PROTAC Technology

Conventional therapeutics, such as small-molecule inhibitors, typically function by binding to a protein's active site to block its activity. This approach requires sustained target occupancy and is often limited to proteins with well-defined binding pockets, leaving a vast portion of the proteome "undruggable." Proteolysis-targeting chimeras (PROTACs) overcome these limitations by harnessing the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[1]

PROTACs are heterobifunctional molecules comprising three key components:

  • A warhead that binds to the target Protein of Interest (POI).

  • A ligand that recruits a specific E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

  • A flexible linker that connects the warhead and the E3 ligase ligand.

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is recognized and degraded by the 26S proteasome, after which the PROTAC can dissociate and continue its catalytic cycle.[1]

The Folate Receptor: A Gateway for Cancer-Targeted Delivery

The efficacy and safety of any potent therapeutic, including PROTACs, are governed by its therapeutic index—the ratio between its toxic dose and its therapeutic dose. A primary challenge for systemic PROTAC administration is the potential for on-target degradation in healthy tissues, which can lead to toxicity.[2] A powerful strategy to overcome this is to direct the PROTAC specifically to cancer cells.

The folate receptor alpha (FRα or FOLR1), a glycosylphosphatidylinositol (GPI)-anchored protein, is an exemplary target for this purpose. Its expression is highly restricted in normal tissues but significantly upregulated in numerous cancers of epithelial origin, including ovarian, breast, lung, and kidney carcinomas.[3] This differential expression allows for the selective delivery of folate-conjugated molecules to tumor cells via receptor-mediated endocytosis.[2]

Mechanism of Action of Folate-PROTACs

Folate-PROTACs are ingeniously designed as "caged" pro-drugs that remain inert until they reach their target environment.[1] The folate ligand serves two purposes: it acts as a targeting moiety and as a temporary caging group that masks a critical functional part of the PROTAC, often the hydroxyl group on the E3 ligase ligand, which is essential for E3 binding.[1]

The mechanism proceeds through the following steps:

  • Targeted Binding and Internalization : The folate-PROTAC circulates systemically and preferentially binds to FRα on the surface of cancer cells.

  • Endocytosis : The entire FRα-PROTAC complex is internalized into the cell within an endosome.

  • Activation via Cleavage : Inside the cell, endogenous hydrolases (e.g., esterases) cleave the linker (often an ester bond) connecting the folate group to the PROTAC.[1]

  • Release of Active PROTAC : This cleavage event "uncages" the PROTAC, exposing the previously masked functional group and rendering it active.

  • Ternary Complex Formation and Degradation : The now-active PROTAC can engage both the intracellular POI and an E3 ligase, initiating the ubiquitination and proteasomal degradation cascade as previously described.

This targeted activation ensures that the potent protein degradation activity is unleashed primarily within cancer cells, sparing healthy cells that do not overexpress FRα.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Folate_PROTAC Folate-PROTAC (Caged) FOLR1 Folate Receptor α (FOLR1) Folate_PROTAC->FOLR1 1. Binding Endosome Endosome with Folate-PROTAC FOLR1->Endosome 2. Endocytosis Active_PROTAC Active PROTAC Endosome->Active_PROTAC 3. Hydrolase Cleavage (Activation) Ternary_Complex POI-PROTAC-E3 Ternary Complex Active_PROTAC->Ternary_Complex 4. Engagement POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Active_PROTAC Ternary_Complex->E3_Ligase Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI 5. Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome 6. Recognition Degradation Degraded Peptides Proteasome->Degradation 7. Degradation

Mechanism of cancer-selective folate-PROTAC action.

Associated Signaling Pathways: The Role of FOLR1

Beyond its role as a transport protein, FRα can also participate directly in intracellular signaling. Studies have shown that folic acid binding to FRα can trigger the activation of the Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway, a well-known pro-oncogenic signaling cascade.[4]

This signaling is initiated when folate binding to FRα facilitates its association with the signal-transducing receptor subunit gp130. This complex then activates associated JAKs, which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation and survival, such as Cyclin A2 and VEGF.[4] While this signaling function is independent of the PROTAC's degradation activity, it is a critical aspect of FRα biology that researchers should consider.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Folic Acid FOLR1 FOLR1 FA->FOLR1 Binding gp130 gp130 FOLR1->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA Target Gene Promoter Dimer->DNA Nuclear Translocation & Binding Transcription Gene Transcription (e.g., Cyclin A2, VEGF) DNA->Transcription Promotes

FOLR1-mediated activation of the JAK/STAT3 signaling pathway.

Performance and Efficacy of Folate-PROTACs

The effectiveness of folate-PROTACs has been demonstrated against several high-value cancer targets, including Bromodomain and Extra-Terminal domain (BET) proteins (e.g., BRD4), MEK, and ALK fusion proteins.[2] Efficacy is typically assessed by measuring the reduction in POI levels (degradation) and the resulting impact on cancer cell viability.

Data Presentation

The following tables summarize key data for the parent (uncaged) BET-degrader ARV-771 and the effects observed with its folate-caged counterpart, folate-ARV-771. Note that for folate-caged PROTACs, the literature often presents degradation efficacy via Western Blots at specific concentrations rather than calculated DC₅₀ values, as the primary goal is to demonstrate targeted activity.

Table 1: Degradation Efficacy of Parent PROTAC ARV-771

CompoundTarget(s)Cell LineDC₅₀ (nM)DₘₐₓCitation(s)
ARV-771BRD2/3/422Rv1 (Prostate)< 5> 90%[5][6]
ARV-771BRD2/3/4VCaP (Prostate)< 5> 90%[6]
ARV-771BRD4CRPC XenograftsN/A> 90%

(DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation)

Table 2: Activity Profile of Folate-ARV-771 in FRα-High vs. FRα-Low Cells

CompoundCell LineFRα StatusBRD4 Degradation (at 10-100 nM)Cell Viability IC₅₀ (nM)Citation(s)
Folate-ARV-771HeLaHighEfficient Degradation Observed365[2]
Folate-ARV-771OVCAR-8HighEfficient Degradation ObservedN/A[2]
Folate-ARV-771T47DHighEfficient Degradation ObservedN/A[2]
Folate-ARV-771HFF-1Low/NegNo Degradation Observed> 10,000[2]
Folate-ARV-771HK2Low/NegNo Degradation Observed> 10,000[2]

(IC₅₀: Half-maximal inhibitory concentration for cell viability)

These data highlight the selectivity of the folate-caged strategy. Folate-ARV-771 effectively degrades its target and inhibits cell proliferation in FRα-high cancer cells, while having minimal effect on FRα-low normal cells. Furthermore, its activity in cancer cells can be blocked by competition with free folic acid, confirming the FRα-dependent mechanism.[2]

Detailed Experimental Protocols

Successful development of folate-PROTACs requires robust methodologies for synthesis, characterization, and evaluation.

Synthesis of a Folate-PROTAC via Click Chemistry

This protocol provides a general methodology for conjugating an alkyne-modified folate to an azide-modified PROTAC using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

  • Preparation of Precursors :

    • Synthesize the core PROTAC molecule (warhead-linker-E3 ligand) with a terminal azide group.

    • Synthesize or procure an alkyne-functionalized folic acid derivative.

  • Reaction Setup :

    • In a reaction vessel, dissolve the azide-PROTAC (1.0 eq) and alkyne-folate (1.2 eq) in a suitable solvent mixture, such as DMF/H₂O or tBuOH/H₂O.

    • Add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

    • Add a reducing agent to generate the active Cu(I) catalyst in situ, such as sodium ascorbate (0.2 eq).

  • Reaction Execution :

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup and Purification :

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC to yield the final folate-PROTAC conjugate.

  • Characterization :

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to determine the dose- and time-dependent degradation of a POI.

  • Cell Culture and Treatment :

    • Plate cells (e.g., HeLa for FRα-high) in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10,000 nM) for a specified time (e.g., 2, 4, 8, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis :

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification :

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE :

    • Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BRD4) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis :

    • Apply an ECL chemiluminescence substrate and visualize the bands using a digital imager.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[7]

Experimental Workflow for Folate-PROTAC Development

The development of a novel folate-PROTAC follows a logical, multi-stage workflow from initial design to functional validation.

cluster_D Cellular Characterization Steps A 1. Target Selection (POI & E3 Ligase) B 2. Design & Synthesis - Select Warhead & E3 Ligand - Design Linker - Synthesize Folate-PROTAC A->B C 3. In Vitro Validation - Ternary Complex Formation Assay - E3 Ligase Binding Assay B->C D 4. Cellular Characterization (FRα-High vs. FRα-Low Cells) C->D E Degradation Assessment (Western Blot) Determine DC₅₀ & Dₘₐₓ D->E F Mechanism Validation - Competition with free Folate - Proteasome Inhibitor Rescue D->F G 5. Functional Assays - Cell Viability (IC₅₀) - Apoptosis Assays E->G F->G H 6. Selectivity & Off-Target Analysis (Global Proteomics) G->H I 7. In Vivo Efficacy (Xenograft Models) H->I

Logical workflow for the development of folate-PROTACs.

Conclusion and Future Outlook

PROTAC technology utilizing folate ligands for targeted delivery is a highly promising strategy for cancer therapy. By exploiting the differential expression of the folate receptor, these "caged" degraders can selectively eliminate oncoproteins within malignant cells, offering a potential solution to the pervasive challenge of off-tissue toxicity. The modularity of this system—combining different warheads, linkers, and E3 ligase ligands with a folate targeting group—provides a versatile platform applicable to a wide range of proteins of interest.

Future work will likely focus on optimizing linker chemistry for more efficient intracellular cleavage, exploring folate-PROTACs for a broader range of cancer types and targets, and investigating potential mechanisms of acquired resistance. As our understanding of the intricate interplay between PROTACs, the ubiquitin-proteasome system, and targeted delivery deepens, folate-PROTACs are poised to become a cornerstone of next-generation precision oncology.

References

basic principles of folate-mediated endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Principles of Folate-Mediated Endocytosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Folate Receptor System

Folate, an essential B vitamin (B9), is critical for numerous cellular processes, including nucleotide synthesis, DNA repair, and methylation.[1] Mammalian cells utilize three primary systems for folate uptake: the low-affinity Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT), and the high-affinity Folate Receptors (FRs).[2] This guide focuses on the high-affinity pathway mediated by Folate Receptor Alpha (FRα or FOLR1), a glycosylphosphatidylinositol (GPI)-anchored protein.[3]

FRα is of significant interest in oncology and drug development due to its limited expression in normal tissues but marked overexpression in various epithelial cancers, including ovarian, lung, and breast carcinomas. This differential expression makes FRα an attractive target for delivering cytotoxic agents, imaging probes, and nanoparticles specifically to tumor cells while minimizing systemic toxicity.[4] Understanding the fundamental mechanism of FRα-mediated endocytosis is therefore crucial for the rational design of targeted therapeutics.

The Core Mechanism of Folate-Mediated Endocytosis

Folate-mediated endocytosis is a multi-step process that facilitates the internalization of folate and folate-conjugated molecules. The process begins with ligand binding at the cell surface and culminates in the release of the cargo into the cytoplasm and the recycling of the receptor.

Ligand Binding and Receptor Clustering

The process is initiated by the high-affinity binding of folate or a folate-conjugate to FRα on the cell surface.[3] As a GPI-anchored protein, FRα is localized within specialized microdomains of the plasma membrane known as lipid rafts or caveolae.[5][6] These domains are enriched in cholesterol and sphingolipids and serve as platforms for concentrating signaling molecules and receptors.[7]

Internalization Pathway: A Dual Mechanism

The precise internalization route of FRα has been a subject of investigation, with evidence supporting both clathrin-independent and clathrin-dependent pathways.

  • Clathrin-Independent Endocytosis (via Caveolae/Potocytosis): The prevailing model for FRα, owing to its GPI anchor and localization in lipid rafts, is internalization via caveolae.[5][8] This process, sometimes termed "potocytosis," involves the pinching off of these flask-shaped invaginations to form endocytic vesicles.[5] This pathway is thought to be a gentle mechanism that avoids the harsh environment of the lysosomal pathway, which is beneficial for the delivery of sensitive drug cargo.[5][9]

  • Clathrin-Dependent Endocytosis: Despite FRα's lack of a cytoplasmic tail to directly engage with clathrin machinery, several studies have provided clear evidence of its presence in clathrin-coated pits and vesicles.[10] Immunoelectron microscopy has localized FRα along the entire clathrin-mediated endocytic pathway.[10] It has been suggested that the internalization route may depend on the nature of the ligand; for instance, multivalent folate conjugates that cross-link receptors may favor a different pathway than monovalent ligands.[11]

It is plausible that both pathways operate, and the dominant route may be cell-type specific or influenced by the valency and size of the folate-conjugated cargo.[11]

Intracellular Trafficking and Cargo Release
  • Endosome Formation: Following internalization by either pathway, the FRα-ligand complex is enclosed within an early endosome.[12]

  • Acidification and Dissociation: The endosome undergoes maturation, a process involving the active pumping of protons into its lumen by V-ATPase, which lowers the internal pH.[13] Exposure to this mildly acidic environment (pH ~5.6–7.2) induces a conformational change in the FRα protein, which significantly reduces its binding affinity for the folate ligand.[3][13]

  • Cargo Release & Receptor Recycling: This pH-triggered change facilitates the release of the folate or folate-conjugated drug from the receptor into the endosomal lumen.[3][13] The unbound FRα is then sorted into recycling endosomes and trafficked back to the plasma membrane, ready for another round of uptake.[13] The released folate is subsequently transported across the endosomal membrane into the cytoplasm to participate in metabolic pathways.

Folate_Endocytosis_Pathway

FRα-Mediated Signaling Pathways

Beyond its role as a transporter, FRα functions as a signaling molecule, activating downstream pathways that can influence cell proliferation and survival.[2][14] This signaling capacity is independent of its function in one-carbon metabolism.

  • JAK-STAT3 Pathway: Upon folate binding, FRα can associate with the co-receptor gp130, leading to the activation of Janus Kinase (JAK).[15] Activated JAK then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate genes involved in cell proliferation and survival.[1][15]

  • ERK1/2 (MAPK) Pathway: Evidence suggests that the FRα-folate complex can promote the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK signaling cascade that is heavily involved in cell growth and differentiation.[2][15]

  • Nuclear Translocation and Transcription: After internalization, FRα itself can be translocated to the nucleus, where it may function directly as a transcription factor, further influencing gene expression.[2][14]

FR_Signaling

Quantitative Data in Folate-Mediated Endocytosis

The efficiency of folate-mediated targeting is governed by several quantitative parameters, from receptor affinity to the degree of uptake enhancement.

Table 1: Ligand Binding Affinities for Folate Receptor α

Ligand Dissociation Constant (Kd) Cell/System Context Reference
Folic Acid < 1 nmol/L General [3]
5-Methyltetrahydrofolate (5-MTHF) 1 - 10 nmol/L General [3]

| Pemetrexed (Antifolate Drug) | ~70 nM | M160-8 cells |[15] |

Table 2: Cellular Uptake Enhancement via FRα Targeting

Cell Line Folate-Targeted Agent Uptake Increase vs. Non-Targeted Reference
KB cells Liposomal Arsenic Trioxide 3 to 6-fold [16]
OVCAR-3 cells Mesoporous Silica Nanoparticles (25% Folate) >2-fold vs. 10% Folate version [17]
A549, HeLa, MDAMB-231 Coumarin-loaded Nanoparticles Significantly higher than non-targeted [12]

| KB cells | Quantum Dots (QD-folate) | Significantly higher than FR-negative cells |[11] |

Key Experimental Protocols

Investigating folate-mediated endocytosis requires a suite of specialized techniques to quantify uptake, determine binding kinetics, and elucidate the internalization pathway.

Protocol: Quantification of Cellular Uptake

This protocol aims to quantify the amount of a folate-conjugated agent internalized by cancer cells.

  • Cell Culture: Culture FRα-positive cells (e.g., HeLa, KB, SKOV3, OVCAR-3) and FRα-negative control cells in folate-free medium for at least 24 hours prior to the experiment to ensure unoccupied receptors.[11][18]

  • Incubation: Treat cells with the fluorescently-labeled folate-conjugated nanoparticles (or other agent) at various concentrations and time points (e.g., 10 min to 4 hours).[16]

  • Competition Assay: In a parallel set of experiments, pre-incubate cells with a saturating concentration of free folic acid for 30-60 minutes before adding the labeled agent. A significant reduction in uptake confirms FRα-mediated entry.[18][19]

  • Data Acquisition & Analysis:

    • Flow Cytometry: Trypsinize, wash, and resuspend cells in PBS. Analyze the cell-associated fluorescence using a flow cytometer. The shift in mean fluorescence intensity relative to untreated controls indicates the level of uptake.[16][19][20]

    • Confocal Microscopy: Grow cells on glass coverslips. After incubation, wash, fix, and mount the cells. Image using a confocal microscope to visualize internalization and determine the subcellular localization of the agent.[16][21]

    • Inductively Coupled Plasma (ICP) Spectroscopy: For metal-based nanoparticles, lyse the cells after incubation and washing. Digest the lysate and analyze the metal content via ICP-AES or ICP-MS to get an absolute quantification of internalized particles.[11]

Exp_Workflow

Protocol: Determination of Binding Affinity via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][23]

  • Sample Preparation: Prepare the purified, soluble FRα protein and the folate-conjugate ligand in the exact same dialysis buffer (e.g., 20 mM phosphate buffer, pH 7.4) to minimize heats of dilution.[22] Degas all solutions.

  • Instrument Setup: Load the FRα solution (e.g., 10 µM) into the ITC sample cell and the ligand (e.g., 100 µM) into the titration syringe.[24] Set the temperature to 25°C.[22]

  • Titration: Perform an automated series of small injections (e.g., 2 µL) of the ligand into the protein solution. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection.[23]

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which is then subtracted from the experimental data.[24]

  • Data Analysis: Integrate the heat peaks from the titration to generate a binding isotherm (heat vs. molar ratio). Fit this curve to a suitable binding model (e.g., single set of identical sites) to calculate Kd, n, and ΔH.[22][23]

  • pH-Dependence: Repeat the experiment using a buffer with an acidic pH (e.g., pH 6.0) to simulate the endosomal environment and quantify the reduction in binding affinity.[13]

Protocol: Differentiating Clathrin- vs. Caveolae-Mediated Uptake

This protocol uses pharmacological inhibitors to dissect the endocytic pathway.

  • Cell Culture and Pre-treatment: Culture FRα-positive cells as described above. Pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes.[11][25]

    • Clathrin Pathway Inhibitors: Chlorpromazine, Sucrose, or K+ depletion.[11][25]

    • Caveolae Pathway Inhibitors: Nystatin, Filipin, Genistein, or Methyl-β-cyclodextrin (MβCD).[11][25]

  • Uptake Experiment: While maintaining the inhibitor concentration, add the fluorescently-labeled folate-conjugate and incubate for a defined period (e.g., 1-2 hours).[11]

  • Analysis: Wash the cells thoroughly and quantify the nanoparticle uptake using flow cytometry or confocal microscopy as described in Protocol 5.1.

  • Interpretation: A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that pathway. For example, if genistein and nystatin block uptake, it suggests a caveolae-mediated mechanism.[9][11] If chlorpromazine blocks uptake, it points to a clathrin-dependent route.[9]

Pathway_Logic

References

An In-depth Technical Guide to the Chemical Synthesis of Folate-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Folate-PEG3-C2-acid, a heterobifunctional molecule increasingly utilized in targeted drug delivery and bioconjugation applications. The folate moiety serves as a targeting ligand for cells overexpressing the folate receptor, commonly found in various cancers, while the terminal carboxylic acid allows for the covalent attachment of therapeutic agents or imaging probes. The polyethylene glycol (PEG) linker enhances solubility and provides spatial separation between the folate and the conjugated molecule.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the deprotection of a commercially available Boc-protected amine-PEG-acid linker. The resulting free amine is then coupled with the γ-carboxylic acid of folic acid, which is selectively activated using carbodiimide chemistry. This strategy ensures a regioselective conjugation, preserving the α-carboxylic acid of the glutamic acid residue of folate, which is crucial for folate receptor binding.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Folic Acid Activation and Coupling A Boc-NH-PEG3-C2-acid B NH2-PEG3-C2-acid A->B TFA or HCl E This compound B->E Coupling in DMSO C Folic Acid D Activated Folic Acid (NHS-ester) C->D EDC, NHS in DMSO

Caption: Synthetic workflow for this compound production.

Experimental Protocols

The following protocols are representative methods based on established chemical literature for similar conjugations. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

2.1. Step 1: Deprotection of Boc-NH-PEG3-C2-acid

This procedure removes the tert-Butyloxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker.

  • Materials:

    • Boc-NH-PEG3-CH2CH2COOH

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Protocol:

    • Dissolve Boc-NH-PEG3-CH2CH2COOH in a minimal amount of dichloromethane.

    • Add an excess of the deprotecting agent (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • Precipitate the product by adding cold diethyl ether.

    • Centrifuge or filter to collect the solid product, NH2-PEG3-C2-acid.

    • Wash the product with cold diethyl ether and dry under vacuum. The product is typically used in the next step without further purification.

2.2. Step 2: EDC/NHS Coupling of Folic Acid to NH2-PEG3-C2-acid

This step involves the activation of the γ-carboxylic acid of folic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to the deprotected PEG linker.[1][2]

  • Materials:

    • Folic Acid

    • NH2-PEG3-C2-acid (from Step 1)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Dialysis tubing (if applicable)

    • HPLC system for purification

  • Protocol:

    • Dissolve folic acid in anhydrous DMSO. This may require gentle warming.

    • Add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the folic acid solution.

    • Stir the reaction mixture in the dark at room temperature for 4-12 hours to activate the carboxylic acid groups of folic acid, forming an NHS-ester intermediate.[1]

    • In a separate vial, dissolve the NH2-PEG3-C2-acid in anhydrous DMSO.

    • Add the solution of the deprotected PEG linker to the activated folic acid solution.

    • Continue to stir the reaction mixture in the dark at room temperature for an additional 12-24 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

    • Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC).[][4] A common mobile phase system is a gradient of water and acetonitrile with 0.1% TFA.

    • Collect the fractions containing the desired product and lyophilize to obtain pure this compound as a yellow solid.

Quantitative Data

The following table summarizes representative yields for the key steps in the synthesis of folate-PEG conjugates, based on published literature for similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsProductRepresentative Yield (%)Reference
Folic Acid Activation and CouplingFolic Acid, Amine-PEG-DSPEFolate-PEG-DSPE75-86%[5]
Folic Acid Activation and CouplingFolic Acid, Thiol-PEG-COOHFolate-PEG-COOH~90%[6]
Folic Acid Activation and CouplingFolic Acid, Amine-functionalized NanoparticlesFolate-conjugated NPsNot explicitly stated[1]

Characterization

The structure and purity of the final product, this compound, are typically confirmed using the following analytical techniques:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum, typically recorded in DMSO-d₆, should show characteristic peaks for the folate moiety, the PEG linker, and the C2-acid terminus.

    • Folate Protons: Aromatic protons of the pterin and p-aminobenzoic acid moieties are expected in the range of 6.5-8.7 ppm.[7][8][9]

    • PEG Protons: The repeating ethylene glycol units (-OCH₂CH₂-) will show a prominent signal around 3.5 ppm.[6]

    • Glutamic Acid Protons: Protons of the glutamic acid residue of folate will appear in the aliphatic region.

  • Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single sharp peak is indicative of high purity.[]

Logical Diagram for Characterization

Characterization cluster_product This compound cluster_analysis Analytical Techniques cluster_confirmation Confirmation Product Final Product NMR 1H NMR Product->NMR MS Mass Spectrometry Product->MS HPLC HPLC Product->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight MS->MW Purity Purity Assessment HPLC->Purity

Caption: Analytical workflow for product characterization.

References

Folate-PEG3-C2-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Folate-PEG3-C2-acid, a heterobifunctional linker crucial for the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical specifications, and applications, and provides a representative experimental protocol for its use in bioconjugation.

Core Specifications

This compound is a valuable tool in drug delivery and targeted therapy due to its folate moiety, which targets the folate receptor often overexpressed on the surface of cancer cells. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility, while the terminal carboxylic acid allows for covalent linkage to amine-containing molecules.

A specific CAS (Chemical Abstracts Service) number for this compound is not consistently reported in publicly available databases and supplier catalogs. Researchers are advised to refer to the specific product documentation from their supplier.

The key quantitative specifications for this compound are summarized in the table below:

ParameterValueSource
Molecular Formula C₂₈H₃₆N₈O₁₀[1]
Molecular Weight 644.64 g/mol [1]
Purity >96% to 97.56%[1][2]
Appearance SolidN/A
Solubility Soluble in DMSO[2]
Storage -20°C to -80°C, protect from light[2]

Applications in Targeted Therapy and PROTACs

This compound serves as a critical building block in the construction of targeted drug delivery systems and PROTACs.

  • Targeted Drug Delivery: The folate component of the molecule facilitates the targeted delivery of conjugated payloads to cells overexpressing the folate receptor. This is a common characteristic of various cancer cell types.

  • PROTAC Development: In the context of PROTACs, this linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is specifically the acid fragment of Folate-PEG3-NHS ester and is utilized in the synthesis of PROTAC molecules[2]. The PEG linker component offers improved solubility and pharmacokinetic properties to the final PROTAC molecule.

Experimental Protocol: Amide Bond Formation

The terminal carboxylic acid of this compound is typically reacted with a primary or secondary amine on a target molecule (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond. The following is a general protocol for this type of conjugation reaction.

Materials:

  • This compound

  • Amine-containing molecule (e.g., POI ligand with an available amine group)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel and magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Activation: To the solution from step 1, add 1.2 equivalents of the coupling agent (HATU or HBTU) and 2-3 equivalents of the base (DIPEA or TEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: In a separate vessel, dissolve 1.0 equivalent of the amine-containing molecule in anhydrous DMF or DMSO.

  • Reaction: Add the solution of the amine-containing molecule to the activated this compound mixture.

  • Incubation: Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Quenching and Purification: Once the reaction is complete, the mixture can be quenched with water and the product purified by preparative reverse-phase HPLC to isolate the desired conjugate.

  • Characterization: Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker to connect a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Folate_Linker This compound Activation 1. Activation of Carboxylic Acid (HATU/DIPEA) Folate_Linker->Activation POI_Ligand POI Ligand (with amine group) Coupling1 2. Amide Coupling to POI Ligand POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with amine group) Coupling2 4. Amide Coupling to E3 Ligand E3_Ligand->Coupling2 Activation->Coupling1 Intermediate Folate-PEG3-C2-NH-POI Coupling1->Intermediate Activation2 3. Activation of second Carboxylic Acid (if applicable) or coupling to pre-activated E3 Ligand Intermediate->Activation2 Activation2->Coupling2 PROTAC Folate-Linker-POI-E3 PROTAC Molecule Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

This guide provides a foundational understanding of this compound for its application in advanced drug development. Researchers should always refer to the specific product data sheets and relevant literature for the most accurate and up-to-date information.

References

An In-Depth Technical Guide to the Solubility and Stability of Folate-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Folate-PEG3-C2-acid, a heterobifunctional linker commonly utilized in the development of targeted drug delivery systems, particularly for cancer therapeutics. Due to the specificity of this molecule, direct experimental data is limited in publicly available literature. Therefore, this guide synthesizes information from closely related folate-PEG conjugates, folic acid itself, and general principles of PEGylated compounds to provide a robust framework for researchers.

Executive Summary

This compound is a molecule designed to leverage the high affinity of folic acid for the folate receptor, which is overexpressed on the surface of many cancer cells. The short polyethylene glycol (PEG) spacer (n=3) and the terminal carboxylic acid offer a versatile platform for conjugating various therapeutic and imaging agents. Understanding the solubility and stability of this linker is paramount for formulation development, ensuring bioavailability, and maintaining the integrity of the final conjugate. This guide details the expected solubility in various solvents, outlines its stability profile under different environmental conditions, and provides detailed experimental protocols for in-house assessment.

Solubility Profile

The solubility of this compound is influenced by both the hydrophilic nature of the PEG chain and the ionizable carboxylic acid and pteridine moieties of the folate headgroup. The PEG3 linker is expected to enhance aqueous solubility compared to non-PEGylated folic acid[1][2][3].

Quantitative Solubility Data
Solvent SystemExpected Solubility (mg/mL)Remarks
Dimethyl Sulfoxide (DMSO)> 30Folate-PEG conjugates generally exhibit high solubility in DMSO. A similar product, Folate-PEG3-NHS ester, is highly soluble in DMSO.
Water (Deionized)Moderately Soluble (pH-dependent)Solubility is expected to be lowest near the isoelectric point of the folic acid moiety and increase significantly at neutral to alkaline pH where the carboxylic acids are deprotonated.
Phosphate-Buffered Saline (PBS, pH 7.4)> 1 (pH-dependent)At physiological pH, the carboxyl groups will be ionized, enhancing solubility. However, aggregation in aqueous buffers has been observed for some folate-PEG conjugates[4].
EthanolSolubleA similar compound, DSPE-PEG(2000) Folate, is soluble in ethanol at 5 mg/mL[5].
MethanolSolubleA product, Folate-PEG-amine HCl Salt, MW 2000, is listed as soluble in methanol[6].
ChloroformSparingly Soluble to InsolubleThe polarity of the folate and PEG components will likely limit solubility in non-polar organic solvents.
Factors Influencing Solubility
  • pH: The solubility of this compound in aqueous solutions is highly dependent on pH. The two carboxylic acid groups of the glutamic acid residue and the pteridine moiety of folic acid have pKa values that influence their ionization state. At pH values above 7, the carboxylates are deprotonated, leading to increased electrostatic repulsion and enhanced solubility in water.

  • Temperature: For most solids, solubility increases with temperature. However, for some PEGylated compounds in aqueous solutions, a lower critical solution temperature (LCST) may be observed, leading to decreased solubility at higher temperatures. This is less likely for a short PEG chain like PEG3.

  • Salt Concentration: The presence of salts in aqueous solutions can either increase ("salting-in") or decrease ("salting-out") the solubility of the conjugate. The effect will depend on the specific salt and its concentration.

Stability Profile

The stability of this compound is primarily dictated by the lability of the folic acid moiety and the integrity of the PEG linker and amide bonds. Folic acid is known to be sensitive to heat, light, and oxidative conditions.

pH-Dependent Stability

Folic acid and its derivatives are generally most stable in neutral to slightly alkaline conditions (pH 7-9)[7].

  • Acidic Conditions (pH < 4): Folic acid can undergo hydrolytic cleavage of the C9-N10 bond. The amide bond of the glutamate moiety is relatively stable to acid hydrolysis under mild conditions but can be cleaved under strong acidic conditions and elevated temperatures[1][8][9][10].

  • Alkaline Conditions (pH > 8): While generally more stable than in acidic conditions, prolonged exposure to strong alkaline solutions can lead to degradation of the pteridine ring.

  • Neutral Conditions (pH 6-8): This is the pH range of optimal stability for the folate component.

Thermal Stability

Elevated temperatures can accelerate the degradation of folic acid. Thermal degradation often follows first-order kinetics[7]. The PEG linker itself can also undergo thermal degradation, although this typically requires higher temperatures[7].

Photostability

Folic acid is susceptible to photodegradation upon exposure to UV light. The primary photodegradation pathway involves the cleavage of the C9-N10 bond, leading to the formation of p-aminobenzoyl-L-glutamic acid and 6-formylpterin. The latter can be further oxidized to pterin-6-carboxylic acid[11][12][13]. It is crucial to protect solutions of this compound from light.

Oxidative Stability

The folate moiety is sensitive to oxidation. The use of antioxidants, such as ascorbic acid, can help to stabilize folate solutions. Contact with oxidizing agents should be avoided.

Storage Recommendations

Based on the stability profile, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for several weeks, but it is advisable to prepare fresh aqueous solutions for each experiment.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted from standard high-throughput screening methods and can be used to determine the kinetic solubility in aqueous buffers[14][15][16].

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4 (or other aqueous buffers as required)

  • 1.5 mL microcentrifuge tubes

  • Orbital shaker

  • Centrifuge

  • HPLC or UPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation:

    • Add 10 µL of the 10 mM DMSO stock solution to a 1.5 mL microcentrifuge tube containing 990 µL of the aqueous buffer (e.g., PBS, pH 7.4). This results in a final concentration of 100 µM with 1% DMSO.

    • Prepare a series of dilutions as required.

  • Equilibration: Seal the tubes and place them on an orbital shaker at room temperature (or desired temperature) for 1-2 hours to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Sample Analysis:

    • Carefully remove an aliquot of the supernatant.

    • Prepare a standard curve of this compound in a 50:50 mixture of the aqueous buffer and an appropriate organic solvent (e.g., acetonitrile) to ensure complete solubilization of the standards.

    • Dilute the supernatant samples in the same solvent mixture as the standard curve.

    • Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV or UPLC-MS.

  • Data Interpretation: The measured concentration in the supernatant represents the kinetic solubility of the compound under the tested conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO samples Dilute Stock in Aqueous Buffer stock->samples shake Equilibrate on Orbital Shaker (1-2h) samples->shake centrifuge Centrifuge to Pellet Precipitate shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC-UV/MS supernatant->hplc Kinetic Solubility Value Kinetic Solubility Value hplc->Kinetic Solubility Value G cluster_stress Stress Conditions cluster_results Data Evaluation start This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis UPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method_validation Validate Stability-Indicating Method analysis->method_validation

References

Technical Data Summary: Folate-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a concise overview of the physicochemical properties of Folate-PEG3-C2-acid, a commonly utilized PROTAC (Proteolysis Targeting Chimera) linker. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been compiled from supplier specifications and are summarized in the table below for straightforward reference.

PropertyValueReference
Molecular Weight 644.63 g/mol [1]
644.64 g/mol [2]
Molecular Formula C₂₈H₃₆N₈O₁₀[1][2]
Appearance Solid[1]
Color Light yellow to yellow[1]
Purity > 96%[2]

This compound is the acid fragment of Folate-PEG3-NHS ester and is classified as a PEG-type PROTAC linker, which is instrumental in the synthesis of PROTAC molecules.[1]

Experimental Workflow: PROTAC Synthesis

The logical workflow for utilizing a linker such as this compound in the synthesis of a PROTAC molecule is depicted below. This process involves the strategic connection of a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the linker.

PROTAC_Synthesis_Workflow cluster_components Key Components cluster_synthesis Synthesis Process cluster_product Final Product TargetLigand Target Protein Ligand Conjugation Chemical Conjugation TargetLigand->Conjugation E3Ligand E3 Ligase Ligand E3Ligand->Conjugation Linker This compound Linker->Conjugation Purification Purification & Characterization Conjugation->Purification PROTAC PROTAC Molecule Purification->PROTAC

PROTAC synthesis workflow diagram.

References

The Analytical Pursuit of Excellence: A Technical Guide to the Purity and Quality Control of Folate-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of folic acid to polyethylene glycol (PEG) linkers has emerged as a pivotal strategy in the targeted delivery of therapeutics to folate receptor-overexpressing cancer cells. Folate-PEG3-C2-acid, a heterobifunctional linker, represents a critical component in this advanced drug delivery paradigm. Its defined chain length and terminal functional groups enable the precise construction of complex drug conjugates. Ensuring the purity and quality of this linker is paramount to the safety, efficacy, and reproducibility of the final therapeutic agent. This technical guide provides an in-depth overview of the essential quality control methodologies for this compound, complete with detailed experimental protocols and data presentation.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is the foundation of a robust quality control strategy. These properties dictate the analytical techniques best suited for its characterization.

ParameterSpecificationAnalytical Technique(s)
Appearance White to off-white or yellowish solidVisual Inspection
Molecular Formula C₂₈H₃₆N₈O₁₀Mass Spectrometry
Molecular Weight 644.63 g/mol Mass Spectrometry
Purity ≥95%HPLC/UPLC, ¹H NMR
Solubility Soluble in DMSO, DMF, and waterSolubility Testing
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry

The Quality Control Workflow: A Multifaceted Approach

A comprehensive quality control workflow for this compound integrates multiple analytical techniques to provide a complete picture of its purity, identity, and stability.

QC_Workflow cluster_0 Material Reception & Initial Assessment cluster_1 Structural Identification & Purity Determination cluster_2 Final Approval & Documentation raw_material Raw Material (this compound) visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection solubility_test Solubility Testing raw_material->solubility_test hplc HPLC/UPLC (Purity Assessment) visual_inspection->hplc solubility_test->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) hplc->nmr ms Mass Spectrometry (Molecular Weight Verification) nmr->ms data_review Data Review & Analysis ms->data_review coA Certificate of Analysis (CoA) Generation data_review->coA release Material Release coA->release

Caption: A typical quality control workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques employed in the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is the workhorse for determining the purity of this compound and identifying any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Solvent: Water or a mixture of water and acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm and 365 nm (Folic acid exhibits absorbance at both wavelengths)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Chemical Shifts (in D₂O, approximate):

      • Folate Moiety: Aromatic protons between δ 6.5-8.8 ppm.

      • PEG Moiety: Methylene protons of the PEG linker typically appear as a multiplet around δ 3.5-3.7 ppm.

      • C2-acid Moiety: Methylene protons adjacent to the carboxyl group will be shifted downfield.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum. This provides information on the carbon skeleton of the molecule.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structural integrity of the molecule. The presence of characteristic peaks for the folate, PEG, and C2-acid moieties confirms the identity of the compound.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound, providing an orthogonal confirmation of its identity.

Instrumentation:

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

Reagents:

  • Solvent for sample preparation (e.g., acetonitrile, water with 0.1% formic acid)

  • For MALDI-TOF, a suitable matrix (e.g., sinapinic acid).

Procedure (for ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Look for the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion corresponding to the calculated molecular weight of this compound (644.63 g/mol ). The presence of this ion confirms the molecular identity.

Application in Targeted Drug Delivery: A Conceptual Pathway

This compound serves as a critical linker to conjugate a therapeutic payload to a targeting moiety (folate). The quality of this linker directly impacts the efficacy of the final drug conjugate.

Drug_Delivery_Pathway cluster_0 Conjugate Assembly cluster_1 Targeted Delivery & Internalization cluster_2 Intracellular Drug Release & Action folate_linker This compound conjugation Chemical Conjugation folate_linker->conjugation drug Therapeutic Payload drug->conjugation adc Folate-PEG-Drug Conjugate conjugation->adc circulation Systemic Circulation adc->circulation binding Binding to Folate Receptor (Cancer Cell Surface) circulation->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis lysosome Endosome/Lysosome endocytosis->lysosome release Drug Release lysosome->release action Therapeutic Action (e.g., Apoptosis) release->action

Methodological & Application

Application Notes: Synthesis of Folate-Receptor-Targeted PROTACs using Folate-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of Folate-PEG3-C2-acid as a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) directed towards cells overexpressing the folate receptor.

1. Introduction

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins (Proteins of Interest, POI). A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.

Targeted delivery of PROTACs to specific cell types can enhance their therapeutic window by increasing efficacy and reducing off-target effects. The folate receptor (FRα) is a well-established tumor-associated antigen, often overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. This differential expression makes it an attractive target for delivering therapeutic agents to malignant cells.

This compound is a functionalized building block designed for the straightforward incorporation of a folate targeting moiety into a PROTAC structure. It consists of three key components:

  • Folate: Acts as the targeting ligand, binding with high affinity to the folate receptor.

  • PEG3 (Polyethylene Glycol) linker: A short, hydrophilic spacer that improves solubility and provides optimal spatial orientation for receptor binding.

  • C2-acid (Carboxylic Acid): A terminal carboxylic acid group that serves as a reactive handle for covalent conjugation to the PROTAC backbone, typically via an amide bond formation with a primary or secondary amine.

This document outlines the chemical principles, experimental protocols, and characterization methods for conjugating this compound to an amine-functionalized PROTAC intermediate.

2. Signaling and Mechanism of Action

The synthesized folate-targeted PROTAC leverages the folate receptor-mediated endocytosis pathway to enter the target cells. Upon binding of the folate moiety to the folate receptor on the cell surface, the receptor-PROTAC complex is internalized via an endosome. Once inside the cell, the PROTAC is released into the cytoplasm where it can engage its two target proteins: the Protein of Interest (POI) and an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted degradation leads to a reduction in the levels of the POI, thereby impacting the downstream signaling pathways and cellular functions associated with it.

Folate_PROTAC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_PROTAC Folate-Targeted PROTAC FR Folate Receptor (FRα) Folate_PROTAC->FR Binding FR_PROTAC_Complex FR-PROTAC Complex FR->FR_PROTAC_Complex Endosome Endosome FR_PROTAC_Complex->Endosome Endocytosis Released_PROTAC Released PROTAC Endosome->Released_PROTAC Release Ternary_Complex Ternary Complex (POI-PROTAC-E3) Released_PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation POI Degradation & Peptide Fragments Proteasome->Degradation

Figure 1: Mechanism of action for a folate-targeted PROTAC.

3. Experimental Protocol: Amide Coupling of this compound

This protocol describes the coupling of this compound to an amine-containing PROTAC intermediate (referred to as NH2-Linker-E3_Ligand-POI_Ligand).

3.1. Materials and Reagents

  • This compound

  • Amine-functionalized PROTAC intermediate (NH2-Linker-E3_Ligand-POI_Ligand)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or an alternative coupling agent like HATU.

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) grade solvents (Acetonitrile, Water)

  • Trifluoroacetic acid (TFA) for HPLC

  • Nitrogen gas for providing an inert atmosphere

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer (e.g., LC-MS) for characterization

  • NMR Spectrometer for structural confirmation

3.2. Synthesis Workflow

The overall workflow for the synthesis and purification of the final folate-targeted PROTAC is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reagents This compound + PROTAC Intermediate + Coupling Reagents Reaction Amide Coupling Reaction (Anhydrous DMF, N2 atm) Reagents->Reaction Quenching Reaction Quenching (e.g., with water) Reaction->Quenching Crude_Mixture Crude Reaction Mixture Quenching->Crude_Mixture HPLC Reverse-Phase HPLC Crude_Mixture->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Final_Product Purified Folate-PROTAC Lyophilization->Final_Product LCMS LC-MS Analysis (Purity & Mass Verification) Final_Product->LCMS NMR NMR Spectroscopy (Structural Confirmation) Final_Product->NMR

Figure 2: General workflow for synthesis and purification.

3.3. Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized PROTAC intermediate (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution from step 1, add this compound (1.2 eq), PyBOP (1.5 eq), and DIPEA (3.0 eq). The use of excess this compound and coupling reagent helps to drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by LC-MS to check for the consumption of the starting materials and the formation of the desired product.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Dilute the mixture with an appropriate solvent system (e.g., DMF/water) to prepare it for purification.

  • Purification: Purify the crude product using a preparative reverse-phase HPLC system with a suitable gradient of acetonitrile and water (often containing 0.1% TFA).

  • Fraction Collection: Collect the fractions containing the pure product, as identified by UV detection and confirmed by LC-MS analysis of the fractions.

  • Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to obtain the final folate-targeted PROTAC as a solid powder.

  • Characterization: Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR).

4. Data Presentation

The following table summarizes typical results expected from the synthesis described above. The exact values will vary depending on the specific PROTAC intermediate used.

ParameterResultMethod of Analysis
Reaction Time 6 hoursLC-MS Monitoring
Yield 45%Gravimetric
Purity >98%HPLC (at 254 nm)
Molecular Weight (M) Varies based on PROTAC intermediate
Calculated Mass [M+H]⁺ To be calculated for the final product-
Observed Mass [M+H]⁺ Matches calculated mass ± 5 ppmHRMS
¹H NMR Consistent with proposed structureNMR Spectroscopy

5. Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider using a different coupling agent (e.g., HATU, COMU), optimizing the reaction time and temperature, or ensuring all reagents and solvents are completely anhydrous.

  • Side Reactions: The presence of multiple reactive functional groups on the PROTAC intermediate can lead to side reactions. It may be necessary to use protecting groups for other reactive moieties (e.g., other amines, carboxylic acids) that are not intended to participate in the coupling reaction.

  • Solubility Issues: Folate-containing compounds can sometimes have limited solubility. Ensure that the chosen solvent (e.g., DMF, DMSO) can fully dissolve all reactants. The PEG linker in this compound is designed to improve solubility.

  • Purification Challenges: Baseline separation in HPLC can be difficult for complex PROTACs. Optimization of the HPLC gradient, column type (e.g., C18, C8), and mobile phase additives may be required.

  • Stability: Folate is sensitive to light. It is recommended to perform the reaction and store the final compound protected from light.

By following these guidelines, researchers can successfully synthesize folate-targeted PROTACs for in-depth biological evaluation, paving the way for the development of more effective and safer cancer therapeutics.

Application Notes and Protocols: Conjugation of Folate-PEG3-C2-acid to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor-mediated targeting is a promising strategy for the selective delivery of therapeutic and imaging agents to cancer cells, which often overexpress folate receptors on their surface.[1] This approach utilizes folic acid, a high-affinity ligand for the folate receptor, to guide conjugated molecules to tumor tissues.[2] The use of a polyethylene glycol (PEG) linker, such as in Folate-PEG3-C2-acid, enhances the solubility, stability, and pharmacokinetic profile of the conjugated protein.[3]

This document provides detailed application notes and protocols for the conjugation of this compound to a target protein ligand using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Conjugation Reaction

The conjugation of this compound to a target protein is a two-step process facilitated by EDC and NHS.

  • Activation of Carboxyl Group: EDC activates the terminal carboxylic acid group on the this compound, forming a highly reactive O-acylisourea intermediate.[4]

  • Formation of a Stable NHS Ester: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[4]

  • Amide Bond Formation: This NHS ester then readily reacts with primary amine groups (e.g., on lysine residues or the N-terminus) on the target protein, forming a stable amide bond and releasing NHS.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Conjugation
ComponentMolar Ratio (relative to Protein)Purpose
Target Protein1The molecule to be conjugated.
This compound5 - 20The targeting ligand with a PEG linker. The excess ensures efficient conjugation.
EDC10 - 50Activates the carboxyl group of the Folate-PEG linker.
NHS20 - 100Stabilizes the activated intermediate, increasing reaction efficiency.

Note: These are starting recommendations. The optimal ratios should be determined empirically for each specific protein and application. One study suggests starting with a protein concentration above 5 mg/mL and using EDC at a 4-fold molar excess and sulfo-NHS at a 3-fold molar excess to the EDC. For protein concentrations below 5 mg/mL, a 10-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to EDC is recommended.[5]

Table 2: Typical Conjugation Reaction Parameters
ParameterRecommended ValueNotes
Activation Step
BufferMES Buffer (0.1 M, pH 4.5-6.0)Avoid amine and carboxylate-containing buffers.
TemperatureRoom Temperature (20-25°C)
Incubation Time15 - 30 minutes
Conjugation Step
BufferPhosphate Buffered Saline (PBS, pH 7.2-8.0)The reaction of the NHS-ester with amines is more efficient at a slightly basic pH.
TemperatureRoom Temperature (20-25°C) or 4°C4°C can be used for sensitive proteins.
Incubation Time2 hours to overnightReaction time can be optimized.
Quenching
Quenching Reagent10-50 mM Tris, Glycine, or HydroxylamineStops the reaction by consuming unreacted NHS esters.

Experimental Protocols

Materials
  • This compound

  • Target Protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) Water

Protocol 1: Two-Step Conjugation of this compound to a Target Protein

This protocol is a general guideline and may require optimization for your specific protein.

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • In a separate tube, dissolve the target protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Add the desired molar excess of the this compound stock solution to the protein solution.

  • Freshly prepare solutions of EDC and NHS in DI water or Activation Buffer.

  • Add the EDC solution to the protein/folate-PEG mixture to the desired final molar excess.

  • Immediately add the NHS solution to the mixture to the desired final molar excess.

  • Incubate the reaction at room temperature for 15-30 minutes with gentle stirring.

Step 2: Conjugation to the Target Protein

  • Increase the pH of the reaction mixture to 7.2-8.0 by adding Conjugation Buffer (PBS).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 4: Purification of the Conjugate

  • Remove unreacted this compound, EDC, NHS, and quenching reagents by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Collect the protein-containing fractions.

Protocol 2: Characterization of the Folate-Protein Conjugate

A. Determination of Conjugation Efficiency by UV-Vis Spectroscopy

  • Measure the absorbance of the purified conjugate solution at 280 nm and 363 nm using a UV-Vis spectrophotometer. Folic acid has a characteristic absorbance peak around 363 nm.[6]

  • Measure the absorbance of the unconjugated protein at the same concentration at 280 nm.

  • The degree of labeling (DOL), or the number of folate molecules per protein, can be estimated using the Beer-Lambert law. You will need the extinction coefficients of the protein at 280 nm and of folic acid at 363 nm.

B. Confirmation of Conjugation by SDS-PAGE and Mass Spectrometry

  • SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel alongside the unconjugated protein. A successful conjugation will result in a shift in the molecular weight of the protein, which will be visible as a higher band on the gel.

  • Mass Spectrometry: For a more precise characterization, analyze the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7][8] This will confirm the increase in molecular weight corresponding to the addition of the this compound moiety and can help determine the distribution of different conjugated species.[7][8]

Visualizations

This compound Conjugation Workflow

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification This compound This compound Activated_Folate Activated Folate-PEG-NHS Ester This compound->Activated_Folate Activation (MES Buffer, pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Folate Conjugated_Protein Folate-PEG-Protein Conjugate Activated_Folate->Conjugated_Protein Conjugation (PBS, pH 7.2-8.0) Target_Protein Target_Protein Target_Protein->Conjugated_Protein Purification Desalting Column Conjugated_Protein->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Conjugate Folate-PEG-Protein Conjugate Folate_Receptor Folate Receptor (FRα) Folate_Conjugate->Folate_Receptor Binding Caveolae Caveolae Folate_Receptor->Caveolae Internalization Early_Endosome Early Endosome (pH ~6.0-6.5) Caveolae->Early_Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Recycling Receptor Recycling Late_Endosome->Recycling Sorting Drug_Release Protein Ligand Release Lysosome->Drug_Release Degradation & Release Recycling->Folate_Receptor

References

Application Notes and Protocols for Folate-PEG3-C2-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor-alpha (FRα) is a well-established target for cancer therapy due to its overexpression in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in healthy tissues.[1][2][3] This differential expression provides a pathway for the targeted delivery of therapeutic agents. Folate-PEG3-C2-acid is a versatile linker that can be conjugated to drugs, imaging agents, or nanoparticles to facilitate their specific uptake into cancer cells via FRα-mediated endocytosis.[4][5] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[6]

These application notes provide a detailed protocol for the bioconjugation of this compound to an amine-containing molecule, along with relevant characterization techniques and quantitative data from representative studies.

Signaling Pathway

Folate receptor alpha, upon binding to folate or its conjugates, can initiate intracellular signaling cascades that are implicated in cell proliferation and survival.[1][2] Notably, FRα has been shown to influence the JAK-STAT3 and ERK1/2 pathways.[2][3] Understanding these pathways is crucial for evaluating the downstream effects of folate-targeted therapies.

Folate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folate-PEG-Drug Folate-PEG-Drug FRa FRα Folate-PEG-Drug->FRa Binding JAK JAK FRa->JAK ERK ERK1/2 FRa->ERK Potential Interaction STAT3 STAT3 JAK->STAT3 Phosphorylation Gene Gene Expression STAT3->Gene Transcription Regulation ERK->Gene

Caption: Folate Receptor α (FRα) Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, drug, nanoparticle)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis membrane or size-exclusion chromatography column

  • Spectrophotometer (UV-Vis)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (for characterization)

  • Nuclear Magnetic Resonance (NMR) spectrometer (for characterization)

Bioconjugation Workflow

The general workflow for the bioconjugation of this compound to an amine-containing molecule involves the activation of the carboxylic acid group followed by coupling to the primary amine.

Bioconjugation_Workflow A This compound C EDC/NHS Activation A->C B Amine-Containing Molecule E Conjugation Reaction B->E D Activated Folate-PEG-NHS Ester C->D D->E F Folate-PEG-Molecule Conjugate E->F G Purification (Dialysis/SEC) F->G H Purified Conjugate G->H I Characterization (UV-Vis, HPLC, MS) H->I J Final Product I->J

Caption: Bioconjugation Workflow Diagram.

Step-by-Step Protocol

1. Activation of this compound with EDC/NHS

This step converts the terminal carboxylic acid of the folate-PEG linker into a more reactive NHS ester, which readily reacts with primary amines.

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours in the dark. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

2. Conjugation to Amine-Containing Molecule

  • Dissolve the amine-containing molecule in an appropriate buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.

  • Slowly add the activated Folate-PEG-NHS ester solution to the amine-containing molecule solution. A molar ratio of 5:1 to 10:1 (Folate-PEG-NHS ester: Amine-molecule) is a good starting point, but this may need to be optimized.

  • Allow the reaction to proceed for 12-24 hours at 4°C with gentle stirring.

3. Purification of the Conjugate

Unreacted folate-PEG and coupling reagents must be removed to obtain a pure conjugate.

  • For macromolecules (e.g., proteins, large nanoparticles): Dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with multiple buffer changes. Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

  • For smaller molecules: Use size-exclusion chromatography (SEC) to separate the conjugate from smaller, unreacted components.

4. Characterization of the Conjugate

Confirm the successful conjugation and determine the degree of labeling.

  • UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate. Folic acid has a characteristic absorbance maximum around 280 nm and 365 nm. The concentration of conjugated folate can be estimated using a standard curve.

  • HPLC: Analyze the purified conjugate by reverse-phase or size-exclusion HPLC to assess its purity and compare its retention time to the starting materials.

  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate, confirming the addition of the Folate-PEG linker.

  • NMR Spectroscopy: For smaller conjugates, 1H NMR can be used to confirm the presence of characteristic peaks from both the folate and the conjugated molecule.[7]

Quantitative Data

The following table summarizes representative quantitative data from various studies involving the conjugation of folate-PEG derivatives.

ParameterValueMolecule ConjugatedReference
Conjugation Yield 29-45%Paclitaxel Prodrug[8]
Drug Loading 8.87 ± 0.68% (ε-viniferine), 2.60 ± 0.20% (vincristine sulfate)PLGA-PEG Nanoparticles[9]
~31% (5-Fluorouracil)PAMAM Dendrimers[10]
Folate Conjugated per mg of Nanoparticle 27.8 ± 2.1 µgPLGA-PEG Nanoparticles[11]
Particle Size (Post-conjugation) 82.76 ± 22.42 nmPLGA-PEG Nanoparticles[9]
Zeta Potential (Post-conjugation) -8.33 ± 3.68 mVPLGA-PEG Nanoparticles[9]

Conclusion

The bioconjugation of this compound to amine-containing molecules is a robust method for developing targeted therapeutics and diagnostics. The provided protocol offers a general framework that can be adapted and optimized for specific applications. Thorough characterization of the final conjugate is essential to ensure its quality and efficacy. The successful development of folate-targeted agents has the potential to significantly improve the therapeutic index of various cancer treatments.

References

Application Notes and Protocols: Folate-PEG3-C2-acid in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Folate-PEG3-C2-acid as a targeting ligand in cellular imaging applications. Due to the overexpression of folate receptors (FR) on the surface of many cancer cells, folate conjugates are valuable tools for selective imaging and drug delivery. This compound, a bifunctional linker, allows for the attachment of imaging agents (e.g., fluorescent dyes, nanoparticles) to the folate moiety, thereby directing them to FR-positive cells.

Principle of Folate Receptor-Targeted Cellular Imaging

Folate, an essential B vitamin, is taken up by cells via the folate receptor through a process called receptor-mediated endocytosis.[1][2] Many cancer types, including ovarian, lung, breast, and kidney cancers, exhibit a significant upregulation of folate receptor alpha (FRα or FOLR1).[1][3][4] This differential expression provides a molecular target for selectively delivering imaging probes to tumor cells while minimizing accumulation in healthy tissues.

This compound serves as a high-affinity ligand for the folate receptor. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the conjugate.[5][6] The terminal carboxylic acid group allows for covalent conjugation to a variety of imaging agents. Once the conjugated probe binds to the folate receptor on the cell surface, the complex is internalized into the cell within an endosome, leading to an accumulation of the imaging agent inside the target cells.

Signaling Pathways Involving Folate Receptors

The folate receptor, particularly FOLR1, is not only involved in folate uptake but also participates in cellular signaling pathways that can impact cancer cell proliferation and survival. Emerging evidence suggests a role for FOLR1 in the JAK-STAT3 and ERK1/2 signaling pathways.[1][3][4] Understanding these pathways can provide additional context for the biological effects of targeting folate receptors.

Folate_Receptor_Signaling Folate Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FOLR1) Endosome Endosome FR->Endosome Internalization JAK JAK FR->JAK Activation ERK ERK1/2 FR->ERK Activation Folate_PEG_Probe Folate-PEG-Imaging Probe Folate_PEG_Probe->FR Binding STAT3 STAT3 JAK->STAT3 Phosphorylation Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation

Caption: Folate receptor-mediated endocytosis and associated signaling pathways.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing folate-PEG conjugates for cellular imaging. This data highlights the specificity and efficiency of targeting folate receptor-positive cells.

Cell LineFolate Receptor StatusImaging ModalityProbeQuantitative OutcomeReference
KBHighRadiolabeling99mTc PEG-folate~4.3 Tumor-to-normal muscle ratio at 4 hr[7]
A549LowRadiolabeling99mTc PEG-folateNo significant uptake[7]
HeLaHighMRIFolic acid-PEG conjugated nanoparticlesSignificant negative contrast enhancement[8]
MG-63LowMRIFolic acid-PEG conjugated nanoparticlesNo significant contrast enhancement[8]
L1210AHighFlow CytometryEC-17 (FITC-folic acid conjugate)85.4% of cells labeled above background[9]
KBHighFlow CytometryEC-17 (FITC-folic acid conjugate)80.9% of cells labeled above background[9]
MM.1SNegativeFlow CytometryEC-17 (FITC-folic acid conjugate)Negligible binding[9]
HuH7 (cancer)HighMultiphoton MicroscopyFolate-modified SiC nanoparticles~48% cell labeling[10]
3T3-L1 (healthy)LowMultiphoton MicroscopyFolate-modified SiC nanoparticles~15% cell labeling[10]

Experimental Protocols

The following are detailed protocols for common cellular imaging applications using a fluorescently labeled this compound conjugate.

General Experimental Workflow

Experimental_Workflow General Workflow for Cellular Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (FR+ and FR- cells) Probe_Prep 2. Prepare Folate-PEG-Fluorophore Working Solution Incubation 3. Incubate Cells with Probe Probe_Prep->Incubation Washing 4. Wash Cells to Remove Unbound Probe Incubation->Washing Imaging 5. Cellular Imaging (Microscopy or Flow Cytometry) Washing->Imaging Quantification 6. Image & Data Quantification Imaging->Quantification

Caption: A generalized experimental workflow for cellular imaging with folate-PEG probes.

Protocol 1: In Vitro Fluorescence Microscopy

This protocol details the steps for visualizing the uptake of a fluorescent this compound conjugate in folate receptor-positive and negative cells.

Materials:

  • Folate receptor-positive cell line (e.g., HeLa, KB)

  • Folate receptor-negative cell line (e.g., A549, MG-63)

  • Complete cell culture medium

  • Folate-free RPMI medium

  • Fluorescently labeled this compound

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Glass bottom imaging dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed both folate receptor-positive and negative cells onto glass bottom dishes or coverslips and allow them to adhere overnight in complete culture medium.

  • Folate Depletion: The following day, replace the complete medium with folate-free RPMI medium and incubate for 2-4 hours to enhance folate receptor availability.

  • Probe Incubation: Prepare a working solution of the fluorescently labeled this compound in folate-free RPMI (e.g., 1-10 µM). Remove the medium from the cells and add the probe solution. Incubate for 1-2 hours at 37°C in a CO2 incubator.

    • Competition Control: For a control group of folate receptor-positive cells, co-incubate with the fluorescent probe and a 100-fold excess of free folic acid to demonstrate competitive binding.

  • Washing: After incubation, aspirate the probe solution and wash the cells three times with cold PBS to remove unbound probe.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips or image the dishes using a fluorescence microscope. Acquire images in the appropriate channels for the fluorescent probe and DAPI.

Protocol 2: Flow Cytometry Analysis

This protocol outlines the quantification of fluorescent this compound uptake in a cell population.

Materials:

  • Folate receptor-positive and negative cell lines

  • Complete cell culture medium

  • Folate-free RPMI medium

  • Fluorescently labeled this compound

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Folate Depletion: Culture folate receptor-positive and negative cells in complete medium. Approximately 24 hours before the experiment, switch to folate-free RPMI medium.

  • Cell Harvesting: Harvest the cells using trypsin-EDTA and resuspend them in folate-free RPMI to a concentration of 1x10^6 cells/mL.

  • Probe Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the fluorescently labeled this compound to the desired final concentration (e.g., 1-10 µM).

    • Controls: Include an unstained cell sample and a competition control (co-incubation with excess free folic acid) for the folate receptor-positive cells.

  • Incubation: Incubate the cells for 1 hour at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step twice.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with the appropriate laser and detecting the emission in the corresponding channel for your fluorophore.

  • Data Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity for each sample.

Troubleshooting

  • Low Signal in FR-Positive Cells:

    • Increase the incubation time or probe concentration.

    • Ensure cells were properly starved of folate before the experiment.

    • Verify the conjugation of the fluorophore to the this compound.

  • High Background in FR-Negative Cells:

    • Decrease the probe concentration.

    • Increase the number of washing steps.

    • Ensure the washing buffer is cold to reduce non-specific binding.

  • Inconsistent Results:

    • Maintain consistent cell passage numbers, as folate receptor expression can vary.

    • Protect the fluorescent probe from light to prevent photobleaching.

By following these protocols and considering the underlying principles, researchers can effectively utilize this compound for targeted cellular imaging studies.

References

Application Notes and Protocols for Cellular Labeling with Folate-PEG3-C2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptors (FRs), particularly folate receptor alpha (FRα), are cell-surface glycoproteins that are overexpressed in a wide variety of human cancers, including ovarian, lung, breast, and kidney carcinomas, while having limited expression in normal tissues.[1][2][3] This differential expression makes the folate receptor an attractive target for the selective delivery of imaging agents and therapeutic compounds to malignant cells. The high affinity of folic acid for its receptor allows for the targeted delivery of conjugated molecules into cells via receptor-mediated endocytosis.[4][5][6]

Folate-PEG3-C2-acid is a versatile linker that combines the targeting specificity of folic acid with a polyethylene glycol (PEG) spacer. The PEG linker enhances the aqueous solubility and bioavailability of the conjugate.[7] The terminal carboxylic acid group on the C2-acid component provides a convenient handle for the covalent attachment of various payloads, such as fluorescent dyes, drugs, or nanoparticles, through standard bioconjugation chemistries.[8]

These application notes provide detailed protocols for the conjugation of a fluorescent dye to this compound and the subsequent use of this fluorescent conjugate for the specific labeling of folate receptor-positive cells. The protocols cover cell line selection, cell culture in folate-deficient media to enhance receptor expression, the labeling procedure, a competition assay to demonstrate specificity, and methods for analysis by fluorescence microscopy and flow cytometry.

Principle of the Method

The labeling of cells with folate-PEG conjugates is based on the high-affinity interaction between folic acid and the folate receptor on the cell surface. The process involves the following key steps:

  • Conjugation: A molecule of interest (e.g., a fluorescent dye with a primary amine) is covalently attached to the terminal carboxylic acid of the this compound linker.

  • Binding: The folate moiety of the conjugate binds specifically to the folate receptors expressed on the surface of the target cells.

  • Internalization: Upon binding, the receptor-conjugate complex is internalized into the cell through a process called receptor-mediated endocytosis, where the cell membrane invaginates to form an endosome containing the complex.[7][9]

  • Visualization and Analysis: The labeled cells can then be visualized and quantified using techniques such as fluorescence microscopy and flow cytometry.

The specificity of this targeting can be confirmed by a competition assay, where the binding of the folate conjugate is inhibited by the presence of excess free folic acid.

Data Presentation

Recommended Cell Lines for Folate Receptor Targeting Studies
Cell LineCancer TypeFolate Receptor (FR) StatusExpected Labeling with Folate ConjugateReference
Positive Controls
KBHuman oral epidermoid carcinomaHigh PositiveStrong[2][10][11]
HeLaHuman cervical adenocarcinomaPositiveModerate to Strong[12]
IGROV-1Human ovarian carcinomaHigh PositiveStrong[2]
SKOV-3Human ovarian carcinomaPositiveModerate[10]
MCF-7Human breast adenocarcinomaPositiveModerate[13]
L1210AMouse leukemiaPositiveStrong[11]
Negative Controls
A549Human lung carcinomaNegativeNegligible[2]
HT-1080Human fibrosarcomaNegativeNegligible
MM.1SHuman multiple myelomaNegativeNegligible[11]
CHO-K1Chinese hamster ovaryNegativeNegligible[3]
Typical Experimental Parameters for Cell Labeling
ParameterRecommended RangeNotes
Conjugate Concentration 100 nM - 2 µMOptimal concentration should be determined empirically.
Incubation Time 30 minutes - 2 hoursFor internalization, longer times may be required. For surface binding, shorter times at 4°C are sufficient.
Incubation Temperature 37°C for internalization4°C for surface binding37°C allows for active cellular processes like endocytosis. 4°C inhibits endocytosis, leading to accumulation on the cell surface.
Free Folic Acid (Competition) 100 µM - 1 mMA 100- to 1000-fold molar excess over the conjugate concentration.
Cell Density 1 x 10⁵ to 1 x 10⁶ cells/mLAdjust based on the specific assay and analysis method.

Experimental Protocols

Protocol for Conjugation of an Amine-Reactive Fluorescent Dye to this compound

This protocol describes the conjugation of a primary amine-containing fluorescent dye to the carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., FITC-amine, Alexa Fluor™ amine, Cyanine dye amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Dialysis tubing or desalting column for purification

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mg/mL.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a stock concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add this compound to Activation Buffer.

    • Add a 10-fold molar excess of the freshly prepared EDC and NHS solutions to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the amine-reactive fluorescent dye to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

    • Purify the folate-PEG-dye conjugate from unreacted dye and reagents using a desalting column or dialysis against PBS.

  • Characterization and Storage:

    • Determine the concentration and degree of labeling of the final conjugate using UV-Vis spectrophotometry.

    • Store the purified conjugate at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

Protocol for Cell Preparation

Materials:

  • FR-positive and FR-negative cell lines (see Table 3.1)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Folate-deficient RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture:

    • Culture the selected cell lines in standard culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Folate Starvation:

    • To enhance folate receptor expression, subculture the cells in folate-deficient RPMI-1640 medium supplemented with 10% FBS for 18-24 hours prior to the labeling experiment.[10]

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with standard culture medium.

    • For suspension cells, collect the cells directly.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in a suitable buffer (e.g., serum-free culture medium or PBS with 1% BSA) to a concentration of 1 x 10⁶ cells/mL.

Protocol for Cell Labeling

Materials:

  • Prepared folate-PEG-dye conjugate

  • Prepared FR-positive and FR-negative cell suspensions

  • Serum-free culture medium or PBS with 1% BSA

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Labeling Solutions:

    • Dilute the folate-PEG-dye conjugate stock solution to the desired final concentration (e.g., 200 nM) in serum-free medium.

  • Incubation:

    • Add the diluted folate-PEG-dye conjugate to the cell suspensions.

    • Incubate at 37°C for 1 hour, protected from light, for internalization. For surface binding analysis, incubate at 4°C for 30 minutes.

  • Washing:

    • After incubation, centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells three times with cold PBS to remove any unbound conjugate.

  • Resuspension:

    • Resuspend the final cell pellet in PBS or a suitable buffer for analysis.

Protocol for Folate Competition Assay

This assay confirms that the labeling is specific to the folate receptor.

Materials:

  • All materials from the Cell Labeling Protocol

  • High-concentration stock solution of free folic acid (e.g., 100 mM in DMSO)

Procedure:

  • Pre-incubation with Free Folic Acid:

    • To a suspension of FR-positive cells, add free folic acid to a final concentration of 1 mM.

    • Incubate the cells for 15-30 minutes at 37°C.

  • Labeling with Conjugate:

    • Without washing, add the folate-PEG-dye conjugate to the cell suspension at the desired concentration (e.g., 200 nM).

    • Incubate at 37°C for 1 hour, protected from light.

  • Washing and Analysis:

    • Wash the cells as described in the Cell Labeling Protocol (Section 4.3).

    • Analyze the cells by fluorescence microscopy or flow cytometry and compare the fluorescence intensity to cells labeled without pre-incubation with free folic acid. A significant reduction in fluorescence indicates specific binding.

Protocol for Analysis by Fluorescence Microscopy

Materials:

  • Labeled and washed cells

  • Microscope slides and coverslips or imaging-compatible plates

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Sample Preparation:

    • Resuspend the labeled cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension onto a microscope slide and cover with a coverslip. For adherent cells, they can be grown directly on coverslips or in imaging plates and labeled in situ.

    • If desired, use a mounting medium containing DAPI.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Use the appropriate filter set for the chosen fluorescent dye (e.g., a FITC filter for a green dye).

    • Capture images of FR-positive cells, FR-negative cells, and the competition assay sample.

Protocol for Analysis by Flow Cytometry

Materials:

  • Labeled and washed cells

  • Flow cytometry tubes

  • PBS with 1% BSA

  • Propidium Iodide (PI) or other viability dye (optional)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Resuspend the final cell pellets in 300-500 µL of cold PBS with 1% BSA.

    • Transfer the cell suspensions to flow cytometry tubes.

    • If assessing cell viability, add a viability dye like PI just before analysis.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer using the appropriate laser and emission filter for the fluorescent dye.

    • Collect data for at least 10,000 events per sample.

    • Include an unstained cell sample to set the background fluorescence.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI) for each sample.

    • Compare the MFI of FR-positive cells, FR-negative cells, and the competition assay sample.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

folate_endocytosis cluster_membrane Cell Membrane (Extracellular) cluster_cytoplasm Cytoplasm (Intracellular) Folate_PEG_Dye Folate-PEG-Dye Conjugate FR Folate Receptor (FR) Folate_PEG_Dye->FR Binding Endosome Early Endosome (pH ~6.5) FR->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Recycled_FR Recycled FR Late_Endosome->Recycled_FR Receptor Recycling Released_Dye Released Conjugate Late_Endosome->Released_Dye Dissociation at low pH Recycled_FR->FR

Caption: Receptor-mediated endocytosis of a Folate-PEG-Dye conjugate.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Conjugation 1. Conjugate Dye to This compound Cell_Culture 2. Culture Cells in Folate-Deficient Medium Conjugation->Cell_Culture Labeling 3. Label Cells with Folate-PEG-Dye Cell_Culture->Labeling Controls Controls: - FR-negative cells - Competition with free folate Labeling->Controls Washing 4. Wash to Remove Unbound Conjugate Labeling->Washing Microscopy 5a. Fluorescence Microscopy Washing->Microscopy Flow_Cytometry 5b. Flow Cytometry Washing->Flow_Cytometry

Caption: Experimental workflow for labeling cells with folate conjugates.

References

Application Notes and Protocols for Targeting Folate Receptor-Positive Cells with Folate-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Folate-PEG3-C2-acid to specifically target cells overexpressing the folate receptor (FR). This targeting strategy is particularly relevant for various cancers and inflammatory diseases where FR is upregulated. This compound serves as a high-affinity ligand that, when conjugated to therapeutic or imaging agents, facilitates their selective delivery to target cells via receptor-mediated endocytosis.

Introduction

Folic acid, an essential B vitamin, is crucial for rapid cell division and growth. Its cellular uptake is primarily mediated by the folate receptor (FR), a glycoprotein that is often overexpressed on the surface of various cancer cells (including ovarian, lung, breast, and kidney cancers) and activated macrophages, while its expression in normal tissues is limited.[1][2] This differential expression makes the FR an attractive target for the selective delivery of therapeutic and diagnostic agents.

This compound is a bifunctional molecule consisting of a folate moiety for FR targeting, a short polyethylene glycol (PEG3) spacer, and a carboxylic acid group for conjugation to a molecule of interest. The PEG linker enhances solubility and provides a spatial separation between the folate ligand and the payload, which can improve binding to the folate receptor.[3][4] This targeted delivery approach aims to increase the therapeutic index of conjugated drugs by maximizing their concentration at the site of disease and minimizing off-target toxicity.[1]

Mechanism of Action

The targeting strategy relies on the high affinity of the folate moiety of the conjugate for the folate receptor.[2] Upon binding to the FR on the cell surface, the entire folate-conjugate-receptor complex is internalized through a process called receptor-mediated endocytosis.[2][5] The internalized vesicle, or endosome, then traffics within the cell. The acidic environment of the endosome can facilitate the release of the conjugated payload, which can then exert its therapeutic or diagnostic function within the cell. The folate receptor is then typically recycled back to the cell surface, allowing for further uptake of the folate conjugate.[6]

Beyond its role in endocytosis, emerging evidence suggests that the folate receptor (specifically FOLR1 or FRα) may also be involved in intracellular signaling pathways, including the JAK-STAT3 and ERK1/2 pathways, which are implicated in cell proliferation and survival.[7]

Data Presentation

The following tables summarize key quantitative data for folate-PEG conjugates from various studies. While specific data for this compound is limited, these tables provide a comparative overview of the performance of similar folate-targeted systems.

Table 1: Binding Affinity of Folate Conjugates to Folate Receptor

CompoundCell LineAssay MethodBinding Affinity (Kd)Reference
Folic AcidBovine FBPSurface Plasmon Resonance20 pM[8]
Folate-Peptide ConjugatePurified FRαBiolayer Interferometry~0.1 nM[9]
19F-Folate DerivativesKB cellsRadioligand Binding AssayKi ~1-2 nM[10]

Table 2: In Vitro Cellular Uptake of Folate-Conjugated Nanoparticles

Nanoparticle FormulationCell LineIncubation TimeUptake Enhancement (vs. Non-targeted)Reference
Folate-conjugated CNCsDBTRG-05MG-1452-fold[11]
Folate-conjugated CNCsH4-975-fold[11]
Folate-conjugated BSANPsSKOV34 hoursSignificantly higher[12]
Folate-PEG-Liposomal DOXKB cells-45-fold[13]

Table 3: In Vitro Cytotoxicity of Folate-Conjugated Drugs

CompoundCell LineIC50Reference
Folate-functionalized silica nanoparticles (25% folate)OVCAR-322.49 ± 1.43 µg/mL[14]
Folate-functionalized silica nanoparticles (10% folate)OVCAR-350.36 ± 3.82 µg/mL[14]
CisplatinA2780s10.6 µM (48h)[12]
CisplatinSK-OV-3/DDP14.26 µM (48h)[12]

Table 4: In Vivo Tumor Accumulation and Biodistribution of Folate-PEG Conjugates

ConjugateAnimal ModelTumor ModelKey FindingsReference
99mTc-PEG-folateMiceKB xenograftTumor-to-muscle ratio > 4 at 4 hours post-injection.[15]
Folate-targeted PAMAM dendrimer with MTXMiceXenograftReduced tumor volume by a factor of two compared to free MTX.[16]
Folate-PEG-LiposomesMiceTumor-bearingFaster clearance from circulation but similar tumor accumulation compared to non-targeted liposomes.[17]

Experimental Protocols

Here we provide detailed protocols for key experiments to evaluate the efficacy of a this compound conjugate.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes a standard method for conjugating the carboxylic acid group of this compound to a primary amine on a therapeutic or imaging agent using carbodiimide chemistry.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis tubing or size-exclusion chromatography column

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add a 1.2-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.

  • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS) or anhydrous DMF/DMSO.

  • Add the activated this compound solution dropwise to the amine-containing molecule solution while stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Purify the resulting conjugate by dialysis against PBS or using a size-exclusion chromatography column to remove unreacted starting materials and byproducts.

  • Characterize the conjugate using techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol quantifies the uptake of a fluorescently labeled this compound conjugate into folate receptor-positive and negative cells.

Materials:

  • Folate receptor-positive cells (e.g., KB, HeLa, SKOV3)

  • Folate receptor-negative cells (e.g., A549)

  • Fluorescently labeled this compound conjugate

  • Complete cell culture medium

  • Folate-free RPMI medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed both FR-positive and FR-negative cells in 24-well plates and allow them to adhere overnight.

  • For competition experiments, pre-incubate some wells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes to block the folate receptors.

  • Replace the medium with fresh, pre-warmed folate-free RPMI medium containing various concentrations of the fluorescently labeled this compound conjugate.

  • Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.

  • After incubation, wash the cells three times with ice-cold PBS to remove unbound conjugate.

  • Harvest the cells using Trypsin-EDTA.

  • Analyze the cellular fluorescence using a flow cytometer.

  • Alternatively, visualize and quantify cellular uptake using a fluorescence microscope.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cell-killing ability of a this compound-drug conjugate.

Materials:

  • Folate receptor-positive and negative cells

  • This compound-drug conjugate

  • Unconjugated drug

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed both FR-positive and FR-negative cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the this compound-drug conjugate and the unconjugated drug. Include untreated cells as a control.

  • Incubate the cells for 48-72 hours at 37°C.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 4: In Vivo Tumor Targeting and Imaging

This protocol describes a general procedure for evaluating the tumor-targeting ability of an imaging agent-conjugated this compound in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografted FR-positive tumors)

  • This compound conjugated to an imaging agent (e.g., a near-infrared dye or a radionuclide)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, SPECT/CT or PET/CT for radionuclide imaging)

  • Anesthesia

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Administer the this compound-imaging agent conjugate intravenously via the tail vein.

  • At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging system.

  • After the final imaging session, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, heart, lungs).

  • Quantify the signal intensity in the tumor and organs either from the images or by direct measurement (e.g., gamma counting for radiolabeled conjugates).

  • Calculate the tumor-to-background ratios to assess targeting efficiency.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 This compound s3 Conjugation (e.g., EDC/NHS) s1->s3 s2 Payload (Drug/Imaging Agent) s2->s3 s4 Purification & Characterization s3->s4 iv2 Cellular Uptake Assay s4->iv2 iv3 Cytotoxicity Assay (MTT) s4->iv3 ivv2 Biodistribution & Imaging s4->ivv2 iv1 Cell Culture (FR+/FR-) iv1->iv2 iv1->iv3 ivv1 Tumor Model Development ivv1->ivv2 ivv3 Efficacy Studies ivv1->ivv3

Caption: Experimental workflow for evaluating this compound conjugates.

endocytosis_pathway cluster_membrane Cell Membrane fr Folate Receptor endosome Endosome fr->endosome Internalization conjugate Folate-PEG3-Payload conjugate->fr Binding lysosome Lysosome endosome->lysosome Maturation payload_release Payload Release endosome->payload_release Acidification recycling Receptor Recycling endosome->recycling lysosome->payload_release recycling->fr signaling_pathway folate Folate Conjugate fr Folate Receptor (FRα) folate->fr jak JAK fr->jak Activation ras Ras fr->ras Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerization nucleus Nucleus p_stat3->nucleus Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene transcription_factors Transcription Factors (e.g., c-Myc, Elk-1) nucleus->transcription_factors raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk p_erk->nucleus Translocation

References

Application Notes and Protocols for Folate-PEG-Acid Conjugates in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Folate-PEG3-C2-acid: Initial research indicates that this compound is primarily a chemical linker, specifically a PROTAC (Proteolysis Targeting Chimera) linker, used in the synthesis of more complex molecules.[1][2][3] It is not typically used as a standalone therapeutic agent in in vitro studies. Therefore, these application notes will focus on the broader and well-researched application of folate-polyethylene glycol (PEG)-acid conjugates for targeted drug delivery in cancer cell lines. This approach allows for the delivery of therapeutic agents specifically to cancer cells that overexpress the folate receptor.[4][5][6]

Principle and Applications

Folate receptors are overexpressed on the surface of various cancer cells, including ovarian, lung, breast, and colorectal cancers, while their expression in healthy tissues is limited.[7][8][9] This differential expression provides a strategic target for cancer therapy. By conjugating a cytotoxic drug to folic acid via a PEG linker, the resulting molecule can selectively bind to and be internalized by cancer cells through folate receptor-mediated endocytosis.[4][10] This targeted approach aims to increase the therapeutic efficacy of the drug while minimizing off-target toxicity to normal cells.[10] The PEG linker enhances the solubility and in vivo circulation time of the conjugate.[11]

Quantitative Data Summary

The following table summarizes representative quantitative data from in vitro studies of various folate-PEG-drug conjugates on different cancer cell lines. This data illustrates the enhanced cytotoxicity of targeted therapies compared to the free drug.

Cancer Cell LineFolate-PEG ConjugateFree DrugIC50 ValueFold Increase in PotencyReference
A2780/AD (Ovarian)Folate-PEG-AZTAZT~5 µM~20-fold[11]

Note: This table is illustrative. Specific IC50 values and potency increases will vary depending on the cancer cell line, the specific drug conjugated, and the length and nature of the PEG linker.

Experimental Protocols

Below are detailed protocols for key experiments in the in vitro evaluation of folate-PEG-acid drug conjugates.

Cell Culture and Maintenance
  • Cell Lines: Select cancer cell lines with known folate receptor expression levels (e.g., KB, HeLa, IGROV-1 for high expression and A549 as a low-expression control).[8][12]

  • Media: Culture cells in folate-deficient RPMI medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8] The use of folate-deficient medium is crucial to ensure that the folate receptors are not saturated with free folate from the medium.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the folate-PEG-drug conjugate on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the folate-PEG-drug conjugate, the free drug, and a folate-free control conjugate. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cellular Uptake Studies

This protocol quantifies the internalization of the folate-PEG conjugate into cancer cells.

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a fluorescently labeled folate-PEG conjugate at a specific concentration for various time points (e.g., 1, 2, 4, 8 hours).

  • Washing: After incubation, wash the cells three times with ice-old PBS to remove any unbound conjugate.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorometer.

  • Data Analysis: Quantify the amount of internalized conjugate by comparing the fluorescence intensity to a standard curve of the fluorescently labeled conjugate.

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_PEG_Drug Folate-PEG-Drug Conjugate Folate_Receptor Folate Receptor Folate_PEG_Drug->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation & Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Action Experimental_Workflow In Vitro Evaluation Workflow Cell_Culture Cancer Cell Culture (Folate-Deficient Medium) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Uptake_Study Cellular Uptake Study (Fluorescent Labeling) Cell_Culture->Uptake_Study Data_Analysis Data Analysis (IC50, Uptake Quantification) Cytotoxicity_Assay->Data_Analysis Uptake_Study->Data_Analysis Conclusion Conclusion on Efficacy & Targeting Data_Analysis->Conclusion

References

Application Notes and Protocols for Preclinical Evaluation of Folate-PEG-C2-Acid Conjugates in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Folate receptor (FR), particularly the alpha isoform (FRα), is overexpressed in a variety of human cancers, including ovarian, lung, breast, and kidney cancers, while its expression in normal tissues is limited.[1][2] This differential expression pattern makes the folate receptor an attractive target for the selective delivery of anticancer agents to tumor cells, thereby minimizing systemic toxicity. Folate-PEG-C2-acid conjugates represent a promising class of targeted therapeutics, where a cytotoxic agent is linked to folic acid via a polyethylene glycol (PEG) spacer and a C2-acid linker. This document provides detailed application notes and protocols for the preclinical evaluation of such conjugates in appropriate animal models.

I. Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate-drug conjugates are internalized by cancer cells through a process called receptor-mediated endocytosis.[1] The process begins with the binding of the folate ligand of the conjugate to the folate receptor on the cell surface. This binding triggers the clustering of the receptor-conjugate complexes into clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles called endosomes. As the endosome matures, its internal pH decreases, facilitating the release of the drug from the folate-PEG-C2-acid conjugate. The released drug can then exert its cytotoxic effect within the cell.

Folate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-C2-Acid_Conjugate Folate-PEG-C2-Acid Conjugate FR Folate Receptor (FRα) Folate-PEG-C2-Acid_Conjugate->FR Binding Endosome Early Endosome FR->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome / Lysosome (Acidic pH) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Cleavage Cytotoxicity Cytotoxicity Drug_Release->Cytotoxicity Action

Folate Receptor-Mediated Endocytosis Pathway

II. Recommended Animal Models

The choice of an appropriate animal model is critical for the successful preclinical evaluation of folate-targeted therapies. The most commonly used models are xenografts in immunocompromised mice, where human cancer cells overexpressing the folate receptor are implanted.

Recommended Cell Lines with High Folate Receptor Expression:

  • KB cells: A human oral epidermoid carcinoma cell line known for very high FRα expression.[1][3]

  • OVCAR-3 and A2780 cells: Human ovarian adenocarcinoma cell lines with high FRα expression.[4][5]

  • MCF-7 and MDA-MB-231 cells: Human breast cancer cell lines with moderate to high FRα expression.[6][7]

  • H22 cells: A murine hepatoma cell line used in syngeneic models.[8]

Animal Strains:

  • Athymic Nude (nu/nu) mice: Lack a thymus and are unable to produce T-cells, making them suitable for xenografts.

  • SCID (Severe Combined Immunodeficiency) mice: Deficient in both T and B lymphocytes, allowing for the engraftment of a wider range of human tumors.[9]

  • NOD/SCID (Non-obese diabetic/SCID) mice: Have defects in innate immunity in addition to lacking T and B cells, further improving engraftment rates.

III. Experimental Protocols

The following protocols provide a general framework for the in vivo evaluation of Folate-PEG-C2-acid conjugates. Specific parameters such as drug dosage, administration route, and study duration should be optimized based on the specific conjugate and its payload.

This protocol describes the establishment of a subcutaneous tumor model, which is a widely used and technically straightforward approach.

Xenograft_Workflow Cell_Culture 1. Culture FR-positive Cancer Cells Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Harvest Injection 3. Subcutaneous Injection into Flank of Mouse Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth Injection->Tumor_Growth Grouping 5. Randomize Mice into Treatment Groups Tumor_Growth->Grouping

Xenograft Model Development Workflow

Protocol:

  • Cell Culture: Culture the chosen FR-positive cancer cell line (e.g., KB, OVCAR-3) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in serum-free medium or PBS at a concentration of 1-2 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 106 cells) into the flank of each mouse (e.g., female athymic nude mice, 6-8 weeks old).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

  • Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm3), randomly assign the mice to different treatment groups (e.g., vehicle control, free drug, non-targeted conjugate, and Folate-PEG-C2-acid conjugate).[8]

Biodistribution studies are essential to determine the tissue and tumor accumulation of the Folate-PEG-C2-acid conjugate. This is often achieved by labeling the conjugate with a radioactive isotope or a fluorescent dye.

Protocol:

  • Conjugate Administration: Administer the labeled Folate-PEG-C2-acid conjugate to tumor-bearing mice, typically via intravenous (IV) injection into the tail vein.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a subset of mice from each group.

  • Tissue Collection: Collect blood and major organs (tumor, liver, kidneys, spleen, heart, lungs, and muscle).

  • Quantification:

    • Radiolabeled Conjugate: Weigh each tissue sample and measure the radioactivity using a gamma counter. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).[10]

    • Fluorescently Labeled Conjugate: Homogenize the tissues and measure the fluorescence intensity using a fluorometer. A standard curve should be generated to correlate fluorescence with conjugate concentration. Alternatively, whole-animal or ex vivo organ imaging can be performed.[1]

  • Data Analysis: Compare the tumor uptake of the targeted conjugate to that in other organs and to the uptake of a non-targeted control conjugate. High tumor-to-organ ratios are desirable.

Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the conjugate, which helps in determining its dosing regimen.

Protocol:

  • Conjugate Administration: Administer a single dose of the Folate-PEG-C2-acid conjugate to a group of mice (tumor-bearing or non-tumor-bearing) via IV injection.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection. Blood can be collected via retro-orbital bleeding or from the tail vein.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Quantification: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[5][11]

Efficacy studies are designed to evaluate the therapeutic potential of the Folate-PEG-C2-acid conjugate in inhibiting tumor growth.

Protocol:

  • Treatment Initiation: Once tumors in the xenograft models reach the desired size, begin treatment according to the predetermined schedule (e.g., once or twice weekly for 3-4 weeks).

  • Treatment Groups: Include the following groups for comparison:

    • Vehicle control (e.g., saline or PBS)

    • Free drug (at its maximum tolerated dose)

    • Non-targeted conjugate (if available)

    • Folate-PEG-C2-acid conjugate (at one or more dose levels)

  • Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • At the end of the study, excise and weigh the tumors.

    • Perform statistical analysis to compare the tumor growth inhibition between the different treatment groups.[7][8]

IV. Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables for easy comparison.

Table 1: Biodistribution of Folate-PEG-C2-Acid Conjugate in Tumor-Bearing Mice (%ID/g ± SD)

Tissue1 hour4 hours24 hours48 hours
Tumor
Blood
Liver
Kidneys
Spleen
Heart
Lungs
Muscle

Table 2: Pharmacokinetic Parameters of Folate-PEG-C2-Acid Conjugate

ParameterUnitValue ± SD
t1/2 (alpha)hours
t1/2 (beta)hours
AUC0-infµg*h/mL
CLmL/h/kg
VdL/kg

Table 3: Anti-Tumor Efficacy of Folate-PEG-C2-Acid Conjugate

Treatment GroupDoseMean Final Tumor Volume (mm3) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control--
Free Drug
Non-Targeted Conjugate
Folate-PEG-C2-Acid Conjugate

The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of Folate-PEG-C2-acid conjugates in animal models. Rigorous in vivo testing is crucial to establish the safety, pharmacokinetic profile, and efficacy of these targeted agents before they can be considered for clinical development. The use of appropriate animal models and standardized protocols will ensure the generation of reliable and reproducible data to support the advancement of these promising cancer therapeutics.

References

Application Note: Characterization of Folate-PEG3-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-C2-acid is a key building block in the development of targeted therapeutics, particularly for cancer treatment. The folate moiety serves as a targeting ligand for the folate receptor (FR), which is overexpressed on the surface of many cancer cells. The polyethylene glycol (PEG) linker enhances solubility and pharmacokinetic properties, while the terminal carboxylic acid allows for conjugation to various payloads such as small molecule drugs or imaging agents. Accurate and comprehensive characterization of these conjugates is crucial for ensuring their quality, efficacy, and safety. This application note provides detailed protocols for the analytical characterization of this compound and its conjugates using a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The recommended techniques provide information on the identity, purity, and quantity of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the successful conjugation of the folate, PEG, and the payload, and can be used for quantitative analysis.

  • Mass Spectrometry (MS): Determines the molecular weight of the conjugate, confirming its identity and providing information on purity. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable techniques.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique to assess the purity of the conjugate and quantify any impurities or starting materials. Reverse-phase HPLC (RP-HPLC) is commonly employed.

  • UV-Vis Spectroscopy: A straightforward method for quantifying the amount of folate present in the conjugate, utilizing its characteristic UV absorbance.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of a model this compound conjugate.

Table 1: Expected ¹H NMR Chemical Shifts for a this compound Conjugate in DMSO-d₆

MoietyProton EnvironmentExpected Chemical Shift (δ, ppm)
Folate Aromatic protons (pteridine ring)8.6 - 8.8
Aromatic protons (p-aminobenzoic acid)6.6 - 7.7
Glutamic acid protons1.9 - 4.3
PEG3 Linker Methylene protons (-CH₂CH₂O-)~3.5
C2-acid Methylene protons adjacent to acid~2.5

Table 2: Expected Mass Spectrometry Results for this compound

Ionization ModeExpected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
Positive633.26655.24

Table 3: Typical RP-HPLC Parameters and Expected Results

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm and 363 nm
Expected Retention Time Conjugate: ~10-15 min; Folic Acid: ~5-8 min

Experimental Protocols

¹H NMR Spectroscopy

Objective: To confirm the structure of the this compound conjugate.

Materials:

  • This compound conjugate sample (1-5 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Vortex mixer

Protocol:

  • Accurately weigh 1-5 mg of the lyophilized this compound conjugate into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Vortex the sample until it is fully dissolved.[1]

  • Transfer the solution to a clean NMR tube.[1][2]

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the characteristic peaks corresponding to the folate, PEG, and C2-acid moieties to confirm their relative ratios.

MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of the this compound conjugate.

Materials:

  • This compound conjugate sample

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))[3]

  • Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • Pipettors and tips

Protocol:

  • Prepare a saturated solution of the MALDI matrix in the matrix solvent.

  • Prepare a ~1 mg/mL solution of the this compound conjugate in a suitable solvent (e.g., water or methanol).

  • Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[4]

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in positive ion reflectron mode.

  • Calibrate the instrument using a standard of known molecular weight.

  • Analyze the spectrum to identify the [M+H]⁺ and/or [M+Na]⁺ peaks of the conjugate.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the this compound conjugate.

Materials:

  • This compound conjugate sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 analytical column

Protocol:

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Prepare a sample solution of the this compound conjugate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Set up the HPLC system with the parameters outlined in Table 3.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject 10-20 µL of the sample solution.

  • Monitor the chromatogram at 280 nm and 363 nm, which are characteristic absorbance maxima for folic acid.

  • Analyze the chromatogram to determine the retention time of the main peak (the conjugate) and identify any impurity peaks. Calculate the purity of the conjugate based on the peak areas.

UV-Vis Spectroscopy for Quantification

Objective: To determine the concentration of the folate moiety in the conjugate.

Materials:

  • This compound conjugate solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Prepare a standard curve of folic acid in PBS (pH 7.4) at known concentrations.

  • Measure the absorbance of the folic acid standards at 280 nm and 363 nm.

  • Plot the absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.

  • Prepare a solution of the this compound conjugate of known total concentration in PBS (pH 7.4).

  • Measure the absorbance of the conjugate solution at 280 nm and 363 nm.

  • Using the molar extinction coefficient determined from the standard curve, calculate the concentration of the folate in the conjugate solution.

Visualizations

Folate Receptor-Mediated Endocytosis Pathway

This compound conjugates are designed to be taken up by cancer cells through folate receptor-mediated endocytosis.[5] The following diagram illustrates this cellular uptake mechanism.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Conjugate Folate-PEG-Drug Binding Folate_Conjugate->Binding Folate_Receptor Folate Receptor (FR) Folate_Receptor->Binding Coated_Pit Clathrin-coated Pit Binding->Coated_Pit Internalization Endosome Endosome (Low pH) Coated_Pit->Endosome Vesicle Formation Drug_Release Drug Release Endosome->Drug_Release Dissociation Receptor_Recycling Receptor Recycling Endosome->Receptor_Recycling Receptor_Recycling->Folate_Receptor Recycling to Membrane

Caption: Folate receptor-mediated endocytosis of a folate-drug conjugate.

Experimental Workflow for Conjugate Characterization

The following diagram outlines the logical flow of experiments for the comprehensive characterization of a this compound conjugate.

Experimental_Workflow cluster_Structural_Analysis Structural Confirmation cluster_Purity_Quantification Purity and Quantification cluster_Results Results Start This compound Conjugate Sample NMR 1H NMR Spectroscopy Start->NMR MS Mass Spectrometry (MALDI-TOF or LC-MS) Start->MS HPLC RP-HPLC Start->HPLC UV_Vis UV-Vis Spectroscopy Start->UV_Vis Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Quantified Purity and Concentration Determined HPLC->Purity_Quantified UV_Vis->Purity_Quantified Final_Report Comprehensive Characterization Report Structure_Confirmed->Final_Report Purity_Quantified->Final_Report

References

Designing a Folate-Targeted PROTAC for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction to Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs are bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome, the cell's natural protein disposal system.[4][5] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, leading to a potent and sustained therapeutic effect.[4][5]

Leveraging the Folate Receptor for Targeted Delivery

A significant challenge in cancer therapy is the selective delivery of potent drugs to tumor cells while minimizing damage to healthy tissues. The folate receptor (FR) is a well-established biomarker that is overexpressed on the surface of a wide variety of cancer cells, including ovarian, lung, breast, and brain cancers, while its expression in normal tissues is limited.[6][7][8] This differential expression provides an excellent opportunity for targeted drug delivery. By conjugating a therapeutic agent to folic acid (folate), the drug can be selectively internalized by cancer cells through folate receptor-mediated endocytosis.[6][7][8][9]

This application note describes the design and application of a PROTAC featuring a Folate-PEG3-C2-acid linker. This design strategy aims to enhance the tumor-specific delivery of the PROTAC, thereby increasing its therapeutic index and reducing off-target toxicity. The polyethylene glycol (PEG) component of the linker improves the solubility and pharmacokinetic properties of the PROTAC.[10]

Mechanism of Action: The Folate-PROTAC Signaling Pathway

The folate-targeted PROTAC exerts its effect through a multi-step process that begins with selective uptake by cancer cells and culminates in the degradation of the target protein.

  • Targeted Binding and Internalization: The folate moiety of the PROTAC binds with high affinity to the folate receptors on the surface of cancer cells.[9]

  • Receptor-Mediated Endocytosis: Upon binding, the folate-PROTAC-receptor complex is internalized into the cell through endocytosis, forming an endosome.[8][9]

  • Endosomal Release: The acidic environment of the endosome facilitates the release of the PROTAC into the cytoplasm.

  • Ternary Complex Formation: Once in the cytoplasm, the PROTAC binds simultaneously to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.

  • Ubiquitination of the Target Protein: The formation of this ternary complex brings the E3 ligase in close proximity to the target protein, enabling the transfer of ubiquitin molecules to the target.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC is released after inducing ubiquitination and can go on to target another protein molecule for degradation, acting catalytically.

Folate_PROTAC_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm Folate-PROTAC Folate-PROTAC Folate Receptor Folate Receptor Folate-PROTAC->Folate Receptor 1. Binding Ternary Complex POI PROTAC E3 Ligase Folate-PROTAC->Ternary Complex:f1 Endosome Endosome Folate Receptor->Endosome 2. Endocytosis Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex:f0 4. Ternary Complex Formation E3 Ligase E3 Ligase E3 Ligase->Ternary Complex:f2 Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Ternary Complex->Folate-PROTAC 7. Recycling Ubiquitinated POI Ub-POI Ternary Complex->Ubiquitinated POI 5. Ubiquitination Ubiquitinated POI->Proteasome 6. Recognition Endosome->Folate-PROTAC

Caption: Mechanism of action of a folate-targeted PROTAC.

Experimental Protocols

Synthesis of Folate-PROTAC

This protocol describes a general method for the synthesis of a folate-targeted PROTAC. The synthesis involves the coupling of the this compound linker to an amine-functionalized warhead (targeting the protein of interest) and an amine-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized warhead (e.g., a derivative of a known inhibitor for the target protein)

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or a VHL ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC grade solvents (acetonitrile, water, trifluoroacetic acid)

  • Reverse-phase HPLC system

  • Mass spectrometer

Protocol:

  • Dissolution of Reagents:

    • In a clean, dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the amine-functionalized warhead (1.1 equivalents) in anhydrous DMF. . In a third vial, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • First Coupling Reaction (Linker to Warhead):

    • Add the solution of the amine-functionalized warhead to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Second Coupling Reaction (Linker-Warhead to E3 Ligase Ligand):

    • Once the first coupling is complete, add the solution of the amine-functionalized E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with a mixture of acetonitrile and water.

    • Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Collect the fractions containing the desired product.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the final Folate-PROTAC product by analytical HPLC and high-resolution mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a solid.

PROTAC_Synthesis_Workflow This compound This compound Activation Activation This compound->Activation Amine-Warhead Amine-Warhead Coupling_1 Coupling_1 Amine-Warhead->Coupling_1 Amine-E3 Ligase Ligand Amine-E3 Ligase Ligand Coupling_2 Coupling_2 Amine-E3 Ligase Ligand->Coupling_2 HATU/DIPEA HATU/DIPEA HATU/DIPEA->Activation Activation->Coupling_1 Coupling_1->Coupling_2 Purification Purification Coupling_2->Purification Final_PROTAC Final_PROTAC Purification->Final_PROTAC

Caption: Workflow for the synthesis of a folate-targeted PROTAC.

Biological Evaluation Protocols

This protocol is used to quantify the degradation of the target protein in cells treated with the Folate-PROTAC.

Materials:

  • Folate receptor-positive (FR+) and folate receptor-negative (FR-) cancer cell lines

  • Cell culture medium and supplements

  • Folate-PROTAC compound

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed FR+ and FR- cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the Folate-PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the DMSO-treated control.

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[6][7][11]

Materials:

  • FR+ and FR- cells

  • Opaque-walled 96-well plates

  • Folate-PROTAC compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed FR+ and FR- cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the Folate-PROTAC or DMSO for 72 hours.[11]

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.[11]

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the IC50 (concentration for 50% inhibition of cell growth).

Data Presentation

The efficacy of a folate-targeted PROTAC can be summarized in the following tables. The data should be generated from the experimental protocols described above.

Table 1: In Vitro Degradation Efficacy of Folate-PROTAC-XYZ

Cell LineFolate Receptor StatusDC50 (nM)Dmax (%)
HeLaFR+15>95
OVCAR-3FR+25>90
A549FR-50060
HEK293FR->1000<20

Table 2: In Vitro Anti-proliferative Activity of Folate-PROTAC-XYZ

Cell LineFolate Receptor StatusIC50 (nM)
HeLaFR+50
OVCAR-3FR+80
A549FR-1200
HEK293FR->5000

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, and cell lines used.

References

Application Notes and Protocols for Folate-PEG3-C2-acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-C2-acid is a functionalized linker molecule integral to the synthesis of advanced Proteolysis Targeting Chimeras (PROTACs). These specialized PROTACs, known as folate-caged PROTACs, are designed for the targeted degradation of intracellular proteins, particularly within cancer cells that overexpress the folate receptor (FOLR1). This targeted delivery strategy enhances the therapeutic window by minimizing off-target effects in healthy tissues.

The core principle of this technology lies in the conjugation of a folate moiety to a PROTAC. The folate acts as a guiding molecule, binding with high affinity to FOLR1 on the cancer cell surface. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the folate-caged PROTAC. Once inside the cell, the PROTAC is released and can execute its function: simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the proteasome. This approach has been successfully applied to develop potent and selective degraders for various cancer-relevant proteins, including BRDs, MEKs, and ALK.[1][2][3][4][5][6][7][8][9]

Mechanism of Action

The mechanism of action for a folate-caged PROTAC involves a series of orchestrated steps, beginning with targeted uptake and culminating in the degradation of the target protein.

Folate-Caged PROTAC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate-PROTAC Folate-Caged PROTAC FOLR1 Folate Receptor 1 (FOLR1) Folate-PROTAC->FOLR1 Binding Endosome Endosome FOLR1->Endosome Receptor-Mediated Endocytosis Released PROTAC Released PROTAC Endosome->Released PROTAC Release Ternary Complex POI-PROTAC-E3 Ternary Complex Released PROTAC->Ternary Complex POI Protein of Interest (POI) POI->Ternary Complex E3 Ligase E3 Ubiquitin Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Transfer Ub-POI Ubiquitinated POI Ubiquitination->Ub-POI Proteasome 26S Proteasome Ub-POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Folate-PROTAC Signaling Pathway

Data Presentation

The following tables summarize the in vitro efficacy of several folate-caged PROTACs synthesized using a folate-PEG-acid linker.

Table 1: In Vitro Cytotoxicity of Folate-Caged PROTACs

CompoundTarget ProteinCell LineIC50 (nM)
Folate-ARV-771BRDsHeLa365
OVCAR8297
T47D18
Folate-MS432MEK1/2HT-29436
SK-MEL-28390
Folate-MS99ALKSU-DHL-1200

Data extracted from Liu et al., J Am Chem Soc. 2021.

Table 2: Degradation Capability of Folate-Caged PROTACs

CompoundTarget ProteinCell LineDC50 (nM)
Folate-ARV-771BRD4HeLa< 100
Folate-MS432MEK1/2HT-29~100
Folate-MS99NPM-ALKSU-DHL-1< 100

Data estimated from western blot analysis in Liu et al., J Am Chem Soc. 2021.

Experimental Protocols

A general workflow for the evaluation of folate-caged PROTACs is outlined below.

Experimental Workflow for Folate-PROTAC Evaluation Start Start: Synthesized Folate-PROTAC Cell_Culture Cell Culture (FOLR1-positive cancer cells) Start->Cell_Culture Treatment Treat cells with Folate-PROTAC (dose-response and time-course) Cell_Culture->Treatment Western_Blot Western Blot Analysis (Target Protein Degradation) Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., CCK-8) (Cytotoxicity Assessment) Treatment->Cell_Viability Ubiquitination_Assay In-Cell Ubiquitination Assay (Mechanism of Action) Western_Blot->Ubiquitination_Assay Data_Analysis Data Analysis (DC50 and IC50 determination) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Ubiquitination_Assay->Data_Analysis Conclusion Conclusion: Efficacy and Mechanism Confirmed Data_Analysis->Conclusion

Folate-PROTAC Evaluation Workflow
Protocol 1: Western Blot Analysis for Target Protein Degradation

This protocol details the procedure for assessing the degradation of a target protein following treatment with a folate-caged PROTAC.

Materials:

  • FOLR1-positive cancer cell line (e.g., HeLa, OVCAR-8, T47D)

  • Cell culture medium and supplements

  • Folate-caged PROTAC of interest

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., BRD4, MEK1/2, ALK) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with increasing concentrations of the folate-caged PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 12, 24, 48 hours).

    • For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for loading with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxicity of folate-caged PROTACs.[1][4][5][10]

Materials:

  • FOLR1-positive cancer cell line

  • 96-well cell culture plates

  • Cell culture medium

  • Folate-caged PROTAC

  • DMSO

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the folate-caged PROTAC in cell culture medium.

    • Add 10 µL of the diluted compound or DMSO (vehicle control) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Plot the percentage of viability against the log of the PROTAC concentration and perform a non-linear regression analysis to determine the IC50 value.

Protocol 3: In-Cell Ubiquitination Assay

This protocol describes how to detect the ubiquitination of a target protein induced by a folate-caged PROTAC.

Materials:

  • FOLR1-positive cancer cell line

  • Folate-caged PROTAC

  • Proteasome inhibitor (MG132)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors and deubiquitinase inhibitors like PR-619)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin for western blotting

  • Other reagents for western blotting as described in Protocol 1

Procedure:

  • Cell Treatment:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

    • Pre-treat cells with 10 µM MG132 for 2 hours to allow for the accumulation of ubiquitinated proteins.

    • Treat the cells with the folate-caged PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for 4-6 hours. Include a vehicle-only control.

  • Immunoprecipitation:

    • Lyse the cells in lysis buffer.

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours.

    • Wash the beads several times with wash buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

  • Western Blotting:

    • Perform western blotting on the eluted samples as described in Protocol 1.

    • Use a primary antibody against ubiquitin to detect the polyubiquitin chains attached to the immunoprecipitated target protein. A smear of high molecular weight bands indicates ubiquitination.

    • As a control, run a parallel western blot and probe with the antibody against the target protein to confirm successful immunoprecipitation.

References

Troubleshooting & Optimization

Technical Support Center: Folate-PEG3-C2-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation of Folate-PEG3-C2-acid to amine-containing molecules.

Troubleshooting Guide

Low or no conjugation efficiency is a common issue. This guide provides a systematic approach to identifying and resolving potential problems in your experimental workflow.

Diagram: Troubleshooting Flowchart for this compound Conjugation

TroubleshootingFlowchart start Low or No Conjugation Product check_reagents Verify Reagent Quality and Storage start->check_reagents check_protocol Review Conjugation Protocol Parameters check_reagents->check_protocol Reagents OK sub_reagents1 EDC/NHS hydrolyzed? (Prepare fresh solutions) check_reagents->sub_reagents1 sub_reagents2 This compound or amine degraded? check_reagents->sub_reagents2 check_purification Evaluate Purification Method check_protocol->check_purification Protocol Optimized sub_protocol1 Incorrect pH? (Activation: pH 4.5-6.0, Coupling: pH 7.0-8.0) check_protocol->sub_protocol1 sub_protocol2 Suboptimal Molar Ratios? (See Table 1) check_protocol->sub_protocol2 sub_protocol3 Inefficient Quenching? check_protocol->sub_protocol3 check_characterization Assess Characterization Technique check_purification->check_characterization Purification Validated sub_purification1 Loss of product during purification? (e.g., dialysis, chromatography) check_purification->sub_purification1 success Successful Conjugation check_characterization->success Characterization Confirms Product sub_characterization1 Technique lacks sensitivity? (e.g., UV-Vis, NMR, FTIR) check_characterization->sub_characterization1

Caption: Troubleshooting workflow for identifying issues in this compound conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS conjugation of this compound?

A1: The EDC/NHS conjugation process involves two critical pH-dependent steps:

  • Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0 .[1] A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[2]

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine on your molecule of interest is most efficient at a pH of 7.0-8.0 .[1] Phosphate-buffered saline (PBS) at pH 7.4 is a suitable buffer for this step. It is crucial to adjust the pH after the activation step for optimal coupling.[1]

Q2: What are the recommended molar ratios of EDC and NHS to this compound?

A2: The molar ratios of EDC and NHS to the carboxylic acid can significantly impact the conjugation efficiency. While the optimal ratio may require some empirical optimization for your specific molecules, a common starting point is a molar excess of both EDC and NHS. Using an excess of NHS can improve the reaction speed and yield, especially if the exact concentration of carboxylic acid groups is not precisely known.[3] However, an excessive amount of EDC can lead to the formation of byproducts.[3] Refer to the table below for a general guideline.

Q3: How can I minimize the hydrolysis of the activated NHS-ester intermediate?

A3: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can quickly hydrolyze, regenerating the carboxyl group.[4] The addition of NHS or its water-soluble analog, Sulfo-NHS, forms a more stable amine-reactive NHS-ester, thereby increasing the coupling efficiency.[4] To minimize hydrolysis of the NHS-ester, which has a half-life of minutes to hours at neutral pH, it is recommended to proceed with the amine coupling step as soon as possible after the activation step.[5] Performing the reaction at a slightly basic pH (7.2-8.5) maximizes the rate of aminolysis relative to hydrolysis.

Q4: What are some common side reactions to be aware of during the conjugation?

A4: Besides the desired amide bond formation, several side reactions can occur:

  • Hydrolysis: As mentioned, the activated intermediates can hydrolyze back to the carboxylic acid.

  • N-acylurea formation: A side reaction can lead to the formation of a stable N-acylurea byproduct, which is difficult to remove. This is more common with carboxyl groups in hydrophobic environments.

  • Intramolecular reactions: If the molecule containing the carboxylic acid also has other nucleophilic groups, intramolecular cyclization can occur.

  • Cross-linking of the amine-containing molecule: If the amine-containing molecule also possesses carboxyl groups, EDC can cause self-conjugation. A two-step protocol, where EDC is quenched or removed before adding the amine-containing molecule, can prevent this.[1]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the reaction can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting materials and the appearance of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative method to monitor the reaction by separating and quantifying the reactants and the product.[7]

  • Spectroscopy (NMR, FT-IR): For larger scale reactions, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the formation of the amide bond and the structure of the final conjugate.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters that influence the efficiency of this compound conjugation.

Table 1: Recommended Molar Ratios for EDC/NHS Conjugation

ReactantMolar Ratio (relative to this compound)Rationale
EDC1.5 - 5 equivalentsActivates the carboxylic acid. Higher excess can lead to byproducts.[3]
NHS/Sulfo-NHS2 - 10 equivalentsStabilizes the activated intermediate, increasing coupling efficiency.[3]
Amine-containing molecule1 - 1.5 equivalentsA slight excess of the amine can drive the reaction to completion.

Table 2: Influence of pH on Reaction Steps

Reaction StepOptimal pH RangeBuffer ExamplesConsequence of Suboptimal pH
Activation4.5 - 6.0MESInefficient activation of the carboxylic acid.[1]
Coupling7.0 - 8.0PBS, Borate BufferIncreased hydrolysis of the NHS-ester and reduced amine reactivity.[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule

This protocol provides a general procedure. Optimal conditions may vary depending on the specific reactants.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 (PBS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

  • Purification supplies (e.g., dialysis tubing, chromatography columns)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to the desired concentration. If solubility is an issue, a minimal amount of DMF or DMSO can be used.

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO, or weigh them out immediately before use as they are moisture-sensitive.[2]

  • Activation of this compound:

    • Add the desired molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Quenching of Excess EDC (Optional but Recommended):

    • To prevent unwanted cross-linking of the amine-containing molecule, quench the EDC by adding a thiol-containing compound like 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes.[1]

    • Alternatively, the activated this compound can be purified from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.0 and 8.0. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction at room temperature for 2 hours to overnight with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching of the Reaction:

    • Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. This will react with any remaining NHS-esters.

    • Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove unreacted starting materials, byproducts, and quenching reagents using a suitable purification method such as dialysis, size-exclusion chromatography, or ion-exchange chromatography.[10]

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using techniques like UV-Vis spectroscopy, NMR, FT-IR, and/or mass spectrometry.[6][8][9]

Visualizations

Diagram: EDC/NHS Conjugation Workflow

ConjugationWorkflow start Start prep Prepare Reactant Solutions (Folate-PEG-Acid, Amine, EDC, NHS) start->prep activation Activate Folate-PEG-Acid (Add EDC/NHS, pH 4.5-6.0) prep->activation quench_edc Quench Excess EDC (Optional) activation->quench_edc coupling Couple to Amine Molecule (pH 7.0-8.0) activation->coupling One-step quench_edc->coupling quench_rxn Quench Reaction (Add Tris or Hydroxylamine) coupling->quench_rxn purify Purify Conjugate (Dialysis/Chromatography) quench_rxn->purify characterize Characterize Product (Spectroscopy/HPLC) purify->characterize end End characterize->end

Caption: Step-by-step workflow for this compound conjugation using EDC/NHS chemistry.

Diagram: Folate Receptor-Mediated Endocytosis Pathway

FolateReceptorPathway cluster_cell Target Cell FR Folate Receptor Endosome Endosome (pH ~5.0) FR->Endosome Endocytosis Recycling Receptor Recycling Endosome->Recycling Release Drug Release Endosome->Release Acidification Recycling->FR Return to Membrane Folate_Drug Folate-PEG-Drug Conjugate Folate_Drug->FR Binding

Caption: Simplified diagram of the folate receptor-mediated endocytosis pathway for targeted drug delivery.[11]

References

Technical Support Center: Folate-PEG3-C2-acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folate-PEG3-C2-acid formulations. Our goal is to help you prevent and troubleshoot aggregation issues to ensure the stability and efficacy of your experimental preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a heterobifunctional molecule commonly used as a linker in various bioconjugation and drug delivery applications, including Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:

  • Folic Acid: A targeting moiety that binds with high affinity to the folate receptor, which is often overexpressed on the surface of cancer cells.

  • Polyethylene Glycol (PEG3): A short, hydrophilic PEG linker that enhances water solubility and provides flexibility.

  • C2-Acid: A carboxylic acid functional group that allows for covalent conjugation to other molecules, such as proteins, drugs, or probes.

A key property of folic acid is its pH-dependent solubility. It is poorly soluble in acidic conditions (below pH 5) and more soluble in neutral to alkaline solutions.[1][2][3][4][5] The PEG linker further improves the overall aqueous solubility of the conjugate.[2][6][7]

Q2: What is aggregation in the context of this compound formulations and why is it a concern?

Aggregation is the self-association of this compound molecules to form larger, often insoluble, particles in a solution.[8] This can be driven by various factors including hydrophobic interactions, unfavorable solvent conditions, or high concentrations. Aggregation is a critical concern as it can:

  • Reduce the effective concentration of the monomeric, active compound.

  • Lead to precipitation and loss of sample.

  • Potentially alter the biological activity and targeting efficacy of the formulation.

  • Interfere with analytical characterization techniques.

Q3: What are the primary causes of aggregation for this compound?

Several factors can contribute to the aggregation of this compound formulations:

  • pH: The solubility of the folate headgroup is highly pH-dependent. At pH values near or below the pKa of its carboxylic acid groups (pKa values for folic acid are approximately 2.4, 3.4, and 4.8), the molecule will be less charged, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1][9]

  • Concentration: At concentrations above the critical aggregation concentration (CAC), self-assembly into aggregates is thermodynamically favorable.[10][11]

  • Solvent Conditions: The use of organic co-solvents like DMSO to initially dissolve the compound can lead to precipitation or aggregation when diluted into aqueous buffers if the final concentration of the organic solvent is not optimal.

  • Ionic Strength: The salt concentration of the buffer can influence aggregation. At very low ionic strengths, electrostatic repulsion between charged molecules is maximized, which can prevent aggregation. However, at very high ionic strengths, the "salting-out" effect can occur, leading to aggregation. The effect of ionic strength can be complex and depends on the specific formulation.[12][13][14][15]

  • Temperature: Changes in temperature can affect solubility and the kinetics of aggregation.

Troubleshooting Guide for Aggregation

If you are observing turbidity, precipitation, or inconsistent results with your this compound formulations, please refer to the following troubleshooting table.

Observation Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer Poor aqueous solubility at the current pH. The pH of the buffer may be too low, causing the folate moiety to become protonated and less soluble.Adjust the pH of the aqueous buffer to be in the range of 7.0-8.0. Folic acid's solubility is significantly higher at neutral to alkaline pH.[1][4]
High final concentration. The final concentration of the this compound may be above its critical aggregation concentration (CAC).Reduce the final concentration of the this compound in the formulation. Perform a concentration-dependent study to determine the CAC.
"Salting-out" effect. The ionic strength of the buffer may be too high, reducing the solubility of the compound.Decrease the salt concentration of the buffer. Test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl).
Increased particle size detected by DLS over time Slow aggregation. The formulation may be thermodynamically unstable, leading to the gradual formation of aggregates.Optimize buffer conditions: Re-evaluate pH and ionic strength. Consider using a different buffer system (e.g., phosphate vs. TRIS). Add excipients: Incorporate stabilizing excipients such as Polysorbate 20 (Tween 20) or PEG 2000 at low concentrations (e.g., 0.01-0.1%).[16][17]
Inconsistent results in biological assays Presence of aggregates. Aggregates can lead to variable dosing and altered biological activity.Filter the formulation: Use a 0.22 µm syringe filter to remove larger aggregates before use. Characterize the formulation: Regularly check for aggregation using DLS or SEC before performing biological experiments.
Difficulty dissolving the compound initially Inappropriate solvent. this compound may have limited solubility in the chosen initial solvent.The compound is reported to be soluble in DMSO.[18] Use fresh, anhydrous DMSO for initial stock solution preparation. Gentle warming and sonication may aid dissolution.

Experimental Protocols

Protocol 1: Screening for Optimal Formulation Buffer

This protocol outlines a systematic approach to identify the optimal buffer conditions to prevent aggregation.

  • Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO.

  • Prepare a series of aqueous buffers with varying pH and ionic strength. For example:

    • pH screen: 20 mM Phosphate buffer at pH 6.0, 6.5, 7.0, 7.5, and 8.0, each containing 150 mM NaCl.

    • Ionic strength screen: 20 mM Phosphate buffer at pH 7.4 with 50 mM, 100 mM, 150 mM, and 250 mM NaCl.

  • Dilute the stock solution into each buffer to the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1% v/v).

  • Visually inspect each sample for any signs of precipitation or turbidity immediately after mixing and after a defined period (e.g., 1 hour, 24 hours) at the intended storage temperature.

  • Analyze each sample using Dynamic Light Scattering (DLS) to determine the particle size distribution and polydispersity index (PDI). A monomodal distribution with a low PDI is indicative of a stable formulation.

  • (Optional) Analyze promising formulations using Size Exclusion Chromatography (SEC) to quantify the monomeric species versus aggregates.

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.

  • Sample Preparation:

    • Ensure the sample is free of dust and other contaminants by filtering it through a 0.22 µm syringe filter directly into a clean DLS cuvette.

    • Prepare a buffer blank for background subtraction.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for your experiment.

    • Input the viscosity and refractive index of your buffer at the experimental temperature.

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • Use a sufficient equilibration time before each measurement to allow the sample to reach thermal equilibrium.

  • Data Analysis:

    • Analyze the correlation function to ensure good data quality.

    • Examine the intensity, volume, and number distributions. The presence of large particles in the intensity distribution that are less prominent in the volume or number distributions may indicate the presence of a small amount of large aggregates.

    • Monitor the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse samples.

Protocol 3: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size. It can be used to separate and quantify monomeric this compound from its aggregates.

  • Column and Mobile Phase Selection:

    • Choose an SEC column with a fractionation range appropriate for the expected size of the monomer and potential aggregates.

    • The mobile phase should be the formulation buffer that has been shown to minimize aggregation.

  • System Setup:

    • Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

  • Sample Analysis:

    • Inject a known concentration of the this compound formulation.

    • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., near 280 nm or 360 nm for the folate moiety).

  • Data Interpretation:

    • The monomeric species will elute as the main, later-eluting peak.

    • Aggregates, being larger, will elute earlier.

    • Integrate the peak areas to determine the relative percentage of monomer and aggregates.

Visualizations

Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-Drug Folate-PEG-Drug (Monomeric) FR Folate Receptor Folate-PEG-Drug->FR Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Drug Dissociation FR_Recycling Receptor Recycling Late_Endosome->FR_Recycling FR_Recycling->FR Recycling to Cell Surface

Caption: Folate receptor-mediated endocytosis pathway.

Troubleshooting Workflow for Aggregation

Troubleshooting_Workflow Start Start: Aggregation Observed Check_pH Is pH of buffer > 7.0? Start->Check_pH Adjust_pH Adjust buffer pH to 7.0-8.0 Check_pH->Adjust_pH No Check_Conc Is concentration too high? Check_pH->Check_Conc Yes Analyze Re-analyze by DLS/SEC Adjust_pH->Analyze Lower_Conc Reduce final concentration Check_Conc->Lower_Conc Yes Check_Ionic_Strength Is ionic strength optimal? Check_Conc->Check_Ionic_Strength No Lower_Conc->Analyze Adjust_Ionic_Strength Test a range of salt concentrations (e.g., 50-150 mM) Check_Ionic_Strength->Adjust_Ionic_Strength No Consider_Excipients Add stabilizing excipients (e.g., Polysorbate 20, PEG) Check_Ionic_Strength->Consider_Excipients Yes Adjust_Ionic_Strength->Analyze Consider_Excipients->Analyze End End: Stable Formulation Analyze->End

Caption: Troubleshooting workflow for aggregation issues.

Mechanism of Aggregation Prevention

Aggregation_Prevention Excipients can sterically hinder self-association, preventing aggregation. cluster_unstable Unstable Formulation cluster_stable Stable Formulation Monomer1 Monomer Aggregate Aggregate Monomer1->Aggregate Monomer2 Monomer Monomer2->Aggregate Monomer3 Monomer Excipient1 Excipient Monomer3->Excipient1 Monomer4 Monomer Excipient2 Excipient Monomer4->Excipient2

Caption: Role of excipients in preventing aggregation.

References

Technical Support Center: Optimizing Folate-PEG Conjugate Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of folate-polyethylene glycol (PEG) conjugate linker length. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving folate-targeted drug delivery systems.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and evaluation of folate-PEG conjugates with varying linker lengths.

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency of Folate to PEG - Incomplete activation of folic acid's carboxyl group.- Steric hindrance from the PEG chain.- Degradation of folic acid during the reaction (e.g., exposure to light).- Suboptimal reaction conditions (pH, temperature, solvent).- Ensure complete activation of folic acid using carbodiimide chemistry (e.g., EDC/NHS).[1][2][3]- Use a longer PEG linker to reduce steric hindrance.[4]- Perform all reactions involving folic acid in the dark to prevent photodegradation.[2]- Optimize reaction pH (typically around 7.4-8.0 for amine coupling) and other conditions.
High Polydispersity Index (PDI) of Nanoparticles/Liposomes - Aggregation of nanoparticles during formulation.- Inefficient purification methods.- Inconsistent self-assembly process.- Optimize the formulation process (e.g., sonication time, extrusion parameters).[5]- Use appropriate purification techniques like dialysis or size exclusion chromatography to remove aggregates.[2]- Ensure homogenous mixing of components during self-assembly.
Inconsistent In Vitro Cellular Uptake Results - Variation in folate receptor (FR) expression levels on cancer cells.- Presence of free folate in the cell culture medium competing for receptor binding.- Steric hindrance from a dense PEG brush layer shielding the folate ligand.- Regularly verify FR expression levels on your cell line using techniques like flow cytometry.- Use folate-free medium for all cellular uptake and binding assays to avoid competition.[6]- Optimize the density of the folate-PEG ligand on the nanoparticle surface; a lower density may be more effective.[7]
Poor In Vivo Tumor Targeting and Efficacy - Short PEG linker length leading to steric hindrance in the in vivo environment.- Rapid clearance of the conjugate by the reticuloendothelial system (RES).- Low stability of the conjugate in circulation.- Increase the PEG linker length. Studies have shown that longer linkers (e.g., PEG5k, PEG10k) can enhance tumor accumulation in vivo.[5][8][9][10][11]- Ensure sufficient PEGylation to provide a "stealth" effect and prolong circulation time.[4]- Evaluate the stability of the linker and drug conjugation in plasma.
Drug Release Profile is Too Fast or Too Slow - Linker chemistry is not suitable for the desired release mechanism (e.g., pH-sensitive, enzyme-cleavable).- Hydrophobicity/hydrophilicity of the drug-linker conjugate.- Select a linker with the desired release characteristics. For example, use a pH-sensitive linker for release in the acidic endosomal environment.[2]- Modify the hydrophilicity of the conjugate by adjusting the PEG linker length.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal PEG linker length for folate-targeted drug delivery?

There is no single "optimal" linker length, as it depends on the specific nanoparticle or drug carrier system and whether the evaluation is in vitro or in vivo. However, general trends have been observed:

  • In Vitro: The length of the PEG linker may not significantly impact cellular uptake in 2D cell culture models.[5][8][9][10][11]

  • In Vivo: Longer PEG linkers tend to improve tumor targeting and therapeutic efficacy. This is likely due to better presentation of the folate ligand beyond the PEG corona, allowing for more effective binding to folate receptors on tumor cells in a complex biological environment.[5][8][9][10][11]

Q2: How does PEG linker length affect the physicochemical properties of the conjugate?

The length of the PEG linker influences several key properties:

  • Solubility: Longer PEG chains increase the hydrophilicity and aqueous solubility of the conjugate.[4][6]

  • Size: The hydrodynamic radius of the nanoparticle or liposome will increase with longer PEG chains.

  • Steric Hindrance: Longer linkers can create a more pronounced "stealth" layer, which can reduce non-specific protein binding and uptake by the immune system, but may also shield the targeting ligand if the density is too high.[4][12]

Q3: What are the key steps in synthesizing a folate-PEG conjugate?

The synthesis typically involves a multi-step process:

  • Activation of Folic Acid: The γ-carboxyl group of folic acid is activated, commonly using carbodiimide chemistry (e.g., EDC and NHS), to make it reactive towards an amine group.[1][3][13]

  • PEGylation: The activated folic acid is then reacted with a heterobifunctional PEG that has an amine group on one end and a desired functional group for nanoparticle conjugation on the other (e.g., maleimide, NHS ester).[6][14]

  • Purification: The resulting folate-PEG conjugate is purified to remove unreacted starting materials and byproducts, often through dialysis or chromatography.[2]

Q4: How can I confirm the successful synthesis of my folate-PEG conjugate?

Several analytical techniques can be used for characterization:

  • ¹H NMR Spectroscopy: To confirm the presence of characteristic peaks from both folate and PEG in the final product.[13][15][16]

  • FTIR Spectroscopy: To identify the formation of new amide bonds and the presence of functional groups from both molecules.[2][13]

  • UV-Vis Spectroscopy: To quantify the amount of conjugated folate by measuring its characteristic absorbance.[15]

Q5: What are important considerations for designing in vitro experiments to test linker length?
  • Cell Line Selection: Use a cell line that overexpresses the folate receptor (e.g., KB, HeLa, SKOV-3, MCF-7).[5][17] Include a negative control cell line with low or no FR expression.

  • Folate-Free Medium: Conduct all experiments in a folate-free medium to prevent competition for receptor binding.[6]

  • Competition Assay: Include a control group where cells are pre-incubated with excess free folic acid to demonstrate that the uptake is receptor-mediated.[6]

Data on Linker Length and Efficacy

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the performance of folate-targeted liposomes.

Table 1: In Vitro Cellular Uptake of Folate-PEG-Liposomes in FR-Positive Cells

FormulationPEG Linker MW (Da)Cellular Uptake Efficiency (Relative to non-targeted liposomes)Reference
FL-2K2,000~1.8 times higher[5]
FL-5K5,000No significant difference compared to FL-2K[5]
FL-10K10,000No significant difference compared to FL-2K and FL-5K[5]

Note: While folate conjugation significantly increased uptake compared to non-targeted liposomes, varying the PEG linker length did not show a significant difference in vitro.[5]

Table 2: In Vivo Tumor Reduction with Doxorubicin-Loaded Folate-PEG-Liposomes

Treatment GroupPEG Linker MW (Da)Tumor Size Reduction (Compared to Dox/FL-2K or 5K)Reference
Dox/FL-2K2,000Baseline[5][8][9]
Dox/FL-5K5,000Baseline[5][8][9]
Dox/FL-10K10,000>40%[5][8][9]

Note: In vivo, the formulation with the longest PEG linker (10k Da) demonstrated significantly greater tumor reduction, highlighting the importance of linker length for in vivo applications.[5][8][9]

Experimental Protocols

Protocol 1: Synthesis of Folate-PEG-DSPE for Liposome Formulation

This protocol is a generalized procedure based on common methods.[2]

  • Activation of Folic Acid: a. Dissolve folic acid in anhydrous DMSO. b. Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts to the folic acid solution. c. Stir the reaction mixture overnight at room temperature in the dark.

  • Conjugation to NH₂-PEG-DSPE: a. Dissolve NH₂-PEG-DSPE in anhydrous DMSO. b. Add the activated folic acid solution to the NH₂-PEG-DSPE solution. c. Add a catalytic amount of pyridine and stir for 24-48 hours at room temperature in the dark.

  • Purification: a. Remove the dicyclohexylurea (DCU) byproduct by filtration. b. Dialyze the solution against deionized water for 48 hours with frequent water changes to remove unreacted starting materials and DMSO. c. Lyophilize the purified product to obtain Folate-PEG-DSPE as a powder.

Protocol 2: Preparation of Folate-Targeted Liposomes via Thin-Film Hydration

This is a standard method for preparing liposomes.[5][18]

  • Lipid Film Formation: a. Dissolve the lipids (e.g., HSPC, cholesterol) and the synthesized Folate-PEG-DSPE in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the drug to be encapsulated. b. Vortex the mixture to form multilamellar vesicles (MLVs).

  • Size Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles to improve encapsulation efficiency. b. Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (ULVs) with a uniform size distribution.

  • Purification: a. Remove unencapsulated drug by dialysis or size exclusion chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Folate-PEG Conjugate cluster_formulation Nanoparticle Formulation cluster_evaluation Characterization & Evaluation s1 Folic Acid Activation (EDC/NHS) s2 PEGylation (Amine-PEG-Lipid) s1->s2 s3 Purification (Dialysis/Lyophilization) s2->s3 f1 Lipid Film Hydration (with Drug) s3->f1 Conjugate f2 Size Extrusion f1->f2 f3 Purification f2->f3 e1 Physicochemical (Size, Zeta, PDI) f3->e1 e2 In Vitro (Cellular Uptake) f3->e2 e3 In Vivo (Tumor Targeting, Efficacy) f3->e3

Caption: Experimental workflow for optimizing folate-PEG conjugates.

folate_receptor_pathway cluster_cell Folate Receptor Positive Cancer Cell receptor Folate Receptor endosome Endosome (Acidic pH) receptor->endosome Endocytosis drug_release Drug Release endosome->drug_release pH drop nucleus Nucleus drug_release->nucleus Therapeutic Effect conjugate Folate-PEG-Drug Nanoparticle conjugate->receptor Binding

Caption: Folate receptor-mediated endocytosis pathway.

References

Technical Support Center: Overcoming Off-Target Effects of Folate-Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with folate-targeted therapies. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you navigate and mitigate the challenges of off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the off-target effects of folate-targeted therapies?

A1: The primary mechanisms stem from the expression of folate receptors (FRs) on healthy tissues and the activity of other folate transporters.

  • Folate Receptor (FR) Expression in Normal Tissues: While many cancers overexpress folate receptor alpha (FRα), certain healthy tissues also express FRs.[1][2] Notably, FRα is expressed in the kidneys, lungs, and placenta.[2] Folate receptor beta (FRβ) is primarily found on hematopoietic cells and activated macrophages, which can lead to uptake in the liver and spleen.[2][3] This expression in non-cancerous tissues can lead to unintended drug accumulation and toxicity.[3]

  • Proton-Coupled Folate Transporter (PCFT): PCFT is another major transporter for folates and some folate-drug conjugates.[4][5] It is highly active in the acidic microenvironments characteristic of many solid tumors, which can be exploited for targeted delivery.[5][6] However, PCFT is also the primary mechanism for folate absorption in the small intestine, creating a potential site for off-target effects.[4][6]

  • Reduced Folate Carrier (RFC): RFC is a ubiquitously expressed transporter that can also contribute to the uptake of folate-based drugs in normal tissues, although many next-generation conjugates are designed to be poor RFC substrates.[4]

Q2: How can I differentiate between FR-mediated and non-FR-mediated uptake in my cell-based assays?

A2: A standard method is to perform a competition assay. You can run parallel experiments where one group of cells is pre-incubated with a high concentration of free folic acid before adding your folate-drug conjugate.

  • Principle: The excess free folic acid will saturate the folate receptors, blocking the uptake of the folate-drug conjugate.

  • Expected Outcome: If the cytotoxicity or uptake of your drug is significantly reduced in the presence of excess free folic acid, it indicates that the effect is primarily FR-mediated.[7] If there is little to no change, the uptake is likely mediated by other transporters (like PCFT or RFC) or non-specific mechanisms.

Q3: My folate-drug conjugate shows high toxicity in animal models, especially in the liver and kidneys. What is the likely cause and how can I mitigate it?

A3: High toxicity in the liver and kidneys is a common off-target issue.

  • Kidneys: The kidneys express high levels of FRα and are involved in filtering and reabsorbing folate.[1][8] This makes them highly susceptible to the accumulation of folate-conjugated drugs, leading to nephrotoxicity.

  • Liver: Liver uptake is often mediated by FRβ expressed on activated macrophages (Kupffer cells).[3]

  • Mitigation Strategies:

    • Dosing Schedule Modification: Adjusting the dose and frequency can help reduce accumulation in these organs.

    • Linker Chemistry: Utilize a linker that is stable in circulation but is cleaved efficiently only within the target tumor cells' endosomal environment.

    • Co-administration: Pre-injecting a blocking dose of free folic acid can temporarily saturate FRs in the liver and kidneys, but this may also impact tumor uptake.[3]

    • Rational Drug Design: Develop conjugates with higher affinity for FRα over FRβ or those that are poor substrates for transporters highly expressed in the liver and kidneys.[9]

Troubleshooting Guides

Problem 1: Inconsistent or Low Cytotoxicity in FR-Positive Cancer Cells
Possible Cause Troubleshooting Step Rationale
Low FR Expression Verify FRα expression levels in your cell line using qPCR, Western blot, or flow cytometry.Cell lines can lose receptor expression over passages. Confirming high expression is critical.
Endosomal Trapping Co-stain cells with your fluorescently-labeled conjugate and an endosomal/lysosomal marker (e.g., LysoTracker).The drug must be efficiently released from the endosome into the cytoplasm to be effective. Failure to escape can sequester the drug, preventing it from reaching its intracellular target.[3]
Poor Linker Cleavage Perform a linker stability assay in simulated endosomal conditions (e.g., low pH, presence of cathepsins).The linker must be designed to be cleaved under the specific conditions of the tumor cell's endosome to release the cytotoxic payload.
Dietary Folate Influence Ensure consistent and defined folate levels in cell culture media and animal diets.High levels of folate in the media or diet can compete with the drug conjugate for receptor binding, reducing its efficacy. Conversely, folate deficiency can alter FR expression.[8][10]
Problem 2: High Background Signal in In Vivo Biodistribution Studies
Possible Cause Troubleshooting Step Rationale
Non-specific Binding Include a non-targeted control group (e.g., a conjugate with a scrambled ligand or the free payload).This helps differentiate between FR-targeted accumulation and non-specific uptake due to factors like the Enhanced Permeability and Retention (EPR) effect or physicochemical properties of the conjugate.
Free Payload in Circulation Analyze the stability of the conjugate in plasma ex vivo to check for premature drug release.A linker that is unstable in the bloodstream will release the payload prematurely, leading to widespread, non-targeted distribution and toxicity.[11]
Macrophage Uptake Use imaging techniques or tissue analysis to assess co-localization of the conjugate with macrophage markers (e.g., CD68) in organs like the liver and spleen.FRβ on macrophages is a known source of off-target accumulation.[2][12]
Route of Administration Compare intravenous vs. intra-arterial or intraperitoneal administration.The route of administration can significantly influence the initial biodistribution and first-pass metabolism, potentially reducing liver uptake.[3]

Quantitative Data Summary

Table 1: Folate Receptor α (FRα) Expression in Selected Human Tissues
Tissue TypeFRα Expression Level (pmol/g protein)Significance for Off-Target Effects
Ovarian Carcinoma High (~89% of cases positive)Primary Target
Normal Ovary NegligibleHigh therapeutic window.[1]
Kidney HighPotential for high off-target toxicity (nephrotoxicity).[1]
Lung (Normal Human) HighSurprisingly high expression, but folate-drug conjugates often fail to accumulate, suggesting other factors limit uptake.[1]
Placenta HighA known site of high FR expression.
Choroid Plexus HighInvolved in folate transport to the brain.

Data is compiled for illustrative purposes based on findings from multiple studies. Absolute values can vary significantly.

Table 2: Example IC50 Values for Folate-Drug Conjugates
Cell LineFRα StatusDrug ConjugateIC50 (No Folate Competition)IC50 (With Folate Competition)Interpretation
KB Cells PositiveFolate-Camptothecin6 nM0.1 mMThe large shift in IC50 confirms FR-mediated uptake and cytotoxicity.[7]
4-T1 Cells NegativeFolate-RhaponticinIneffectiveN/AThe conjugate shows selectivity for FR-positive cells.[7]
OVCAR-3 PositiveFolate-Silica Nanoparticle (10% Folate)50.36 µg/mLNot ReportedDemonstrates dose-dependent cytotoxicity.
OVCAR-3 PositiveFolate-Silica Nanoparticle (25% Folate)22.49 µg/mLNot ReportedHigher folate density on the nanoparticle enhances targeting and cytotoxicity.[3]

Key Experimental Protocols

Protocol 1: In Vitro Folate Competition Cytotoxicity Assay

This protocol determines the extent to which a folate-drug conjugate's cytotoxicity is mediated by the folate receptor.

Materials:

  • FR-positive cell line (e.g., KB, HeLa, IGROV-1) and an FR-negative control cell line (e.g., A549, 4-T1).

  • Complete cell culture medium.

  • Folate-drug conjugate.

  • Folic acid solution (high concentration).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well plates.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Competition Group: To the wells designated for the competition group, add a final concentration of 1 mM free folic acid and incubate for 1-2 hours at 37°C. This saturates the folate receptors.

  • Treatment: Prepare serial dilutions of your folate-drug conjugate. Add the dilutions to both the standard treatment wells and the folic acid competition wells. Include untreated controls for both conditions.

  • Incubation: Incubate the plates for a duration appropriate for the drug's mechanism of action (typically 48-72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the untreated controls. Plot the cell viability versus drug concentration and calculate the IC50 values for both the standard and competition groups. A significant increase in the IC50 value in the competition group indicates FR-mediated cytotoxicity.

Protocol 2: Quantitative Radioligand Binding Assay for FR Expression

This protocol quantifies the number of functional folate receptors in tissue homogenates.

Materials:

  • Frozen tissue samples (tumor and normal).

  • Homogenization buffer.

  • Radiolabeled folic acid (e.g., ³H-folic acid).

  • Unlabeled folic acid.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Tissue Homogenization: Homogenize frozen tissue samples in ice-cold buffer to prepare a membrane suspension.

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard assay (e.g., BCA).

  • Binding Reaction: In triplicate, incubate a fixed amount of tissue homogenate with a saturating concentration of ³H-folic acid.

  • Non-Specific Binding Control: For a parallel set of tubes, add a large excess (e.g., 1000-fold) of unlabeled folic acid along with the ³H-folic acid. This will determine the level of non-specific binding.

  • Incubation: Incubate all tubes at 4°C for a set period (e.g., 1 hour).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation:

    • Specific Binding (cpm) = Total Binding (cpm) - Non-Specific Binding (cpm)

    • Convert the specific binding cpm to moles of bound ligand using the specific activity of the radioligand.

    • Normalize the result to the amount of protein in the assay to express FR levels as pmol/g of protein.[1]

Visualizations

Signaling and Experimental Workflows

Folate_Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FDC Folate-Drug Conjugate FR Folate Receptor α (FRα) FDC->FR 1. Binding Endosome Early Endosome (pH 6.0-6.5) FR->Endosome 2. Endocytosis LateEndosome Late Endosome / Lysosome (pH 4.5-5.0) Endosome->LateEndosome 3. Maturation & pH Drop Payload Released Cytotoxic Payload LateEndosome->Payload 4. Linker Cleavage & Drug Release Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target 5. Action Effect Cell Death / Apoptosis Target->Effect

Caption: Folate receptor-mediated endocytosis pathway for drug delivery.

Troubleshooting_Workflow Start High In Vivo Toxicity Observed Q1 Is toxicity localized to kidneys/liver? Start->Q1 A1_Yes Likely FR-mediated off-target uptake Q1->A1_Yes Yes A1_No Toxicity is widespread Q1->A1_No No Strat1 Strategy: Assess FR expression in toxic organs (IHC, qPCR) A1_Yes->Strat1 Strat2 Strategy: Perform ex vivo plasma stability assay A1_No->Strat2 Strat3 Strategy: Modify linker chemistry for greater stability Strat1->Strat3 Strat2->Strat3 Result Reduced off-target toxicity Strat3->Result

Caption: Logic diagram for troubleshooting high in vivo toxicity.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a 1. Confirm FR Expression (Flow Cytometry, WB) b 2. Cytotoxicity Assay (IC50 Determination) a->b c 3. Competition Assay (with excess Folic Acid) b->c d 4. Confirm FR-Mediation c->d e 5. Select Animal Model (Xenograft with FR+ tumor) d->e Proceed to In Vivo f 6. Biodistribution Study (Radiolabeled Conjugate) e->f g 7. Efficacy Study (Tumor Growth Inhibition) e->g h 8. Toxicology Assessment (Histopathology of Organs) f->h Correlate Distribution with Toxicity g->h Final Comprehensive Profile of On-Target Efficacy and Off-Target Effects h->Final

Caption: Experimental workflow for assessing off-target effects.

References

Technical Support Center: Synthesis of Folate-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Folate-PEG3-C2-acid. The information is tailored for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of this compound?

A1: Researchers may face several challenges, including:

  • Low reaction yield: This can be attributed to incomplete activation of folic acid's carboxylic acid groups, steric hindrance, or suboptimal reaction conditions.

  • Side reactions: The presence of two carboxylic acid groups on folic acid (α and γ) can lead to the formation of regioisomers, making purification complex.[1]

  • Purification difficulties: Separating the desired product from unreacted starting materials, coupling agents, and byproducts like dicyclohexylurea (DCU) can be challenging.[1][2]

  • Product characterization: Confirming the successful conjugation and purity of the final product requires multiple analytical techniques.

  • Hydrolysis of activated esters: The intermediate activated esters (e.g., NHS ester) are susceptible to hydrolysis, which can reduce the overall yield.

Q2: How can I improve the yield of the conjugation reaction between folic acid and the PEG linker?

A2: To improve the reaction yield, consider the following:

  • Optimize the molar ratio of reactants: Using a slight excess of the activated folic acid and the PEG linker can drive the reaction to completion.

  • Ensure anhydrous conditions: Moisture can hydrolyze the activated esters and interfere with the coupling agents. Use anhydrous solvents and dry glassware.

  • Choose the appropriate coupling agent: Reagents like DCC/NHS or EDC/NHS are commonly used to activate the carboxylic acid groups of folic acid for efficient amide bond formation.[1][2][3]

  • Control the reaction temperature and time: Most protocols suggest stirring the reaction at room temperature overnight to allow for complete reaction.[1][3]

Q3: What is the significance of α- and γ-regioisomers of folic acid in this synthesis?

A3: Folic acid has two carboxylic acid groups, designated as α and γ. The γ-carboxylic acid is generally more reactive and is the preferred site for conjugation to maintain the binding affinity of the folate moiety to the folate receptor.[1] The formation of the α-isomer is a common side reaction that can lead to a mixture of products with different biological activities. It is often necessary to separate these isomers to obtain a functionally active conjugate.[1]

Q4: What are the recommended methods for purifying the final this compound product?

A4: Purification is a critical step to remove unreacted starting materials and byproducts. Common methods include:

  • Dialysis: Effective for removing small molecules like salts and unreacted coupling agents.[3][4]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, which is useful for removing smaller impurities from the larger PEG conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating the desired product from closely related impurities and regioisomers.[1]

  • Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a non-solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation (confirmed by TLC or LC-MS) 1. Incomplete activation of folic acid. 2. Hydrolysis of the activated ester. 3. Inactive coupling agents. 4. Steric hindrance.1. Increase the amount of coupling agents (e.g., DCC/NHS, EDC/NHS). 2. Ensure strict anhydrous reaction conditions. 3. Use fresh, high-quality coupling agents. 4. Consider a longer PEG linker if steric hindrance is suspected.
Presence of multiple spots on TLC or peaks in HPLC 1. Formation of α- and γ-regioisomers. 2. Unreacted starting materials. 3. Side products from the coupling reaction.1. Optimize reaction conditions to favor γ-isomer formation (e.g., pH control). 2. Use preparative HPLC for isomer separation.[1] 3. Improve purification methods (e.g., column chromatography, dialysis).[3]
Product is not soluble in the desired solvent 1. Aggregation of the folate moiety. 2. Incorrect solvent system.1. The PEG chain should enhance water solubility. Consider using aqueous buffers. For organic solvents, DMSO is often effective.[1][2][3] 2. Test a range of solvents and solvent mixtures.
Difficulty in removing dicyclohexylurea (DCU) byproduct 1. DCU is poorly soluble in many common solvents.1. Filter the reaction mixture to remove the precipitated DCU. 2. If DCU remains, it can often be removed during subsequent purification steps like column chromatography or precipitation.

Experimental Protocols

Protocol 1: Activation of Folic Acid

This protocol describes the activation of the carboxylic acid groups of folic acid using Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).

Materials:

  • Folic Acid (FA)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Stir plate and stir bar

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve Folic Acid (1 equivalent) in anhydrous DMSO in a round bottom flask.

  • Add NHS (1.1 equivalents) to the solution and stir until dissolved.

  • Add DCC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature in the dark overnight.[1][2]

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

  • The resulting solution contains the activated Folic Acid-NHS ester and is used in the next step.

Protocol 2: Conjugation of Activated Folic Acid with H2N-PEG3-C2-acid

This protocol details the reaction between the activated Folic Acid-NHS ester and the amino-PEG linker.

Materials:

  • Activated Folic Acid-NHS ester solution (from Protocol 1)

  • H2N-PEG3-C2-acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Stir plate and stir bar

  • Round bottom flask

Procedure:

  • Dissolve H2N-PEG3-C2-acid (1 equivalent) in anhydrous DMSO.

  • Add the solution of activated Folic Acid-NHS ester dropwise to the H2N-PEG3-C2-acid solution while stirring.

  • Allow the reaction to stir at room temperature for 24 hours in the dark.[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, proceed to the purification step.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature. Actual results may vary depending on specific experimental conditions.

Parameter Typical Value/Range Reference
Molar Ratio (FA:DCC:NHS) 1 : 1.1 : 1.1[1],[2]
Molar Ratio (Activated FA : PEG-Amine) 1.1 : 1[5]
Reaction Time (Activation) Overnight[1],[2]
Reaction Time (Conjugation) 24 hours[5]
Typical Yield 40-70%[1]
Purity (after purification) >95%[6]

Visualizations

Synthesis_Workflow cluster_activation Step 1: Folic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification FA Folic Acid Activated_FA Folic Acid-NHS Ester FA->Activated_FA Stir overnight at RT, in dark Coupling_Agents DCC / NHS in Anhydrous DMSO Coupling_Agents->Activated_FA Folate_PEG_Crude Crude this compound Activated_FA->Folate_PEG_Crude PEG_Linker H2N-PEG3-C2-acid PEG_Linker->Folate_PEG_Crude Stir 24h at RT, in dark Purification Dialysis / HPLC Folate_PEG_Crude->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Logic Start Low Product Yield? Check_Activation Verify Folic Acid Activation Start->Check_Activation Yes Multiple_Products Multiple Products Observed? Start->Multiple_Products No Check_Conditions Ensure Anhydrous Conditions Check_Activation->Check_Conditions Check_Reagents Use Fresh Coupling Agents Check_Conditions->Check_Reagents Check_Reagents->Multiple_Products Isomer_Separation Optimize HPLC for Isomer Separation Multiple_Products->Isomer_Separation Yes Success Successful Synthesis Multiple_Products->Success No Improve_Purification Refine Purification (e.g., Dialysis) Isomer_Separation->Improve_Purification Improve_Purification->Success

References

stability issues with Folate-PEG3-C2-acid in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Folate-PEG3-C2-acid in biological media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several factors, including:

  • pH of the medium: Folate is known to be unstable in acidic or alkaline aqueous solutions.[1] Generally, neutral pH conditions (around 7.0-7.4) are recommended for optimal stability.

  • Temperature: Elevated temperatures can accelerate the degradation of the folate moiety.[1] It is advisable to avoid prolonged exposure to high temperatures during experimental procedures.

  • Light Exposure: Folate is sensitive to light, particularly UV light, which can induce photodegradation.[1] Protect your samples from light whenever possible by using amber vials or covering them with aluminum foil.

  • Presence of Oxidizing and Reducing Agents: The folate molecule is susceptible to oxidation. The presence of strong oxidizing or reducing agents in your biological media can lead to its degradation.[1]

  • Enzymatic Degradation: Biological media, especially those containing serum or cell lysates, may contain enzymes that can degrade the folate molecule or the PEG linker.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C and protected from light.[2][3] It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3]

Q3: How can I assess the stability of this compound in my specific biological medium?

A3: To determine the stability in your experimental setup, you can perform a time-course study. Incubate the this compound in your biological medium under your experimental conditions (e.g., 37°C, 5% CO2). At various time points, take aliquots of the sample and analyze the concentration of the intact compound using a suitable analytical method, such as HPLC or LC-MS/MS.[4]

Q4: What are the potential degradation products of this compound?

A4: Degradation is most likely to occur at the folate moiety. The C9-N10 bond in folic acid is known to be susceptible to cleavage, which would separate the pteridine portion from the p-aminobenzoylglutamate (PABA) part of the molecule.[1] Hydrolysis of the amide bonds in the glutamic acid residue or the linker is also possible, though likely at a slower rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of my folate-conjugated compound. Degradation of the folate moiety.Optimize storage conditions (protect from light, store at low temperatures).[2][3] Minimize exposure to harsh conditions (e.g., extreme pH, high temperatures) during your experiment.[1] Consider adding antioxidants like ascorbic acid to your media if compatible with your experiment.[5][6]
Inconsistent experimental results. Instability of this compound in the experimental medium leading to variable concentrations.Perform a stability study of the compound in your specific medium to determine its half-life under your experimental conditions. Prepare fresh solutions for each experiment if significant degradation is observed.
Precipitation of the compound in aqueous media. Poor solubility of the compound or its aggregates.Ensure the compound is fully dissolved in an appropriate solvent before adding it to the aqueous medium. Sonication may help in dissolving the compound. The PEG linker is intended to improve water solubility, but high concentrations may still lead to precipitation.

Quantitative Data Summary

Biological Medium Condition Parameter Estimated Value
Phosphate-Buffered Saline (PBS)pH 7.4, Room Temperature, Protected from LightHalf-life (t½)> 24 hours
Cell Culture Medium (e.g., DMEM) with 10% FBS37°C, 5% CO₂, Protected from LightHalf-life (t½)12 - 24 hours
Human Serum37°C, Protected from LightHalf-life (t½)6 - 12 hours
Lysosomal ExtractpH 4.5-5.0, 37°CHalf-life (t½)< 6 hours

Experimental Protocols

Protocol for Assessing the Stability of this compound in Biological Media

This protocol outlines a general method for determining the stability of this compound in a user-defined biological medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Biological medium of interest (e.g., cell culture medium, serum)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Incubator or water bath set to the desired temperature

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Spike the biological medium with the this compound stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to affect the stability or the biological system.

  • Incubate the sample under the desired experimental conditions (e.g., 37°C). Protect the sample from light.

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Process the aliquots immediately to stop any further degradation. This can be done by protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation to remove the precipitated proteins.

  • Analyze the supernatant by HPLC.

    • Mobile Phase A: Water with 0.1% formic acid or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient: Develop a suitable gradient to separate the intact this compound from potential degradation products.

    • Detection: Monitor the absorbance at a wavelength where the folate moiety has a strong absorbance (around 280 nm or 365 nm) or use a mass spectrometer for more specific detection.

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the concentration of the intact compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

degradation_pathway cluster_products Potential Degradation Products A This compound B Pteridine derivative A->B Oxidative Cleavage (C9-N10 bond) C p-aminobenzoyl-glutamate-PEG3-C2-acid A->C Oxidative Cleavage (C9-N10 bond) D Hydrolyzed Linker Products A->D Hydrolysis

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent or Poor Experimental Results q1 Are you protecting the compound from light? start->q1 sol1 Store and handle in dark or amber vials. q1->sol1 No q2 What are the storage and handling temperatures? q1->q2 Yes sol1->q2 sol2 Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Minimize time at room temperature. q2->sol2 Suboptimal q3 What is the pH of your biological medium? q2->q3 Optimal sol2->q3 sol3 Adjust pH to neutral (7.0-7.4) if possible. q3->sol3 Acidic or Alkaline q4 Have you confirmed the stability in your specific medium? q3->q4 Neutral sol3->q4 sol4 Perform a time-course stability study using HPLC or LC-MS/MS. q4->sol4 No end Improved Experimental Consistency q4->end Yes sol4->end

Caption: Troubleshooting workflow for stability issues.

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Folate Conjugate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of folate conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high non-specific binding of folate conjugates?

High non-specific binding in experiments using folate conjugates can stem from several factors:

  • Hydrophobic Interactions: The inherent hydrophobicity of the conjugate molecule can lead to non-specific interactions with cell membranes and other proteins.

  • Ionic Interactions: Electrostatic interactions between charged molecules on the conjugate and cell surfaces can cause non-specific binding.[1]

  • Fc Receptor Binding: If the folate conjugate includes an antibody fragment, its Fc region can bind non-specifically to Fc receptors on cells.[1][2]

  • Endogenous Biotin: In systems using avidin-biotin detection, endogenous biotin in tissues like the kidney and liver can lead to high background.[3]

  • Suboptimal Assay Conditions: Inappropriate buffer composition, pH, or ionic strength can increase non-specific interactions.[4]

  • Linker Chemistry: The nature of the linker connecting folate to the payload can influence the overall hydrophobicity and charge of the conjugate, affecting non-specific binding.[5][6]

Q2: How can I block non-specific binding sites in my cell-based assay?

Blocking non-specific binding sites is a critical step to ensure that the observed signal is due to the specific interaction between the folate conjugate and the folate receptor.[2] Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): BSA is a widely used protein-blocking agent that can reduce non-specific hydrophobic interactions.[4][7]

  • Normal Serum: Using serum from the same species as the secondary antibody can block non-specific binding sites.[2] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum.[3]

  • Non-fat Dry Milk or Casein: These are also effective protein-blocking agents.[1][7] However, it's important to note that these can contain endogenous biotin, which may interfere with biotin-based detection systems.[1]

  • Commercially Available Blocking Buffers: Several pre-formulated blocking buffers are available that are optimized for various applications.

Q3: What is the role of a competition assay in assessing binding specificity?

A competition assay is a crucial experiment to demonstrate the specificity of your folate conjugate for the folate receptor.[8] The principle is to show that the binding of your labeled folate conjugate can be displaced by an excess of unlabeled, free folic acid.[8][9] A significant reduction in the signal from the labeled conjugate in the presence of excess free folate indicates that the binding is specific to the folate receptor.[8][9]

Q4: How does the choice of linker in a folate conjugate affect non-specific binding?

The linker connecting folic acid to the drug or imaging agent plays a significant role in the conjugate's overall properties.[5]

  • Solubility: Hydrophilic linkers, such as polyethylene glycol (PEG), can increase the overall water solubility of the conjugate, which can help to reduce non-specific binding by minimizing hydrophobic interactions with cell membranes.[5][10]

  • Steric Hindrance: A linker provides physical separation between the folate targeting ligand and the payload, which can minimize steric hindrance and help ensure that the folate moiety can bind effectively to its receptor.[5]

  • Charge: The charge of the linker can influence electrostatic interactions with the cell surface. Using a neutral or zwitterionic linker may help to reduce non-specific binding.

Troubleshooting Guides

Issue 1: High Background Signal in a Cell-Based Binding Assay

High background signal can mask the specific binding of your folate conjugate. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow

G cluster_0 Troubleshooting High Background start High Background Observed check_blocking Step 1: Verify Blocking Step start->check_blocking optimize_blocking Optimize Blocking Agent (e.g., increase concentration, try different agent) check_blocking->optimize_blocking If inadequate check_washing Step 2: Review Washing Protocol check_blocking->check_washing If adequate optimize_blocking->check_washing optimize_washing Increase Wash Steps (number and/or duration) check_washing->optimize_washing If inadequate check_conjugate_conc Step 3: Titrate Folate Conjugate check_washing->check_conjugate_conc If adequate optimize_washing->check_conjugate_conc reduce_conjugate_conc Use Lower Conjugate Concentration check_conjugate_conc->reduce_conjugate_conc If too high competition_assay Step 4: Perform Competition Assay check_conjugate_conc->competition_assay If optimal reduce_conjugate_conc->competition_assay analyze_competition Analyze Competition Results competition_assay->analyze_competition end_specific Binding is Specific analyze_competition->end_specific Competition observed end_nonspecific Binding is Non-Specific analyze_competition->end_nonspecific No competition

Caption: A flowchart for troubleshooting high background signals.

Detailed Steps:

  • Verify Blocking Step: Ensure that a blocking step was included before adding the primary antibody or folate conjugate.[2] If blocking was performed, consider optimizing the blocking agent.

  • Optimize Blocking Agent:

    • Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA).

    • Try a different blocking agent (e.g., switch from BSA to normal serum).

  • Review Washing Protocol: Inadequate washing can leave unbound conjugate, contributing to high background.

  • Increase Wash Steps: Increase the number and/or duration of wash steps after incubation with the folate conjugate. The addition of a non-ionic detergent like Tween 20 (at a low concentration, e.g., 0.05%) to the wash buffer can also help reduce non-specific binding.[1]

  • Titrate Folate Conjugate: The concentration of the folate conjugate may be too high, leading to increased non-specific binding. Perform a titration experiment to determine the optimal concentration that gives a good signal-to-noise ratio.

  • Perform Competition Assay: To confirm that the binding is target-specific, perform a competition experiment by co-incubating your folate conjugate with a high concentration of free folic acid (e.g., 1 mM).[9] A significant decrease in signal in the presence of free folic acid indicates specific binding.[8]

Issue 2: Low or No Specific Binding Signal

If you are observing a very low signal or no signal at all, consider the following:

Troubleshooting Workflow

G cluster_1 Troubleshooting Low Signal start Low/No Signal Observed check_receptor_expression Step 1: Confirm Folate Receptor Expression start->check_receptor_expression receptor_negative Use a Folate Receptor-Positive Cell Line check_receptor_expression->receptor_negative Low/Negative check_conjugate_integrity Step 2: Verify Conjugate Integrity check_receptor_expression->check_conjugate_integrity Positive end_signal_restored Signal Restored receptor_negative->end_signal_restored synthesize_new_conjugate Synthesize and Characterize New Conjugate check_conjugate_integrity->synthesize_new_conjugate Degraded check_assay_conditions Step 3: Review Assay Conditions check_conjugate_integrity->check_assay_conditions Intact synthesize_new_conjugate->end_signal_restored optimize_assay_conditions Optimize Incubation Time, Temperature, pH check_assay_conditions->optimize_assay_conditions Suboptimal check_detection Step 4: Validate Detection System check_assay_conditions->check_detection Optimal optimize_assay_conditions->check_detection optimize_detection Check Reagents, Instrument Settings check_detection->optimize_detection Issue found check_detection->end_signal_restored No issue optimize_detection->end_signal_restored

Caption: A flowchart for troubleshooting low or no specific binding signals.

Detailed Steps:

  • Confirm Folate Receptor Expression: Verify that the cell line you are using expresses a sufficient level of the folate receptor.[11] You can do this by Western blot, qPCR, or by using a positive control cell line known to have high folate receptor expression (e.g., KB cells).[9]

  • Verify Conjugate Integrity: Ensure that your folate conjugate is stable and has not degraded. Check the purity and integrity of the conjugate using appropriate analytical techniques like HPLC or mass spectrometry.

  • Review Assay Conditions:

    • Incubation Time: The incubation time may be too short for sufficient binding to occur. Try increasing the incubation time.

    • Temperature: Binding kinetics are temperature-dependent. Ensure you are using the optimal temperature for your specific assay.

  • Validate Detection System: If your conjugate includes a fluorescent label or an enzyme for detection, ensure that the detection system is working correctly. Check the functionality of your detection reagents and the settings of your instrumentation.

Experimental Protocols

Protocol 1: Competitive Binding Assay to Determine Binding Specificity

This protocol is designed to assess the specificity of a fluorescently labeled folate conjugate for the folate receptor on adherent cells.

Materials:

  • Folate receptor-positive cells (e.g., KB, HeLa)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled folate conjugate

  • Free folic acid solution (e.g., 100 mM stock in DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed folate receptor-positive cells in a 96-well plate or on coverslips and allow them to adhere overnight.

  • Washing: Gently wash the cells twice with PBS.

  • Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.[2][4]

  • Prepare Treatment Solutions:

    • Total Binding: Dilute the fluorescently labeled folate conjugate to the desired final concentration in blocking buffer.

    • Non-specific Binding: Prepare the same concentration of the fluorescently labeled folate conjugate in blocking buffer, but also add a high concentration of free folic acid (final concentration of 1 mM).[9][12]

  • Incubation: Remove the blocking buffer and add the treatment solutions to the respective wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove unbound conjugate.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining and Mounting (for microscopy): Wash the cells twice with PBS. Mount the coverslips with a mounting medium containing DAPI.

  • Data Acquisition:

    • Microscopy: Capture images using a fluorescence microscope.

    • Plate Reader: Read the fluorescence intensity in each well using a plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding signal from the total binding signal.

Folate Receptor-Mediated Endocytosis Pathway

G cluster_2 Cellular Uptake of Folate Conjugates extracellular Extracellular Space binding Binding cell_membrane Cell Membrane cytoplasm Cytoplasm folate_conjugate Folate Conjugate folate_conjugate->binding folate_receptor Folate Receptor folate_receptor->binding endocytosis Endocytosis binding->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome release Release of Conjugate early_endosome->release recycling Receptor Recycling early_endosome->recycling late_endosome Late Endosome (pH ~5.0-6.0) release->late_endosome lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome drug_release Drug Release lysosome->drug_release recycling->folate_receptor

References

Technical Support Center: Purification of Folate-PEG3-C2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Folate-PEG3-C2-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most prevalent and effective purification strategies for this compound conjugates and similar biomolecules involve chromatographic techniques. These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for its high resolution in separating molecules based on hydrophobicity.[][2]

  • Ion-Exchange Chromatography (IEX): Effective for separating molecules based on their net charge. This is particularly useful for removing unreacted starting materials or byproducts with different charge characteristics.[3][4]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is efficient in removing low molecular weight impurities such as unreacted PEG or folic acid.[]

  • Silica Gel Chromatography: A conventional method that can be employed for initial purification steps.[5]

Other techniques such as precipitation, dialysis, and centrifugation are also used, often in combination with chromatography for a multi-step purification process.[2][3][5]

Q2: What are the typical impurities encountered during the synthesis and purification of this compound conjugates?

A2: Common impurities include:

  • Unreacted starting materials: Folic acid, PEG3-C2-acid, and the molecule being conjugated.[]

  • Byproducts from side reactions.

  • Positional isomers, such as the α- and γ-regioisomers of folic acid conjugates, which can be challenging to separate.[4]

  • Aggregates of the final conjugate, which can be more prevalent in aqueous solutions.[5]

  • Hydrolysis products of the conjugate or starting materials.

Q3: How can I confirm the purity and identity of my final this compound conjugate?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing the number and shape of peaks in the chromatogram.[6][7]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC-MS are crucial for confirming the molecular weight and identity of the conjugate.[2][3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the conjugate.[4]

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause Suggested Solution
Poor Peak Resolution Inappropriate mobile phase or gradient.Optimize the gradient profile and the composition of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect column selection.Ensure the column chemistry (e.g., C18, C8) and particle size are suitable for the hydrophobicity and size of your conjugate.
Peak Tailing Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase to minimize unwanted interactions.
Low Recovery Irreversible binding of the conjugate to the column.Try a different column with a less retentive stationary phase or modify the mobile phase to ensure complete elution.
Degradation of the conjugate on the column.Ensure the pH of the mobile phase is within the stability range of your conjugate.
Ghost Peaks Contamination in the HPLC system or sample.Flush the HPLC system thoroughly and ensure the purity of your solvents and sample.

General Purification Workflow

troubleshooting_flowchart start Start HPLC Purification check_purity Assess Purity of Collected Fractions start->check_purity low_purity Impure Fractions check_purity->low_purity Purity < 95% high_purity Pure Fractions check_purity->high_purity Purity > 95% optimize_gradient Optimize HPLC Gradient low_purity->optimize_gradient optimize_gradient->start Improved change_column Try Different Column Chemistry optimize_gradient->change_column No Improvement second_purification Perform Secondary Purification Step (e.g., IEX, SEC) change_column->second_purification second_purification->start end Purified Product high_purity->end

References

Technical Support Center: Folate-PEG3-C2-acid Linker in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Folate-PEG3-C2-acid linker. This resource is designed for researchers, scientists, and drug development professionals utilizing this linker in their folate receptor-targeted drug delivery systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

It is important to note that the this compound linker itself is not considered inherently cytotoxic. The primary function of this linker is to conjugate a therapeutic payload (e.g., a cytotoxic drug) to folic acid, enabling targeted delivery to cells overexpressing the folate receptor, typically cancer cells. Therefore, this guide focuses on troubleshooting issues related to the efficacy and specificity of the entire folate-drug conjugate, rather than mitigating cytotoxicity of the linker alone.

Frequently Asked Questions (FAQs)

Q1: My folate-drug conjugate is showing high cytotoxicity in folate receptor-negative (FR-) cell lines. What could be the cause?

A1: This suggests a lack of targeting specificity, which can stem from several factors:

  • Impure Conjugate: The most common reason is the presence of unconjugated, free cytotoxic drug in your final product. Free drug can indiscriminately kill both FR+ and FR- cells.

  • Linker Instability: The linkage between the drug and the this compound linker might be unstable under your experimental conditions, leading to premature release of the cytotoxic payload.

  • Off-Target Uptake Mechanisms: The physicochemical properties of your entire conjugate (e.g., high lipophilicity) might lead to non-specific cell uptake, independent of the folate receptor.

  • Endotoxin Contamination: Bacterial endotoxins introduced during the synthesis or purification process can induce inflammatory responses and cell death, which can be mistaken for drug-induced cytotoxicity.

Q2: My folate-drug conjugate shows lower than expected cytotoxicity in folate receptor-positive (FR+) cell lines. What are the possible reasons?

A2: Low efficacy in your target cells can be due to a variety of issues:

  • Inefficient Conjugation: The drug may not have been efficiently conjugated to the this compound linker, resulting in a low drug-to-folate ratio.

  • Folate Receptor Binding Interference: The conjugation chemistry or the final structure of the conjugate might hinder the binding of the folate moiety to its receptor.

  • Inefficient Internalization or Drug Release: Even if the conjugate binds to the receptor, it may not be efficiently internalized into the cell, or the drug may not be effectively released from the linker within the intracellular environment.

  • Incorrect Cell Line: Verify the folate receptor expression level of your target cell line. Receptor expression can vary between different cell passages and culture conditions.

  • Degradation of the Conjugate: The conjugate may have degraded during storage or handling.

Q3: How can I confirm that the cytotoxicity I am observing is folate receptor-mediated?

A3: A competitive binding assay is the gold standard for this purpose. By co-incubating your FR+ cells with your folate-drug conjugate and an excess of free folic acid, you can determine if the cytotoxicity is reduced. If the cytotoxicity is significantly lower in the presence of free folic acid, it indicates that the uptake of your conjugate is indeed mediated by the folate receptor.

Q4: What are the critical quality control steps I should perform on my folate-drug conjugate before in vitro or in vivo experiments?

A4: Thorough characterization of your conjugate is crucial for reproducible and reliable results. Key quality control assays include:

  • Purity Analysis: To ensure the absence of free drug and other impurities.

  • Determination of Drug-to-Folate Ratio: To understand the potency of your conjugate.

  • Structural Confirmation: To verify the integrity of the final conjugate.

  • Endotoxin Testing: To rule out contamination that could lead to non-specific toxicity.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Cytotoxicity in FR- Cells

This guide will help you diagnose and resolve issues of non-specific cytotoxicity.

Experimental Workflow for Troubleshooting Off-Target Cytotoxicity

Caption: A flowchart for diagnosing the root cause of off-target cytotoxicity.

Quantitative Data Summary: Expected Outcomes

ParameterIdeal ResultPotential Problem & Action
Purity (HPLC) Single major peak for the conjugateMultiple peaks, especially one corresponding to the free drug -> Repurify the conjugate.
Linker Stability Minimal drug release in control buffer over 24-48hSignificant drug release -> Redesign the linker for improved stability.
Endotoxin Level < 0.5 EU/mL> 0.5 EU/mL -> Use endotoxin-free reagents and glassware for synthesis and purification.

Experimental Protocols

  • High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV-Vis detector set to the absorbance maxima of the drug and folic acid.

    • Analysis: Compare the chromatogram of the conjugate to that of the free drug and the starting materials. The conjugate should appear as a single, well-defined peak with a different retention time.

  • Endotoxin Testing (LAL Assay):

    • Use a commercially available Limulus Amebocyte Lysate (LAL) assay kit (e.g., chromogenic or turbidimetric).

    • Follow the manufacturer's instructions meticulously, using endotoxin-free water, pipette tips, and tubes.

    • Prepare a standard curve using the provided endotoxin standard.

    • Dilute the folate-drug conjugate in endotoxin-free water to a concentration that does not interfere with the assay.

    • Run the assay and calculate the endotoxin units (EU) per mL.

Guide 2: Troubleshooting Low Efficacy in FR+ Cells

This guide provides a systematic approach to identifying and resolving issues related to poor performance of your folate-drug conjugate in target cells.

Signaling Pathway for Folate Receptor-Mediated Drug Delivery

Folate_Receptor_Pathway cluster_cell Target Cell (FR+) FR Folate Receptor Endosome Endosome FR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation Drug Free Drug Lysosome->Drug Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Effect Cytotoxicity Target->Effect Conjugate Folate-PEG-Drug Conjugate Conjugate->FR Binding

Caption: The pathway of a folate-drug conjugate from receptor binding to cytotoxic effect.

Quantitative Data Summary: Key Performance Indicators

ParameterExpected ResultPotential Problem & Action
Drug-to-Folate Ratio Typically 1:1 for this linkerSignificantly < 1:1 -> Optimize conjugation reaction conditions.
Competitive Binding >50% reduction in cytotoxicity with excess free folate<20% reduction -> Suspect non-specific uptake or interference with folate binding.
Cellular Uptake High uptake in FR+ cells, low in FR- cellsLow uptake in FR+ cells -> Confirm FR expression; check for conjugate aggregation.

Experimental Protocols

  • Determining Drug-to-Folate Ratio (UV-Vis Spectroscopy):

    • Measure the UV-Vis absorbance spectrum of the purified conjugate from 200 to 500 nm.

    • Determine the concentration of folic acid using its molar extinction coefficient at its absorbance maximum (around 280 nm and 365 nm).

    • Determine the concentration of the drug using its molar extinction coefficient at its absorbance maximum.

    • Calculate the molar ratio of drug to folate. Note: This method assumes that the absorbance spectra of the drug and folate do not significantly overlap. If they do, a more complex analysis or an alternative method like mass spectrometry may be required.

  • Competitive Binding Assay:

    • Seed FR+ cells in a 96-well plate and allow them to adhere overnight.

    • Prepare two sets of serial dilutions of your folate-drug conjugate.

    • To one set of wells, add the conjugate dilutions alone.

    • To the second set of wells, add the conjugate dilutions along with a high concentration of free folic acid (e.g., 1 mM).

    • Include control wells with cells only and cells with free folic acid only.

    • Incubate for a period appropriate for your drug's mechanism of action (typically 48-72 hours).

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

    • Compare the IC50 values between the two conditions. A significant rightward shift in the dose-response curve in the presence of free folic acid confirms folate receptor-mediated uptake.

By systematically working through these troubleshooting guides and employing the provided protocols, researchers can more effectively diagnose and resolve common issues encountered when using the this compound linker in targeted drug delivery applications.

Technical Support Center: Enhancing Cellular Uptake of Folate-PEG3-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cellular uptake of Folate-PEG3-C2-acid conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for this compound conjugates?

A1: The primary mechanism of cellular uptake for folate-conjugated molecules is folate receptor-mediated endocytosis.[1][2][3] The folate moiety of the conjugate binds with high affinity to the folate receptor (FR), which is often overexpressed on the surface of various cancer cells.[4][5][6] Upon binding, the cell membrane invaginates to form an endosome, internalizing the conjugate-receptor complex.[1] Inside the cell, the acidic environment of the endosome facilitates the release of the conjugate from the receptor, and the receptor is then recycled back to the cell surface.[1]

Q2: How does the PEG linker in this compound conjugates affect cellular uptake?

A2: The Poly(ethylene glycol) (PEG) linker plays a crucial role in the overall performance of the conjugate. It enhances the solubility and biocompatibility of the conjugate.[7] The length of the PEG chain is a critical factor; an optimal length can improve cellular uptake, while a chain that is too long may cause steric hindrance, impeding the interaction between folate and its receptor.[8] Conversely, a linker that is too short may not provide enough flexibility for efficient binding. Studies have shown that PEG chains between 1k and 3.5k Da can enhance cellular uptake.[8]

Q3: What cell types are suitable for experiments with this compound conjugates?

A3: Cell lines with high expression of the folate receptor alpha (FRα) are ideal for these experiments.[5] Examples of commonly used FR-positive cell lines include KB (a subline of HeLa), SKOV-3 (ovarian cancer), and certain breast cancer cell lines like MDA-MB-231 and MCF-7.[1][9][10] It is essential to verify the FR expression level in your chosen cell line, as it can vary significantly.[10] Non-cancerous cell lines or cancer cells with low FR expression can be used as negative controls.[9][10]

Q4: Can the presence of free folic acid in the cell culture medium affect the uptake of the conjugate?

A4: Yes, the presence of free folic acid in the cell culture medium can significantly inhibit the uptake of this compound conjugates.[8][11] Free folic acid competes with the conjugate for binding to the folate receptors.[11] To ensure maximal uptake of the conjugate, it is recommended to use a folate-free culture medium for at least 24 hours before and during the experiment.[9]

Q5: What are the key factors that can influence the binding affinity of the folate conjugate to its receptor?

A5: Several factors can influence the binding affinity, including the conformation of the folate ligand on the surface of the conjugate, the length and flexibility of the PEG linker, and the density of the folate ligand on the carrier if it's a nanoparticle.[2][12] Additionally, conjugating folate with certain peptides has been shown to enhance the binding affinity to the folate receptor.[13]

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Low Cellular Uptake of the Conjugate 1. Low Folate Receptor (FR) Expression: The chosen cell line may not express sufficient levels of the folate receptor.[10]2. Competition from Free Folate: The cell culture medium may contain free folic acid, which competes with the conjugate for receptor binding.[8][11]3. Suboptimal PEG Linker Length: The PEG3 linker may be too short or too long for efficient receptor binding in the specific experimental setup.4. Incorrect Conjugate Concentration: The concentration of the conjugate used may be too low for detectable uptake.5. Inappropriate Incubation Time: The duration of incubation may be too short for significant internalization to occur.1. Verify FR Expression: Confirm FR expression levels in your target cells using techniques like Western blotting, flow cytometry, or RT-PCR.[9][10] Select a cell line with known high FR expression if necessary.2. Use Folate-Free Medium: Culture cells in a folate-free medium for at least 24 hours prior to and during the experiment to minimize competition.[9]3. Optimize Linker: While the PEG3 linker is fixed in this conjugate, for future experiments, consider synthesizing conjugates with varying PEG linker lengths to determine the optimal one for your system.[8]4. Perform a Dose-Response Experiment: Test a range of conjugate concentrations to determine the optimal concentration for uptake.5. Optimize Incubation Time: Conduct a time-course experiment (e.g., 1, 4, 12, 24 hours) to identify the optimal incubation period for maximal uptake.
High Background Signal or Non-Specific Binding 1. Hydrophobic Interactions: The conjugate may be non-specifically binding to the cell membrane due to hydrophobic interactions.2. Charge-Based Interactions: If the conjugate carries a net charge, it may interact non-specifically with charged components of the cell surface.3. High Conjugate Concentration: Using an excessively high concentration of the conjugate can lead to increased non-specific binding.1. Include Blocking Agents: Add a blocking agent like bovine serum albumin (BSA) to the incubation medium to reduce non-specific binding.2. Optimize Washing Steps: Increase the number and stringency of washing steps after incubation to remove non-specifically bound conjugate.3. Use a Lower Conjugate Concentration: Titrate the conjugate concentration to find the lowest effective concentration that still provides a specific signal.4. Include a Non-Targeted Control: Use a similar conjugate without the folate targeting ligand to quantify the level of non-specific uptake.
Inconsistent or Variable Results 1. Cell Passage Number: The expression of folate receptors can change with increasing cell passage number.2. Cell Confluency: The confluency of the cell monolayer can affect receptor expression and accessibility.3. Inconsistent Experimental Conditions: Variations in incubation time, temperature, or conjugate concentration between experiments.1. Use Cells with Low Passage Number: Maintain a consistent and low passage number for your cell lines.2. Standardize Cell Seeding Density: Seed cells at a consistent density to ensure similar confluency at the time of the experiment.3. Maintain Consistent Protocols: Strictly adhere to the same experimental protocol for all replicates and experiments.

Quantitative Data Summary

Table 1: Effect of PEG Chain Length on Cellular Uptake of Folate Conjugates

PEG Chain LengthRelative Cellular Uptake (%)Reference
0 (No PEG)100[8]
1k>1200[8]
2k>1200[8]
3.5k>1200[8]
5k< 200[8]
Data is generalized from a study on paclitaxel prodrugs and indicates a significant increase in uptake with PEG chains from 1k to 3.5k, with a sharp decrease at 5k, suggesting an optimal range for the PEG linker length.[8]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay using Fluorescence Microscopy
  • Cell Culture: Seed folate receptor-positive cells (e.g., KB, SKOV-3) and a negative control cell line in a 24-well plate with glass coverslips. Culture the cells in a folate-free medium for 24 hours before the experiment.

  • Conjugate Incubation: Prepare different concentrations of the this compound conjugate (labeled with a fluorescent dye) in a serum-free, folate-free medium. Remove the old medium from the cells and add the conjugate-containing medium. For a competition assay, pre-incubate some wells with a high concentration of free folic acid for 30 minutes before adding the conjugate.[11]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

  • Washing: After incubation, aspirate the medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove the unbound conjugate.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells again with PBS. Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cellular uptake of the fluorescently labeled conjugate using a fluorescence microscope.

Protocol 2: Quantitative Cellular Uptake Assay using a Plate Reader
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture in a folate-free medium for 24 hours.

  • Conjugate Incubation: Treat the cells with the fluorescently labeled this compound conjugate as described in Protocol 1.

  • Washing: After incubation, wash the cells thoroughly with cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Fluorescence Quantification: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).

Visualizations

Folate_Receptor_Mediated_Endocytosis Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Conjugate This compound Conjugate Binding Binding Folate_Conjugate->Binding Folate_Receptor Folate Receptor (FR) Folate_Receptor->Binding Endosome Endosome Binding->Endosome Endocytosis Acidification Acidification (pH ~5) Endosome->Acidification Release Conjugate Release Acidification->Release Recycling Receptor Recycling Release->Recycling Released_Conjugate Released Conjugate Release->Released_Conjugate Recycled_Receptor Recycled FR Recycling->Recycled_Receptor Recycled_Receptor->Folate_Receptor To cell surface

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental_Workflow_Uptake_Assay Experimental Workflow for Cellular Uptake Assay cluster_analysis Analysis Start Start Cell_Seeding Seed FR+ and FR- cells in folate-free medium Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Conjugate_Prep Prepare fluorescently labeled This compound conjugate Incubation_24h->Conjugate_Prep Treatment Treat cells with conjugate (with/without free folate competition) Conjugate_Prep->Treatment Incubation_4h Incubate for 4h at 37°C Treatment->Incubation_4h Washing Wash cells with cold PBS (3x) Incubation_4h->Washing Option_A Option A: Fluorescence Microscopy Washing->Option_A Option_B Option B: Quantitative Plate Reader Assay Washing->Option_B Fix_Stain Fix cells and stain nuclei Option_A->Fix_Stain Lyse_Cells Lyse cells Option_B->Lyse_Cells Imaging Image with fluorescence microscope Fix_Stain->Imaging End End Imaging->End Read_Fluorescence Read fluorescence in plate reader Lyse_Cells->Read_Fluorescence Normalize Normalize to protein concentration Read_Fluorescence->Normalize Normalize->End

Caption: Experimental Workflow for Cellular Uptake Assay.

References

Validation & Comparative

Comparing Competition Assays for Folate Receptor Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of novel compounds to the folate receptor (FR) is crucial for the development of targeted therapies and diagnostic agents. The folate receptor is a valuable target as it is overexpressed in various cancers, including ovarian, lung, and kidney carcinomas.[1][2][3][4] Competition assays are fundamental in determining the binding affinity of a test compound by measuring its ability to compete with a known ligand for binding to the receptor. This guide provides a comparative overview of two common types of competition assays for folate receptor binding: Radioligand Binding Assays and Fluorescence Polarization Assays.

Experimental Methodologies

A clear understanding of the experimental protocols is essential for reproducing and comparing results. Below are detailed methodologies for performing radioligand and fluorescence polarization competition assays for folate receptor binding.

Radioligand Binding Competition Assay Protocol

Radioligand binding assays are a traditional and robust method for quantifying receptor-ligand interactions.[5][6] They involve the use of a radiolabeled ligand (e.g., [³H]-folic acid) that has a high affinity for the folate receptor.

Materials:

  • Cells or tissues expressing the folate receptor (e.g., KB cells, RT16 cells).[7][8]

  • Radiolabeled folic acid (e.g., [³H]-folic acid).[7][8]

  • Unlabeled test compounds.

  • Binding buffer (e.g., 25 mM Tris, pH 8.0, 150 mM NaCl, 0.1% Triton X-100).[9]

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell/Membrane Preparation: Prepare a homogenate of cells or tissues known to express the folate receptor.[10]

  • Incubation: In a 96-well plate, incubate the cell/membrane preparation with a fixed concentration of the radiolabeled folic acid and varying concentrations of the unlabeled test compound.[10]

  • Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized (e.g., 60 minutes at 30°C).[10]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[5][10]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined by non-linear regression analysis.[6][10]

Fluorescence Polarization (FP) Competition Assay Protocol

Fluorescence polarization assays are a homogeneous, non-radioactive alternative for measuring ligand-receptor binding.[11][12][13] This technique is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the larger receptor, its tumbling slows down, leading to an increase in fluorescence polarization.

Materials:

  • Folate receptor source (e.g., membrane preparations from human KB cells).[11]

  • Fluorescently labeled folic acid derivative (e.g., Cy5-folate).[11]

  • Unlabeled test compounds.

  • Assay buffer.

  • 96-well or 384-well microplates.[11][14]

  • A microplate reader capable of measuring fluorescence polarization.[13]

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled folate tracer, the folate receptor, and the test compounds in the assay buffer.

  • Incubation: In a microplate, add the folate receptor, the fluorescent tracer, and varying concentrations of the test compound.

  • Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. The IC50 value can be determined from the resulting competition curve.

Quantitative Data Comparison

The following table summarizes key quantitative parameters obtained from different folate receptor binding competition assays reported in the literature.

Assay TypeLigand/TracerReceptor SourceMeasured ParameterValueReference
Radioligand Binding[³H]-folic acidWild-type FRαKd~0.19 nM[9]
Radioligand Binding19F-6R-aza-5-MTHFFRα (RT16 cells)IC501.8 ± 0.1 nM[7]
Radioligand Binding19F-6R-aza-5-MTHFFRβ (D4 cells)IC5077 ± 27 nM[7]
Radioligand Binding19F-AzaFolFRαIC500.6 ± 0.3 nM[7]
Radioligand Binding19F-AzaFolFRβIC500.3 ± 0.1 nM[7]
Fluorescence PolarizationCy5-folateFR (from KB cells)Z' factor0.64[11]
Biolayer Interferometryfolate-PEG8-biotinFRαKD1.14 nM[15]
Isothermal Titration CalorimetryFolatehFRαKd~10 pM (at pH 7.4)[16]
Isothermal Titration CalorimetryFolatehFRαKd~21 nM (at pH 6.5)[16]

Visualizing the Workflow

To better understand the principles of competition assays, the following diagrams illustrate the general workflow and the underlying signaling pathway of folate receptor-mediated endocytosis.

CompetitionAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Folate Receptor (Cells/Membrane Prep) Incubation Incubate to Reach Equilibrium Receptor->Incubation Labeled_Ligand Labeled Ligand (Radiolabeled or Fluorescent) Labeled_Ligand->Incubation Test_Compound Unlabeled Test Compound (Varying Conc.) Test_Compound->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation->Separation Detection Detect Signal (Radioactivity or FP) Separation->Detection Plotting Plot Signal vs. Test Compound Conc. Detection->Plotting IC50 Determine IC50/Ki Plotting->IC50

A generalized workflow for a competition binding assay.

FolateReceptorSignaling cluster_cell Cell FR Folate Receptor (FR) Endosome Endosome FR->Endosome Endocytosis Folate Folate-Conjugated Drug/Ligand Folate->FR Binding Endosome->FR Recycling Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Low pH

References

A Comparative Guide to PROTAC Linkers: The Role of Folate-PEG3-C2-acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, the chemical scaffold that connects the target protein binder and the E3 ligase recruiter. The nature of this linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of Folate-PEG3-C2-acid, a specialized PROTAC linker, with other commonly employed linkers, supported by experimental data and detailed methodologies.

Introduction to PROTAC Linkers

PROTAC linkers are broadly categorized based on their chemical composition and flexibility. The most common types include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures incorporating rings or alkynes. The choice of linker impacts several key parameters of the resulting PROTAC molecule:

  • Solubility and Permeability: The linker's hydrophilicity or hydrophobicity affects the overall solubility and cell membrane permeability of the PROTAC.

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Pharmacokinetics: The linker can influence the metabolic stability and in vivo distribution of the PROTAC.

This compound: A Targeted Approach

This compound represents a "smart" or functionalized linker designed to exploit the biology of cancer cells. Many cancer cells overexpress the folate receptor (FOLR1) to meet their high demand for the vitamin for proliferation.[1] By incorporating a folate moiety, PROTACs can be selectively delivered to these cancer cells, potentially reducing off-target effects in healthy tissues.

Signaling Pathway for PROTAC Action

The general mechanism of action for a PROTAC is a catalytic process involving the ubiquitin-proteasome system.

PROTAC_Pathway cluster_cell Cell POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Comparative Performance of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency and cellular uptake of a PROTAC. Below is a comparison of key performance metrics for different linker types.

Quantitative Data Summary
Linker TypeKey FeaturesAdvantagesDisadvantagesRepresentative Experimental Data
Folate-PEG Targeted delivery to FOLR1-expressing cells; Hydrophilic PEG spacer.Increased selectivity for cancer cells, potentially reducing off-target toxicity.[1] Improved aqueous solubility.Efficacy is dependent on FOLR1 expression levels. Increased molecular weight may affect oral bioavailability.[1]Folate-ARV-771 showed potent BRD4 degradation in FOLR1-positive HeLa cells, which was antagonized by free folic acid, unlike the non-targeted ARV-771.[1]
Alkyl Chains Hydrophobic, flexible.Synthetically straightforward; can enhance cell permeability in some cases.Poor aqueous solubility; may lead to non-specific binding.Replacement of a PEG linker with an alkyl linker can sometimes decrease permeability.[2]
PEG Chains Hydrophilic, flexible.Improves aqueous solubility and can reduce non-specific binding.[3]Can sometimes lead to lower cell permeability compared to more hydrophobic linkers.A 16-atom PEG linker was found to be more potent in degrading ERα than a 12-atom PEG linker, despite similar binding affinities.[3]
Rigid Linkers (e.g., incorporating piperazine, alkynes)Constrained conformation.Can improve metabolic stability and cell permeability by reducing polar surface area and forming intramolecular hydrogen bonds.[4] May pre-organize the PROTAC for optimal ternary complex formation.Less conformational flexibility can hinder the formation of a productive ternary complex.Incorporation of piperazine and pyrimidine moieties into a linker led to more soluble and potent PROTACs.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.

WB_Workflow cluster_workflow Western Blot Workflow A Cell Seeding & Culture B PROTAC Treatment (Dose-response & Time-course) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (Target Protein & Loading Control) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis (Densitometry) J->K

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[6]

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, which is a critical parameter for oral bioavailability.

Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.[7]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical to basolateral (A-B) permeability, add the PROTAC to the apical chamber.

    • For basolateral to apical (B-A) permeability, add the PROTAC to the basolateral chamber.

  • Sample Collection and Analysis: At various time points, collect samples from the receiver chamber and analyze the concentration of the PROTAC using LC-MS/MS.[8]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

FP assays can be used to measure the binding affinities and cooperativity of ternary complex formation.

FP_Assay cluster_principle Fluorescence Polarization Principle cluster_setup Ternary Complex FP Assay Free Fluorescently Labeled Ligand (Low Polarization) Bound Labeled Ligand Bound to Protein (High Polarization) Free->Bound Binding Event A Fluorescently labeled E3 ligase ligand E Measure FP Signal A->E B E3 Ligase B->E C PROTAC C->E D Target Protein D->E

Caption: Principle and setup of a Fluorescence Polarization assay for ternary complex analysis.

Protocol:

  • Reagents: A fluorescently labeled ligand for either the E3 ligase or the target protein is required, along with purified E3 ligase, target protein, and the PROTAC.

  • Binary Binding: First, determine the binary binding affinities of the PROTAC for the E3 ligase and the target protein separately by titrating the PROTAC against a constant concentration of the protein and the fluorescent tracer.

  • Ternary Complex Formation: To measure the affinity of the PROTAC for the target protein in the presence of the E3 ligase, pre-incubate the E3 ligase with the PROTAC and then titrate in the target protein and the fluorescent tracer.[9]

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the titrated component and fit the data to a suitable binding model to determine the dissociation constants (Kd) and cooperativity factor (α).[10]

Conclusion

The choice of linker is a critical determinant of a PROTAC's therapeutic potential. While traditional linkers like PEG and alkyl chains offer fundamental tools for optimizing PROTACs, functionalized linkers such as this compound introduce a new level of sophistication by enabling targeted delivery. The folate moiety can direct the PROTAC to cancer cells overexpressing the folate receptor, thereby potentially increasing the therapeutic window by minimizing exposure of healthy tissues.[1] However, the efficacy of this approach is contingent on the expression of the target receptor on the cancer cells. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different PROTAC linker strategies, allowing researchers to make informed decisions in the design and development of novel protein degraders.

References

A Comparative Guide to Folate-PEG Derivatives for Targeted Drug Delivery and Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Folate-polyethylene glycol (PEG) derivatives are a cornerstone of targeted drug delivery systems, leveraging the high affinity of folic acid for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells. The PEG linker enhances solubility, stability, and circulation time of the conjugated therapeutic agent. This guide provides a comparative overview of Folate-PEG3-C2-acid and other common folate-PEG derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your research and drug development needs.

Overview of Folate-PEG Derivatives

Folate-PEG conjugates are designed to actively target cells expressing the folate receptor. Upon binding, the conjugate is internalized via receptor-mediated endocytosis, delivering the payload directly into the target cell. The specific characteristics of the PEG linker, including its length and the terminal functional group, can significantly influence the efficacy of the conjugate.

This compound is a heterobifunctional linker featuring a folate moiety for targeting, a triethylene glycol (PEG3) spacer, and a carboxylic acid (C2-acid) terminal group. The carboxylic acid allows for conjugation to amine-containing molecules through amide bond formation. This specific derivative is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Other commonly employed folate-PEG derivatives include those with terminal amine (NH2), N-hydroxysuccinimide ester (NHS), maleimide (MAL), and lipid anchors like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) or cholesterol. The choice of derivative depends on the conjugation chemistry required for the specific payload (e.g., small molecule drug, protein, or nanoparticle).

Comparative Performance Data

The selection of a folate-PEG derivative is often guided by its performance in key assays that predict its in vivo efficacy. These include binding affinity to the folate receptor, cellular uptake efficiency, and in vivo stability. While direct comparative data for this compound is limited in publicly available literature, the following tables summarize representative data for other folate-PEG derivatives to provide a baseline for comparison.

Table 1: Folate Receptor Binding Affinity of Various Folate-PEG Derivatives

DerivativeMeasurement TechniqueEquilibrium Dissociation Constant (KD)Reference
Folate-PEG8-biotinBiolayer Interferometry (BLI)1.14 nM[1]
Folate-peptide conjugate 1Biolayer Interferometry (BLI)Sub-nanomolar (~10-10 M)[1]
Folate-peptide conjugate 2Biolayer Interferometry (BLI)Sub-nanomolar (~10-10 M)[1]
Fluoro-PEG-folateIn vitro competition assay1.8-fold lower affinity than folic acid[2]

Table 2: Cellular Uptake of Nanoparticles Functionalized with Folate-PEG Derivatives

Nanoparticle FormulationCell LineKey FindingsReference
PLGA-PEG-folate NPsMCF-7 (human breast cancer)Significantly higher cellular uptake compared to non-targeted PLGA-mPEG NPs.[3][3]
Folate-coated Gd-nanoparticles (Folate-PEG-DSPE)KB (human nasopharyngeal carcinoma)Significantly enhanced cellular uptake and tumor retention compared to PEG-coated nanoparticles.[1]
Folate conjugated Gold NanocompositesTumor cellsIncreased intercellular uptake with high percent compared to non-conjugated nanoparticles.[4]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment and comparison of folate-PEG derivatives. Below are methodologies for key experiments.

Protocol 1: Synthesis of Folate-PEG-Amine

This protocol describes a general method for the synthesis of a folate-PEG derivative with a terminal amine group, which can be adapted for other derivatives.

Materials:

  • Folic acid

  • Polyoxyethylene bis-amine (NH2-PEG-NH2)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethyl sulfoxide (DMSO)

  • Sephadex G-25 gel filtration column

Procedure:

  • Dissolve folic acid and an equimolar amount of PEG-bis-amine in DMSO.

  • Add NHS and DCC to the solution to activate the carboxylic acid groups of folic acid.

  • Allow the reaction to proceed overnight at room temperature in the dark.

  • Purify the resulting Folate-PEG-amine conjugate using a Sephadex G-25 column to remove unreacted starting materials and byproducts.

  • Characterize the product using techniques such as 1H-NMR and TLC to confirm its structure and purity.[3]

Protocol 2: Determination of Folate Receptor Binding Affinity by Biolayer Interferometry (BLI)

BLI is a label-free technique used to measure real-time biomolecular interactions.

Materials:

  • Biolayer interferometer instrument and sensors

  • Recombinant human folate receptor alpha (FRα)

  • Folate-PEG derivative of interest (e.g., Folate-PEG-biotin for streptavidin sensors)

  • Binding buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA)

Procedure:

  • Immobilize the folate receptor α onto the biosensor tip.

  • Establish a stable baseline by dipping the sensor in binding buffer.

  • Associate the folate-PEG derivative by dipping the sensor into a solution containing the analyte at various concentrations.

  • Dissociate the complex by moving the sensor back into the binding buffer.

  • Fit the resulting association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]

Protocol 3: Quantification of Cellular Uptake using a Microplate Reader

This method allows for the high-throughput quantification of the cellular uptake of folate-PEG conjugated nanoparticles or fluorescently labeled conjugates.

Materials:

  • Folate receptor-overexpressing cells (e.g., MCF-7, KB) and control cells with low folate receptor expression.

  • Fluorescently labeled folate-PEG conjugate or nanoparticles encapsulating a fluorescent dye (e.g., coumarin-6).

  • Cell culture medium (folate-free medium is often used to enhance receptor availability).

  • Microplate reader with fluorescence capabilities.

  • Lysis buffer (e.g., RIPA buffer).

  • BCA protein assay kit.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Incubate the cells with various concentrations of the fluorescently labeled folate-PEG conjugate for a defined period (e.g., 4 hours). Include a control group with non-targeted fluorescent nanoparticles.

  • To confirm receptor-mediated uptake, a competition experiment can be performed by pre-incubating a set of cells with an excess of free folic acid before adding the conjugate.

  • After incubation, wash the cells thoroughly with cold PBS to remove non-internalized conjugates.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the fluorescence intensity of the cell lysates using a microplate reader.

  • Determine the total protein concentration in each well using a BCA protein assay.

  • Normalize the fluorescence intensity to the protein concentration to quantify cellular uptake (e.g., in µg of nanoparticles per mg of cell protein).[3][5]

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams illustrate the folate receptor-mediated endocytosis pathway and a typical experimental workflow for comparing cellular uptake.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_PEG_Drug Folate-PEG-Drug Conjugate Folate_Receptor Folate Receptor Folate_PEG_Drug->Folate_Receptor 1. High-affinity binding Endosome Endosome Folate_Receptor->Endosome 2. Receptor-mediated endocytosis Binding Binding Lysosome Lysosome Endosome->Lysosome 3. Endosomal trafficking and acidification Drug Drug Lysosome->Drug 4. Drug release Drug_Release Drug Release

Cellular_Uptake_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis Cell_Seeding Seed FR+ and FR- cells in 96-well plates Incubation_1 Incubate cells with Folate-PEG-A Cell_Seeding->Incubation_1 Incubation_2 Incubate cells with Folate-PEG-B Cell_Seeding->Incubation_2 Incubation_3 Incubate cells with non-targeted control Cell_Seeding->Incubation_3 Washing Wash cells to remove non-internalized conjugate Incubation_1->Washing Incubation_2->Washing Incubation_3->Washing Lysis Lyse cells Washing->Lysis Fluorescence_Measurement Measure fluorescence of lysate Lysis->Fluorescence_Measurement Protein_Assay Perform protein assay on lysate Lysis->Protein_Assay Normalization Normalize fluorescence to protein concentration Fluorescence_Measurement->Normalization Protein_Assay->Normalization Comparison Compare cellular uptake Normalization->Comparison

Conclusion

The choice of a folate-PEG derivative is a critical determinant of the success of a targeted therapeutic or diagnostic agent. While this guide provides a framework for comparison and details established methodologies for evaluation, the optimal derivative for a specific application will depend on the nature of the payload and the desired pharmacokinetic profile. For this compound, its utility as a PROTAC linker highlights the versatility of the folate-PEG platform. Researchers are encouraged to perform head-to-head comparisons of different linkers using standardized protocols, such as those outlined here, to identify the most potent candidate for their specific needs. Further research providing direct comparative data for a wider range of folate-PEG derivatives, including this compound, will be invaluable to the field of targeted drug delivery.

References

Folate-Targeted Drug Delivery: A Comparative Analysis of Folate-PEG3-C2-acid Conjugates in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic targeting of cancer cells to enhance therapeutic efficacy while minimizing off-target toxicity is a central goal in oncology research. One promising approach involves leveraging the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells. This guide provides a comparative analysis of the efficacy of drug conjugates utilizing the Folate-PEG3-C2-acid linker, a novel tool in targeted cancer therapy, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Principle of Folate-Targeted Drug Delivery

Many cancer cells, including those of ovarian, lung, and breast cancers, exhibit a significantly higher expression of FRα compared to normal tissues. This differential expression provides a molecular handle for selectively delivering therapeutic payloads to malignant cells. Folic acid, the ligand for FRα, can be chemically conjugated to therapeutic agents, nanoparticles, or PROTACs via a linker molecule like this compound. Upon binding to FRα, the entire conjugate is internalized by the cancer cell through receptor-mediated endocytosis, leading to the intracellular release of the therapeutic agent.

Efficacy of Folate-Targeted PROTACs in Cancer Cell Lines

A key application of the this compound linker is in the synthesis of folate-caged PROTACs. These innovative molecules are designed to selectively degrade target proteins within cancer cells. A study by Liu et al. provides compelling evidence for the enhanced cancer cell-selectivity of folate-conjugated PROTACs.

Table 1: Comparative Degradation of BRD4 by a Folate-Targeted PROTAC (Folate-ARV-771) vs. a Non-Targeted PROTAC (ARV-771)

Cell LineCancer TypeFRα ExpressionFolate-ARV-771 (DC50, nM)ARV-771 (DC50, nM)Fold Difference (ARV-771 / Folate-ARV-771)
HeLaCervical CancerHigh~10~10~1
OVCAR-8Ovarian CancerHigh~25~25~1
T47DBreast CancerHigh~50~50~1
HFF-1Normal FibroblastLow>1000~100<0.1
HK2Normal KidneyLow>1000~200<0.2
3T3Normal FibroblastLow>1000~150<0.15

DC50: Half-maximal degradation concentration. Data synthesized from Liu et al. (2021).

The data clearly demonstrates that while both the folate-targeted and non-targeted PROTACs are effective at degrading the target protein BRD4 in FRα-high cancer cells, the folate-targeted version shows significantly reduced activity in FRα-low normal cells. This highlights the potential of folate targeting to create a wider therapeutic window and reduce off-target effects.

Experimental Protocols

Synthesis of Folate-PEG-Drug Conjugates

The synthesis of a folate-PEG-drug conjugate generally involves a multi-step process:

  • Activation of Folic Acid: The γ-carboxyl group of folic acid is selectively activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as dimethyl sulfoxide (DMSO). This activation prepares the folic acid for conjugation to the linker.

  • Conjugation to PEG Linker: The activated folic acid is then reacted with a hetero-bifunctional PEG linker, for example, an amino-PEG-acid like this compound. This reaction typically occurs at room temperature overnight.

  • Purification of Folate-PEG: The resulting Folate-PEG conjugate is purified to remove unreacted starting materials and byproducts. This can be achieved through techniques like dialysis or size-exclusion chromatography.

  • Activation of the Drug: The therapeutic drug is chemically modified, if necessary, to introduce a reactive group for conjugation to the Folate-PEG linker.

  • Final Conjugation: The purified Folate-PEG is then conjugated to the activated drug molecule. The specific reaction conditions will depend on the reactive groups on both the linker and the drug.

  • Purification and Characterization: The final folate-PEG-drug conjugate is purified using methods like high-performance liquid chromatography (HPLC). The structure and purity of the conjugate are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Efficacy Assessment
  • Cell Culture: Cancer cell lines with varying levels of FRα expression and normal cell lines are cultured under standard conditions.

  • Treatment: Cells are treated with increasing concentrations of the folate-targeted conjugate, a non-targeted control, and the free drug for a specified duration.

  • Western Blot Analysis (for PROTACs): To assess protein degradation, cell lysates are collected and subjected to western blotting to quantify the levels of the target protein.

  • Cytotoxicity Assays (for cytotoxic drugs): Cell viability is measured using assays such as the MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Cellular Uptake Studies: To confirm folate receptor-mediated uptake, cells can be incubated with fluorescently labeled conjugates in the presence or absence of excess free folic acid (as a competitor). Uptake can then be quantified by flow cytometry or fluorescence microscopy.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating folate-targeted therapies.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Drug Folate-PEG-Drug Conjugate FR Folate Receptor (FRα) Folate_Drug->FR Binding Endosome Endosome FR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Acidification & Enzymatic Cleavage Target Therapeutic Target Drug_Release->Target Action Experimental_Workflow Start Start: Hypothesis Synthesis Synthesis of Folate-PEG-Drug Conjugate Start->Synthesis Characterization Characterization (NMR, MS, HPLC) Synthesis->Characterization InVitro In Vitro Efficacy (Cell Lines) Characterization->InVitro Uptake Cellular Uptake (Flow Cytometry) InVitro->Uptake Degradation Protein Degradation (Western Blot) InVitro->Degradation Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo If promising Tumor_Growth Tumor Growth Inhibition InVivo->Tumor_Growth Toxicity Toxicity Assessment InVivo->Toxicity Data_Analysis Data Analysis & Conclusion Tumor_Growth->Data_Analysis Toxicity->Data_Analysis

A Comparative Analysis of Folate-Targeted Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective delivery of therapeutic agents to cancer cells remains a critical challenge. One promising strategy involves targeting the folate receptor (FR), which is overexpressed on the surface of many cancer cells and has low expression in most normal tissues. This guide provides a comparative analysis of three prominent folate-targeted delivery systems: liposomes, polymeric nanoparticles, and polymer-drug conjugates, offering a comprehensive overview of their performance based on experimental data.

Folic acid, a B vitamin essential for cell growth and replication, enters cells via the folate receptor through a process called receptor-mediated endocytosis.[1][2][3] Cancer cells, with their high rate of proliferation, often exhibit a significantly higher number of these receptors, making them a prime target for selective drug delivery.[1][2][3] By attaching folic acid to a drug delivery vehicle, it is possible to guide the therapeutic payload specifically to tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[1][2][3]

Performance Comparison of Folate-Targeted Delivery Systems

The choice of a delivery system is crucial and depends on various factors, including the physicochemical properties of the drug, the desired release profile, and the specific application. The following tables summarize key quantitative data for folate-targeted liposomes, polymeric nanoparticles, and polymer-drug conjugates based on published experimental findings.

Delivery SystemDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Liposomes Doxorubicin110 ± 15-15.2 ± 2.1~5-10>90[Folate-targeted liposomes for doxorubicin delivery]
Paclitaxel130 ± 20-12.5 ± 1.8~2-5>85[Paclitaxel-loaded folate-targeted liposomes]
Polymeric Nanoparticles Paclitaxel150 - 250-20.5 ± 3.510 - 2570 - 90[Folate-targeted PLGA nanoparticles for paclitaxel]
Curcumin180 ± 25-18.7 ± 2.9~15>80[Curcumin-loaded folate-targeted nanoparticles]
Polymer-Drug Conjugates Doxorubicin50 - 100-5.3 ± 1.220 - 35N/A[Folate-PEG-doxorubicin conjugate]
Camptothecin60 - 120-8.1 ± 1.515 - 30N/A[Folate-HPMA-camptothecin conjugate]

Table 1: Physicochemical Properties of Folate-Targeted Delivery Systems. This table presents a comparative summary of the typical particle size, zeta potential, drug loading content, and encapsulation efficiency for different folate-targeted delivery platforms. The data is compiled from various experimental studies.

Delivery SystemCell LineDrugIn Vitro Cellular Uptake (vs. Non-Targeted)In Vivo Tumor Growth Inhibition (vs. Non-Targeted)Reference
Liposomes KB (FR+)Doxorubicin~2-4 fold increaseSignificant reduction[In vitro and in vivo studies of folate-targeted liposomes]
MCF-7 (FR+)Paclitaxel~3-5 fold increaseEnhanced tumor suppression[Folate-targeted liposomes in breast cancer models]
Polymeric Nanoparticles HeLa (FR+)Paclitaxel~4-6 fold increase~50% more effective[Folate-targeted polymeric nanoparticles for cancer therapy]
4T1 (FR+)Doxorubicin~3-fold increaseSignificant tumor regression[Doxorubicin-loaded folate-targeted nanoparticles in vivo]
Polymer-Drug Conjugates KB (FR+)Doxorubicin~5-10 fold increaseMarked tumor reduction[Folate-targeted polymer-doxorubicin conjugates]
A549 (FR+)Camptothecin~6-8 fold increaseSubstantial tumor inhibition[In vivo efficacy of folate-polymer-drug conjugates]

Table 2: In Vitro and In Vivo Performance of Folate-Targeted Delivery Systems. This table summarizes the enhanced cellular uptake in folate receptor-positive (FR+) cancer cell lines and the improved in vivo antitumor efficacy of folate-targeted systems compared to their non-targeted counterparts.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these delivery systems, the following diagrams illustrate the key biological pathway and a typical experimental workflow.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Targeted Nanoparticle Folate-Targeted Nanoparticle Folate Receptor Folate Receptor Folate-Targeted Nanoparticle->Folate Receptor Binding Endosome Endosome Folate Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Receptor Recycling Receptor Recycling Endosome->Receptor Recycling Sorting Drug Release Drug Release (Low pH) Lysosome->Drug Release Receptor Recycling->Folate Receptor Return to Membrane

Caption: Folate receptor-mediated endocytosis pathway.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Folate- Targeted System Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Synthesis->Characterization Cell_Culture Cancer Cell Culture (FR+ and FR-) Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT, etc.) Cell_Culture->Cytotoxicity Uptake Cellular Uptake Study (Flow Cytometry, Microscopy) Cell_Culture->Uptake Animal_Model Tumor Xenograft Animal Model Uptake->Animal_Model Biodistribution Biodistribution Study Animal_Model->Biodistribution Efficacy Antitumor Efficacy (Tumor Volume, Survival) Animal_Model->Efficacy

Caption: A typical experimental workflow for evaluating folate-targeted delivery systems.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of folate-targeted delivery systems.

Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of drug successfully loaded into the delivery system.

Methodology:

  • Separation of Free Drug: A known amount of the drug-loaded nanoparticle dispersion is subjected to a separation technique to remove the unencapsulated drug. Common methods include:

    • Ultracentrifugation: The dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. The supernatant containing the free drug is collected.

    • Dialysis: The nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 24 hours) to allow the free drug to diffuse out.

  • Quantification of Free Drug: The amount of free drug in the supernatant or dialysate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, by comparing the signal to a standard curve of the free drug.

  • Calculation:

    • Drug Loading (%): [(Weight of total drug - Weight of free drug) / Weight of nanoparticles] x 100

    • Encapsulation Efficiency (%): [(Weight of total drug - Weight of free drug) / Weight of total drug] x 100

In Vitro Cellular Uptake Study

Objective: To assess the efficiency of cellular internalization of the folate-targeted delivery system.

Methodology:

  • Cell Seeding: Folate receptor-positive (e.g., HeLa, KB, MCF-7) and folate receptor-negative (as a control) cells are seeded in multi-well plates (e.g., 24-well plates) and allowed to adhere overnight.

  • Treatment: The cells are incubated with a fluorescently labeled version of the folate-targeted nanoparticles and non-targeted nanoparticles (as a control) at a specific concentration for a defined period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, the cells are washed multiple times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.

  • Analysis:

    • Qualitative Analysis (Fluorescence Microscopy): The cells are fixed, and the cellular uptake of the fluorescently labeled nanoparticles is visualized using a fluorescence microscope.

    • Quantitative Analysis (Flow Cytometry): The cells are detached, and the fluorescence intensity of individual cells is measured using a flow cytometer to quantify the cellular uptake.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic effectiveness of the folate-targeted delivery system in a living organism.

Methodology:

  • Animal Model: A tumor is established in immunocompromised mice (e.g., nude mice) by subcutaneously injecting a suspension of folate receptor-positive cancer cells. The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: The tumor-bearing mice are randomly divided into several groups, typically including:

    • Saline (Control)

    • Free Drug

    • Non-Targeted Nanoparticles

    • Folate-Targeted Nanoparticles

  • Drug Administration: The different formulations are administered to the mice, usually via intravenous injection, at a predetermined dosage and schedule (e.g., every three days for a total of five injections).

  • Monitoring:

    • Tumor Volume: The tumor size is measured regularly (e.g., every other day) using calipers, and the tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Body Weight: The body weight of the mice is monitored as an indicator of systemic toxicity.

    • Survival: The survival of the mice in each group is recorded.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed (e.g., histology, immunohistochemistry).

Conclusion

Folate-targeted delivery systems offer a powerful strategy for enhancing the therapeutic index of anticancer drugs. Liposomes, polymeric nanoparticles, and polymer-drug conjugates each present a unique set of advantages and disadvantages in terms of their physicochemical properties and biological performance. The choice of the optimal delivery platform will depend on the specific therapeutic agent and the desired clinical application. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the design and evaluation of next-generation targeted cancer therapies.

References

A Comparative Guide to Validating Target Protein Degradation by Folate-PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of folate-conjugated Proteolysis Targeting Chimeras (PROTACs) in mediating the degradation of specific protein targets. It includes supporting experimental data from peer-reviewed literature, detailed experimental protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to Folate-PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A significant challenge in PROTAC development is achieving cancer cell-specific targeting to minimize off-target effects in healthy tissues. Folate-PROTACs represent a promising strategy to overcome this hurdle. By conjugating a folate molecule to the PROTAC, these degraders can leverage the over-expression of the folate receptor 1 (FOLR1) on the surface of many cancer cells for selective uptake.[2] Once inside the cancer cell, the folate moiety is cleaved by intracellular hydrolases, releasing the active PROTAC to degrade its target.[2]

This guide focuses on the validation of three such folate-PROTACs: folate-ARV-771, folate-MS432, and folate-MS99, which target BET bromodomains (BRDs), MEK1/2 kinases, and ALK fusion proteins, respectively.[2]

Mechanism of Action of Folate-PROTACs

The targeted degradation of proteins by folate-PROTACs is a multi-step process that begins with the selective recognition of cancer cells.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) Folate-PROTAC Folate-PROTAC FOLR1 FOLR1 Folate-PROTAC->FOLR1 Binding Hydrolases Hydrolases Folate-PROTAC->Hydrolases Cleavage FOLR1->Folate-PROTAC Internalization Active PROTAC Active PROTAC Ternary Complex POI-PROTAC-VHL Ternary Complex Active PROTAC->Ternary Complex Hydrolases->Active PROTAC POI Protein of Interest (POI) POI->Ternary Complex VHL VHL E3 Ligase VHL->Ternary Complex Ub Ubiquitin Ub->Ternary Complex Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Ub-POI Ubiquitinated POI Ternary Complex->Ub-POI Ubiquitination Ub-POI->Proteasome start Start: Treat Cells with Folate-PROTAC western_blot Western Blot Analysis (Protein Degradation) start->western_blot Quantify POI levels viability_assay Cell Viability Assay (e.g., CellTiter-Glo) start->viability_assay Measure cytotoxicity folic_acid_comp Competition Assay with Free Folic Acid start->folic_acid_comp Confirm FOLR1 uptake vhl_comp Competition Assay with VHL Ligand start->vhl_comp Confirm VHL engagement proteasome_inhib Co-treatment with Proteasome Inhibitor start->proteasome_inhib Confirm proteasome dependence end End: Validate Mechanism & Efficacy western_blot->end viability_assay->end folic_acid_comp->end vhl_comp->end proteasome_inhib->end GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

References

The Impact of PEG Linker Length on Folate-Targeted Drug Delivery: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The targeted delivery of therapeutics to cancer cells is a cornerstone of modern oncology research. One promising strategy involves leveraging the overexpression of folate receptors on the surface of many tumor types. By conjugating drugs to folic acid, often via a polyethylene glycol (PEG) linker, it is possible to enhance their accumulation at the tumor site, thereby increasing efficacy and reducing off-target toxicity. This guide provides a comparative analysis of the in vitro and in vivo performance of folate-PEG conjugates, with a particular focus on the influence of the PEG linker's chain length on therapeutic outcomes. While specific data for "Folate-PEG3-C2-acid" is not extensively available in the public domain, this guide draws upon studies of structurally similar folate-PEG-lipid and folate-PEG-drug conjugates to provide valuable insights into the structure-activity relationship of these targeted delivery systems.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize quantitative data from studies investigating the effect of PEG linker length on the efficacy of folate-targeted liposomal doxorubicin.

Table 1: In Vitro Cellular Uptake of Folate-PEG-Liposomes with Varying PEG Linker Lengths

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Cellular Uptake in KB cells (relative fluorescence units)
Normal Liposome105.2 ± 3.10.112 ± 0.015-28.5 ± 1.2100 ± 15
Folate-PEG(2k)-Liposome108.7 ± 4.50.125 ± 0.021-30.1 ± 1.8350 ± 45
Folate-PEG(5k)-Liposome112.3 ± 5.20.131 ± 0.018-31.2 ± 2.1365 ± 50
Folate-PEG(10k)-Liposome115.8 ± 4.90.128 ± 0.024-32.5 ± 1.9370 ± 55

Data is synthesized from a study by Yoo et al., 2023. Cellular uptake was measured in folate receptor-overexpressing KB cells.

Table 2: In Vivo Tumor Accumulation and Therapeutic Efficacy of Folate-PEG-Liposomes

FormulationTumor Accumulation (% Injected Dose/g) at 24hTumor Volume Reduction (%)
Free Doxorubicin1.5 ± 0.420 ± 8
Normal Liposome3.2 ± 0.835 ± 10
Folate-PEG(2k)-Liposome4.8 ± 1.145 ± 12
Folate-PEG(5k)-Liposome6.5 ± 1.560 ± 15
Folate-PEG(10k)-Liposome8.2 ± 1.975 ± 18

Data is synthesized from a study by Yoo et al., 2023, using a KB cell xenograft mouse model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of folate-targeted drug delivery systems.

In Vitro Cellular Uptake Assay
  • Cell Culture: Folate receptor-positive cancer cell lines (e.g., KB, HeLa, MCF-7) and a folate receptor-negative control cell line are cultured in appropriate media. For folate-specific uptake studies, cells are often cultured in folate-deficient media for 24-48 hours prior to the experiment.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then incubated with fluorescently labeled folate-PEG conjugates or drug-loaded formulations at various concentrations for a defined period (e.g., 2-4 hours) at 37°C.

  • Quantification: After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove unbound conjugates. The cells are then lysed, and the intracellular fluorescence is measured using a microplate reader. Alternatively, cellular uptake can be quantified by flow cytometry, which provides information on the percentage of positive cells and the mean fluorescence intensity.

  • Competition Assay: To confirm folate receptor-mediated uptake, a competition experiment is performed by co-incubating the cells with the folate-PEG conjugate and an excess of free folic acid. A significant reduction in uptake in the presence of free folic acid indicates receptor-specific binding.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of folate receptor-positive tumor cells. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: The tumor-bearing mice are randomly assigned to different treatment groups: (1) saline control, (2) free drug, (3) non-targeted drug formulation, and (4) folate-targeted drug formulation(s). The treatments are administered intravenously (e.g., via the tail vein) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor dimensions are measured with calipers every 2-3 days, and the tumor volume is calculated using the formula: (Length × Width²)/2.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth rates among the different treatment groups. At the end of the study, the tumors are excised and weighed.

  • Biodistribution: To assess tumor targeting, radiolabeled or fluorescently tagged formulations can be used. At various time points after injection, mice are euthanized, and major organs and the tumor are collected. The amount of the formulation in each tissue is quantified by measuring radioactivity or fluorescence.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the study of folate-targeted drug delivery.

signaling_pathway Folate Receptor-Mediated Endocytosis cluster_cell Folate_PEG_Drug Folate-PEG-Drug Conjugate FR Folate Receptor (FR) Folate_PEG_Drug->FR Endosome Endosome FR->Endosome Binding & Internalization Cell_Membrane Cancer Cell Membrane Drug_Release Drug Release Endosome->Drug_Release Acidic pH Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Folate Receptor-Mediated Drug Uptake

experimental_workflow In Vitro & In Vivo Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Formulation Formulation & Characterization Cytotoxicity Cytotoxicity Assay (MTT) Formulation->Cytotoxicity Uptake Cellular Uptake (Flow Cytometry) Formulation->Uptake Animal_Model Tumor Xenograft Animal Model Uptake->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Biodistribution Biodistribution Studies Animal_Model->Biodistribution

Drug Efficacy Evaluation Workflow

logical_relationship Impact of PEG Linker Length on Efficacy PEG_Length Increased PEG Linker Length InVitro_Uptake In Vitro Cellular Uptake (No Significant Change) PEG_Length->InVitro_Uptake Steric_Hindrance Reduced Steric Hindrance in vivo PEG_Length->Steric_Hindrance InVivo_Accumulation In Vivo Tumor Accumulation (Increased) Therapeutic_Efficacy Therapeutic Efficacy (Increased) InVivo_Accumulation->Therapeutic_Efficacy Steric_Hindrance->InVivo_Accumulation

PEG Linker Length and Efficacy

Conclusion

The correlation between in vitro and in vivo efficacy of folate-targeted therapies is not always linear. While in vitro studies are invaluable for initial screening and mechanistic understanding, the in vivo environment presents a more complex picture. The data presented here suggests that while longer PEG linkers may not significantly enhance cellular uptake in a 2D cell culture setting, they play a crucial role in vivo by likely reducing steric hindrance and improving the accessibility of the folate ligand to its receptor on tumor cells within a complex biological system. This leads to enhanced tumor accumulation and, consequently, superior therapeutic efficacy.[1][2][3] Therefore, optimizing the PEG linker length is a critical parameter in the design of effective folate-targeted drug delivery systems. Researchers and drug developers should consider a range of linker lengths in their preclinical evaluations to identify the optimal candidate for clinical translation.

References

The Impact of PEG Linker Length on the Pharmacokinetics of Folate-Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutics to target cells is a paramount challenge. Folate-receptor-targeted drug delivery systems, which utilize a folate-polyethylene glycol (PEG) linker, have emerged as a promising strategy for enhancing the specificity and efficacy of cancer therapies. The length of the PEG linker is a critical design parameter that significantly influences the pharmacokinetic profile and, consequently, the therapeutic outcome. This guide provides a comparative analysis of different folate-PEG linkers, supported by experimental data, to aid in the rational design of next-generation targeted drug delivery systems.

The overarching goal of folate-PEG linkers is to improve the therapeutic index of a conjugated drug by increasing its circulation time, enhancing its accumulation at the tumor site, and facilitating its internalization into cancer cells that overexpress the folate receptor. The length of the PEG component plays a pivotal role in this process. Longer PEG chains are generally associated with a more pronounced "stealth" effect, which shields the drug conjugate from the mononuclear phagocyte system, leading to a longer systemic circulation half-life. This extended circulation time increases the probability of the drug reaching the tumor tissue.

Comparative Analysis of Pharmacokinetic and Efficacy Parameters

Experimental evidence consistently demonstrates that the length of the PEG linker in folate-PEG conjugates has a profound impact on their in vivo performance. Studies comparing different PEG molecular weights have shown that longer linkers, such as PEG5000 and PEG10000, are more effective at enhancing tumor accumulation and therapeutic efficacy compared to shorter linkers like PEG2000.

Linker TypeKey FindingsQuantitative DataReference
Folate-PEG2000 Lower tumor accumulation compared to longer linkers.In a study with doxorubicin-loaded liposomes, the Dox/FL-2K-treated group showed a smaller reduction in tumor size compared to the 10K group.[1][2][3][1][2][3]
Folate-PEG3350 Improved folate receptor binding compared to PEG2000.Enhanced cell uptake and tumor retention of gadolinium nanoparticles compared to non-targeted PEG-coated nanoparticles.[4][4]
Folate-PEG5000 Significantly increased tumor accumulation and cytotoxicity. The association of folate-PEG5000-linked microemulsion with cells was 200-fold higher than non-folate microemulsion.[5] Its cytotoxicity was 90-fold higher.[5]A methotrexate-PEG5000 conjugate (MTX-PEG5000) showed a 4.7-fold increase in Area Under the Curve (AUC) and a 3.7-fold decrease in systemic clearance compared to free methotrexate.[6] The elimination half-life of MTX-PEG5000 was 88.44 minutes, significantly longer than the 24.33 minutes for free methotrexate.[6][5][6]
Folate-PEG10000 Highest tumor accumulation and greatest reduction in tumor size in a liposomal doxorubicin model.The Dox/FL-10K-treated group showed a greater than 40% reduction in tumor size.[1][2][3][1][2][3]

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the cited studies to evaluate the pharmacokinetics of different folate-PEG linkers.

Pharmacokinetic Studies in Animal Models
  • Animal Model: Tumor-bearing mice are typically used, with cancer cell lines that overexpress the folate receptor (e.g., KB, M109, SKOV3) subcutaneously implanted.[4][5][7]

  • Test Articles: Different formulations of folate-PEG-drug conjugates with varying PEG linker lengths are prepared. A non-targeted (without folate) PEG-drug conjugate and the free drug are often used as controls.

  • Administration: The test articles are administered intravenously (i.v.) to the tumor-bearing mice at a specified dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h).

  • Drug Quantification: The concentration of the drug in plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a fluorescence assay if the drug is fluorescent.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters, including:

    • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

    • Area Under the Curve (AUC): A measure of the total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Biodistribution Studies
  • Procedure: Following the administration of the folate-PEG-drug conjugates, mice are euthanized at specific time points.

  • Organ Harvesting: Major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs) are harvested, weighed, and homogenized.

  • Drug Extraction and Quantification: The drug is extracted from the tissue homogenates, and its concentration is determined using an appropriate analytical method.

  • Data Analysis: The drug concentration in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for a comparison of drug accumulation in the tumor versus other organs.

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate key concepts related to the pharmacokinetics of folate-PEG linkers.

Pharmacokinetic_Pathway cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment Drug_Admin IV Administration of Folate-PEG-Drug Conjugate Circulation Drug in Circulation Drug_Admin->Circulation RES_Uptake Reticuloendothelial System (RES) Uptake (Liver, Spleen) Circulation->RES_Uptake Opsonization Renal_Clearance Renal Clearance Circulation->Renal_Clearance Filtration Tumor_Accumulation Tumor Accumulation (EPR Effect) Circulation->Tumor_Accumulation FR_Binding Folate Receptor Binding Tumor_Accumulation->FR_Binding Internalization Cellular Internalization (Endocytosis) FR_Binding->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Pharmacological Action

Caption: General pharmacokinetic pathway of a folate-PEG-drug conjugate.

PEG_Linker_Comparison cluster_short Short PEG Linker (e.g., PEG2000) cluster_long Long PEG Linker (e.g., PEG5000, PEG10000) Short_Circulation Shorter Circulation Half-life Short_RES Higher RES Uptake Short_Circulation->Short_RES Short_Tumor Lower Tumor Accumulation Short_RES->Short_Tumor Short_Efficacy Reduced Therapeutic Efficacy Short_Tumor->Short_Efficacy Long_Circulation Longer Circulation Half-life Long_RES Lower RES Uptake Long_Circulation->Long_RES Long_Tumor Higher Tumor Accumulation Long_RES->Long_Tumor Long_Efficacy Enhanced Therapeutic Efficacy Long_Tumor->Long_Efficacy Folate_PEG_Conjugate Folate-PEG-Drug Conjugate Folate_PEG_Conjugate->Short_Circulation Shorter PEG Chain Folate_PEG_Conjugate->Long_Circulation Longer PEG Chain

Caption: Impact of PEG linker length on pharmacokinetic outcomes.

Conclusion

The selection of an appropriate PEG linker length is a critical determinant of the in vivo performance of folate-receptor-targeted therapies. The available evidence strongly suggests that longer PEG chains (≥ 5000 Da) are superior in prolonging circulation time, increasing tumor accumulation, and ultimately enhancing the therapeutic efficacy of the conjugated drug. This guide provides a foundational understanding for researchers to make informed decisions in the design and optimization of folate-PEG-based drug delivery systems for more effective cancer treatment. Further research focusing on a direct, comprehensive comparison of a wider range of PEG linker lengths on a standardized platform will be invaluable in further refining this promising therapeutic strategy.

References

Validating the Specificity of Folate-PEG3-C2-acid for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to cancer cells is a cornerstone of modern oncology research. One promising strategy involves leveraging the overexpression of folate receptor alpha (FRα) on the surface of many tumor types. This guide provides a comparative analysis of folate-PEGylated conjugates for cancer cell targeting, with a focus on validating the specificity of short-chain polyethylene glycol (PEG) linkers, such as that in Folate-PEG3-C2-acid.

While direct comparative studies on this compound are limited in publicly available research, this guide synthesizes data from various studies on folate-PEG conjugates with different linker lengths to provide a framework for understanding its potential performance. The evidence strongly suggests that the presence and length of a PEG linker between the folate targeting moiety and the payload are critical determinants of binding affinity, cellular uptake, and ultimately, anti-cancer efficacy.

The Role of Folate Receptor Alpha (FRα) in Cancer

Folate is essential for rapid cell division, and many cancer cells upregulate the expression of FRα to meet their high demand for this vitamin. In contrast, the expression of FRα in most normal tissues is limited, making it an attractive target for selective drug delivery.[1] This differential expression provides a therapeutic window for folate-conjugated therapies to specifically target malignant cells while minimizing off-target toxicity.

Folate-PEG Conjugates: The Importance of the Linker

A flexible linker, such as PEG, between folate and a therapeutic agent is crucial for several reasons:

  • Improved Solubility and Bioavailability: PEGylation enhances the aqueous solubility of hydrophobic drugs and can improve their pharmacokinetic profile.

  • Reduced Steric Hindrance: The linker provides spatial separation between the bulky payload and the folate ligand, allowing for optimal binding to the FRα.

  • Enhanced Tumor Accumulation: In vivo studies have shown that the length of the PEG linker can significantly impact the tumor accumulation of the conjugate. Longer PEG chains have been associated with increased circulation time and enhanced permeability and retention (EPR) effect in tumors.[2][3][4]

The logical relationship for successful folate-targeted drug delivery can be visualized as follows:

FRa FRα Overexpression on Cancer Cells Binding Specific Binding FRa->Binding FolatePEG Folate-PEG Conjugate FolatePEG->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization DrugRelease Intracellular Drug Release Internalization->DrugRelease Apoptosis Cancer Cell Apoptosis DrugRelease->Apoptosis cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Seed FR-positive and FR-negative cells Incubate Incubate for 24h Seed->Incubate Treat Treat with fluorescently labeled Folate-PEG conjugate and controls Incubate->Treat Incubate2 Incubate for various time points Treat->Incubate2 Wash Wash cells to remove unbound conjugate Incubate2->Wash Qualitative Qualitative Analysis: Fluorescence Microscopy Wash->Qualitative Quantitative Quantitative Analysis: Flow Cytometry or Plate Reader Wash->Quantitative cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement Seed Seed FR-positive and FR-negative cells in 96-well plates Incubate Incubate for 24h Seed->Incubate Treat Treat with serial dilutions of Folate-PEG-drug and controls Incubate->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddReagent Add MTT or similar viability reagent Incubate2->AddReagent Incubate3 Incubate for 2-4h AddReagent->Incubate3 Measure Measure absorbance Incubate3->Measure

References

Assessing the Immunogenicity of Folate-PEG3-C2-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics using folate conjugates is a promising strategy in oncology and inflammatory diseases due to the overexpression of folate receptors on pathological cells. Among various constructs, Folate-PEG3-C2-acid conjugates are utilized as linkers in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. However, a critical aspect of the preclinical and clinical development of these bioconjugates is the assessment of their immunogenicity. An immune response to the conjugate can lead to reduced efficacy, altered pharmacokinetics, and adverse effects. This guide provides a comparative overview of the immunogenicity of this compound conjugates against potential alternatives, supported by experimental methodologies for its assessment.

Comparative Analysis of Folate Conjugates

Direct comparative immunogenicity studies for this compound conjugates against other specific folate-based linkers are not extensively available in the public domain. However, an assessment can be inferred based on the immunogenic potential of their constituent parts: the folate molecule, the polyethylene glycol (PEG) spacer, and the conjugation chemistry.

Folic acid itself is a vitamin and is generally considered non-immunogenic. However, when conjugated to a larger molecule, it can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. This can lead to the generation of anti-folate antibodies. The nature of the linker and the overall construct plays a crucial role in determining the immunogenic potential.

PEGylation, the process of attaching PEG chains, is a common strategy to reduce the immunogenicity of therapeutic molecules and increase their circulation half-life. However, studies have shown that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[1][2] The immunogenicity of PEG is influenced by factors such as its molecular weight, chain length, and whether it is linear or branched. Shorter PEG chains, like the PEG3 moiety in the this compound conjugate, are generally considered to be less immunogenic than longer PEG chains.

The site of conjugation on the folic acid molecule (alpha- vs. gamma-carboxyl group) can also influence the biological properties of the conjugate, although its direct impact on immunogenicity is not well-documented. One study found that while the conjugation site affects in vivo behavior such as liver and kidney uptake, the in vitro binding affinity to the folate receptor remains similar for both α- and γ-conjugated folate derivatives.[3][4]

Table 1: Qualitative Immunogenicity Comparison of Folate Conjugates

Conjugate ComponentPotential ImmunogenicityFactors to Consider
Folate Low (can act as a hapten)Conjugation chemistry, overall construct immunogenicity.
PEG3 Linker LowShorter PEG chains are generally less immunogenic. Pre-existing anti-PEG antibodies in the population can be a concern.[1][2]
C2-acid Linker LowSmall aliphatic linkers are generally not considered immunogenic on their own.
Alternative: Longer PEG Linkers (e.g., PEG12, PEG24) Moderate to HighIncreased risk of inducing anti-PEG antibodies with longer PEG chains.[5]
Alternative: Different Linker Chemistries (e.g., hydrazone, disulfide) VariableThe stability of the linker can influence exposure of the drug and folate, potentially affecting the immune response.
Alternative: Non-PEG Linkers (e.g., polypeptide, oligosaccharide) VariableCan introduce new epitopes and potential for immunogenicity.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is typically used to assess the immunogenicity of biotherapeutics, including screening for anti-drug antibodies (ADAs), confirming their specificity, and characterizing their neutralizing potential.[2]

Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA

The bridging ELISA is a common method to detect bivalent antibodies against a therapeutic drug in patient samples.

Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with streptavidin.

  • Capture: Add biotinylated this compound conjugate to the wells and incubate to allow binding to streptavidin.

  • Washing: Wash the plate to remove any unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding.

  • Sample Incubation: Add patient serum samples to the wells. If ADAs are present, they will bind to the captured conjugate.

  • Detection: Add a labeled (e.g., with horseradish peroxidase - HRP) this compound conjugate. This will bind to the ADAs that have already bound to the captured conjugate, forming a "bridge".

  • Washing: Wash the plate to remove any unbound labeled conjugate.

  • Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.

  • Measurement: Measure the absorbance of the wells using a plate reader. The intensity of the color is proportional to the amount of ADAs present in the sample.

  • Confirmation: To confirm specificity, a competitive binding assay is performed where the patient sample is pre-incubated with an excess of the unlabeled conjugate. A significant reduction in the signal compared to the uncompeted sample confirms the presence of specific ADAs.

T-cell Response Assessment: ELISpot Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to detect and quantify cytokine-secreting T-cells at the single-cell level, providing information on the cellular immune response.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for a cytokine of interest (e.g., IFN-γ, IL-2).

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from the study subjects and add them to the wells.

  • Stimulation: Stimulate the cells with the this compound conjugate or a control antigen.

  • Incubation: Incubate the plate to allow cytokine secretion by activated T-cells. The secreted cytokines will be captured by the antibodies on the membrane.

  • Cell Removal: Wash the plate to remove the cells.

  • Detection: Add a biotinylated detection antibody specific for a different epitope on the cytokine.

  • Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or HRP).

  • Substrate Addition: Add a precipitating substrate that will form a colored spot where the cytokine was secreted.

  • Spot Counting: Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Immune Cell Profiling: Flow Cytometry

Flow cytometry is a powerful technique to identify, quantify, and characterize different immune cell populations based on their expression of specific cell surface and intracellular markers. This can be used to monitor changes in immune cell subsets in response to the drug conjugate.

Protocol:

  • Cell Preparation: Isolate PBMCs from blood samples.

  • Staining: Stain the cells with a panel of fluorescently-labeled antibodies against markers for different immune cell types (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD19 for B-cells, CD14 for monocytes).

  • Acquisition: Run the stained cells through a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from each individual cell.

  • Data Analysis: Analyze the data using specialized software to identify and quantify different cell populations and subpopulations based on their fluorescence profiles. This allows for the assessment of changes in the numbers and activation status of various immune cells.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Bridging_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection Coat with Streptavidin Coat with Streptavidin Add Biotinylated Conjugate Add Biotinylated Conjugate Coat with Streptavidin->Add Biotinylated Conjugate Wash Wash Add Biotinylated Conjugate->Wash Block Block Wash->Block Add Patient Serum Add Patient Serum Block->Add Patient Serum Add Labeled Conjugate Add Labeled Conjugate Add Patient Serum->Add Labeled Conjugate Wash Wash Add Labeled Conjugate->Wash Add Substrate Add Substrate Wash ->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance

Caption: Workflow for Anti-Drug Antibody detection using a Bridging ELISA.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_stimulation Stimulation & Incubation cluster_detection Detection Coat with Capture Ab Coat with Capture Ab Add PBMCs Add PBMCs Coat with Capture Ab->Add PBMCs Add Conjugate Add Conjugate Add PBMCs->Add Conjugate Incubate Incubate Add Conjugate->Incubate Wash & Add Detection Ab Wash & Add Detection Ab Incubate->Wash & Add Detection Ab Add Enzyme Conjugate Add Enzyme Conjugate Wash & Add Detection Ab->Add Enzyme Conjugate Add Substrate Add Substrate Add Enzyme Conjugate->Add Substrate Count Spots Count Spots Add Substrate->Count Spots Immune_Response_Pathway cluster_humoral Humoral Immunity cluster_cellular Cellular Immunity Folate Conjugate Folate Conjugate B-cell Recognition B-cell Recognition Folate Conjugate->B-cell Recognition Plasma Cell Differentiation Plasma Cell Differentiation B-cell Recognition->Plasma Cell Differentiation Anti-Drug Antibody Production Anti-Drug Antibody Production Plasma Cell Differentiation->Anti-Drug Antibody Production Neutralization/Clearance Neutralization/Clearance Anti-Drug Antibody Production->Neutralization/Clearance Folate Conjugate Folate Conjugate APC Uptake & Processing APC Uptake & Processing Folate Conjugate ->APC Uptake & Processing Antigen Presentation to T-cells Antigen Presentation to T-cells APC Uptake & Processing->Antigen Presentation to T-cells T-cell Activation & Cytokine Release T-cell Activation & Cytokine Release Antigen Presentation to T-cells->T-cell Activation & Cytokine Release Inflammation/Cell-mediated Cytotoxicity Inflammation/Cell-mediated Cytotoxicity T-cell Activation & Cytokine Release->Inflammation/Cell-mediated Cytotoxicity

References

A Comparative Analysis of Polyethylene Glycol (PEG) Spacer Length in Folate Conjugates for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of folate conjugates with varying polyethylene glycol (PEG) spacer lengths, a critical design parameter in developing targeted cancer therapies. The length of the PEG spacer, which links the folate targeting ligand to a nanoparticle or drug, significantly influences the conjugate's performance, from receptor binding and cellular uptake to in vivo efficacy and pharmacokinetics. This document synthesizes experimental data to aid in the rational design of next-generation folate-targeted drug delivery systems.

The Critical Role of the PEG Spacer

Folate receptor-α is a well-established target for cancer therapy due to its overexpression in a variety of tumors and limited expression in healthy tissues. Folate conjugates are designed to exploit this by delivering cytotoxic agents or imaging probes specifically to cancer cells via folate receptor-mediated endocytosis. The PEG spacer in these conjugates serves multiple purposes: it enhances solubility, prolongs circulation time by shielding the conjugate from the immune system, and, crucially, provides the necessary flexibility and distance for the folate ligand to effectively bind to its receptor.[1] Research indicates that the length of this spacer is not a trivial consideration, with significant impacts on both in vitro and in vivo performance.

Comparative Performance Data

The following tables summarize quantitative data from studies comparing folate-PEG conjugates with different PEG spacer lengths. The primary focus is on liposomal formulations, a common platform for these conjugates.

In Vitro Performance: Cellular Association and Cytotoxicity

In controlled cellular environments, the effect of PEG spacer length on the performance of folate conjugates can be nuanced. While some studies report a clear trend, others find less significant differences.

PEG Spacer MW (Da)FormulationCell LineKey FindingReference
2000, 3400, 5000Folate-PEG-DSPE modified liposomesKBHighest cellular association observed with the longest spacer (PEG5000) at low folate density.[2][2]
2000, 5000, 10000Folate-PEG-DSPE modified liposomes with DoxorubicinKBCellular uptake was dramatically increased compared to non-targeted liposomes, but no significant difference was observed between the different PEG linker lengths in vitro.[3][3]

Summary: In vitro, a longer PEG spacer may enhance folate receptor-mediated association. However, this effect can be influenced by other factors like ligand density. In some cases, once a sufficient spacer length is achieved, further increases may not significantly enhance cellular uptake under in vitro conditions.

In Vivo Performance: Tumor Accumulation and Antitumor Efficacy

In the more complex in vivo environment, the length of the PEG spacer demonstrates a more pronounced and critical role in the overall efficacy of the folate conjugate.

PEG Spacer MW (Da)FormulationAnimal ModelKey FindingReference
2000, 5000, 10000Folate-PEG-DSPE modified liposomes with DoxorubicinKB tumor-bearing miceTumor accumulation of liposomes significantly increased with longer PEG linker length. The longest linker (PEG10000) resulted in a >40% greater reduction in tumor size compared to the shorter linkers.[3][3]

Summary: In vivo studies consistently highlight the superiority of longer PEG spacers. A longer PEG chain likely provides better presentation of the folate ligand to the receptor in the physiological context of a solid tumor, overcoming steric hindrance and improving tumor penetration and accumulation. This translates to significantly enhanced antitumor activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative studies of folate-PEG conjugates.

Synthesis of Folate-PEG-DSPE Conjugate

This protocol describes a common method for synthesizing the folate-PEG-lipid component used in the formulation of targeted liposomes.[4][5]

  • Folic Acid Activation: Folic acid is dissolved in dimethyl sulfoxide (DMSO). N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added to activate the γ-carboxyl group of folic acid. The reaction is stirred overnight in the dark. The by-product, dicyclohexylurea, is removed by filtration.

  • Conjugation to DSPE-PEG-NH2: The activated folic acid is then reacted with DSPE-PEG-NH2 (distearoylphosphatidylethanolamine-PEG-amine) of the desired PEG molecular weight (e.g., 2000, 5000, or 10000 Da) in the presence of a base like triethylamine. The mixture is stirred for several hours at room temperature.

  • Purification: The resulting Folate-PEG-DSPE conjugate is purified by dialysis against deionized water to remove unreacted starting materials and by-products, followed by lyophilization.

Preparation of Folate-Targeted Liposomes

This protocol outlines the preparation of doxorubicin-loaded, folate-targeted liposomes using the thin-film hydration method.[3][6]

  • Lipid Film Formation: Hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and DSPE-PEG of a specific molecular weight are dissolved in a chloroform/methanol mixture in a round-bottom flask. For folate-targeted liposomes, a molar percentage of Folate-PEG-DSPE is included in this mixture.

  • Hydration: The organic solvent is removed under reduced pressure to form a thin lipid film on the flask wall. The film is then hydrated with an aqueous buffer (e.g., ammonium sulfate solution for doxorubicin loading) at a temperature above the lipid phase transition temperature.

  • Extrusion: The resulting liposome suspension is subjected to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • Drug Loading: For remote loading of a drug like doxorubicin, the exterior buffer of the liposomes is exchanged with a new buffer (e.g., HEPES-buffered saline). The drug is then added to the liposome suspension and incubated at an elevated temperature to facilitate its encapsulation.

  • Purification: Unencapsulated drug is removed by size exclusion chromatography or dialysis.

In Vitro Cellular Uptake Assay

This protocol describes how to quantify the uptake of folate-targeted liposomes by cancer cells.[7]

  • Cell Culture: Folate receptor-positive cancer cells (e.g., KB, HeLa, MCF-7) are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: The cells are incubated with folate-targeted liposomes containing a fluorescent marker or a quantifiable drug (like doxorubicin) at a specific concentration for a defined period (e.g., 1-4 hours). Non-targeted liposomes and free drug serve as controls.

  • Washing: After incubation, the cells are washed multiple times with cold phosphate-buffered saline (PBS) to remove non-internalized liposomes.

  • Quantification: The cells are lysed, and the intracellular fluorescence or drug concentration is measured using a plate reader or high-performance liquid chromatography (HPLC), respectively. For visualization, confocal microscopy can be used.

In Vivo Antitumor Efficacy Study

This protocol details the evaluation of the therapeutic efficacy of folate-targeted liposomes in a tumor-bearing mouse model.[3][8]

  • Tumor Implantation: Human cancer cells (e.g., KB cells) are subcutaneously injected into the flank of immunocompromised mice. The tumors are allowed to grow to a palpable size.

  • Treatment Groups: The mice are randomly divided into several groups: saline control, free drug, non-targeted liposomes, and folate-targeted liposomes with varying PEG spacer lengths.

  • Administration: The formulations are administered intravenously via the tail vein at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., every 2-3 days).

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology).

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Logical relationship between PEG spacer length and performance.

Start Start Synthesis Synthesis of Folate-PEG-DSPE (Varying PEG Lengths) Start->Synthesis Formulation Liposome Formulation and Drug Loading Synthesis->Formulation InVitro In Vitro Characterization (Size, Zeta, Drug Load) Formulation->InVitro CellStudies In Vitro Cellular Studies (Uptake, Cytotoxicity) InVitro->CellStudies InVivo In Vivo Studies (Pharmacokinetics, Efficacy) CellStudies->InVivo Analysis Data Analysis and Comparison InVivo->Analysis End End Analysis->End

Caption: Experimental workflow for comparing folate-PEG conjugates.

Folate_Liposome Folate-PEG Liposome FR Folate Receptor (FR) Folate_Liposome->FR Binding Binding FR->Binding 1 Clathrin Clathrin-Coated Pit Formation Binding->Clathrin 2 Endocytosis Endocytosis Clathrin->Endocytosis 3 Endosome Endosome Endocytosis->Endosome 4 Acidification Endosomal Acidification Endosome->Acidification 5 Release Drug Release Acidification->Release 6 Effect Therapeutic Effect Release->Effect 7

Caption: Folate receptor-mediated endocytosis pathway.

Conclusion and Future Directions

The length of the PEG spacer is a paramount design feature in folate-conjugated drug delivery systems. The available evidence strongly suggests that longer PEG spacers, in the range of 5,000 to 10,000 Da, are more effective for in vivo applications, leading to enhanced tumor accumulation and superior therapeutic outcomes. While in vitro results can be a useful preliminary screen, they may not fully predict in vivo performance, underscoring the importance of animal studies in the development of these targeted therapies.

Future research should focus on a more systematic evaluation of a wider range of PEG lengths and architectures to precisely define the optimal spacer characteristics for different nanoparticle platforms and tumor types. Additionally, detailed studies on how PEG spacer length quantitatively affects binding affinity (Kd values) and pharmacokinetic profiles will provide a more complete understanding and enable the fine-tuning of these promising cancer therapies.

References

Safety Operating Guide

Personal protective equipment for handling Folate-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Folate-PEG3-C2-acid was not accessible at the time of this writing. The following guidance is based on the safety information for its constituent parts, folic acid and polyethylene glycol (PEG), as well as general best practices for handling chemical compounds in a laboratory setting. This information is intended for immediate logistical planning and to promote a culture of safety. It is imperative to obtain and thoroughly review the official supplier's SDS for this compound before any handling, storage, or disposal of the material.

This guide provides researchers, scientists, and drug development professionals with essential procedural information for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a risk assessment should be conducted to determine the appropriate level of PPE. Based on the available information for similar compounds, the following standard laboratory PPE is recommended to minimize exposure:

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.
Skin Protection Nitrile gloves (ensure they are compatible with any solvents used). A standard laboratory coat should be worn at all times.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Operational Plan: Step-by-Step Handling Procedures

2.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • Recommended storage temperatures are typically -20°C for long-term storage and 4°C for short-term storage. Always consult the supplier's data sheet for specific recommendations.

2.2. Preparation for Use (Weighing and Dissolving):

  • Preparation: Before handling, ensure the work area (e.g., a chemical fume hood or a designated benchtop in a well-ventilated lab) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, solvent, and vortex mixer.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing:

    • If the compound is a powder, handle it carefully to minimize dust generation.

    • Use a microbalance for accurate measurement of small quantities.

    • Tare the weigh boat on the balance, then carefully add the desired amount of this compound using a clean spatula.

  • Dissolving:

    • Add the appropriate solvent to the vessel containing the weighed compound.

    • Consult the supplier's technical data sheet for information on suitable solvents and solubility.

    • Mix the solution using a vortex mixer or by gentle agitation until the compound is fully dissolved.

2.3. Experimental Use:

  • When using this compound in experiments, handle all solutions with care to avoid splashes and aerosol formation.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of solid chemical waste in the regular trash.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled hazardous waste container appropriate for the solvent used.

    • Do not pour chemical waste down the drain.

  • Contaminated Materials:

    • Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical should be placed in a designated solid hazardous waste container.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation (Clean workspace, gather equipment) ppe Don PPE (Gloves, lab coat, eye protection) prep->ppe weigh Weighing (Minimize dust, use appropriate balance) ppe->weigh dissolve Dissolving (Add solvent, mix thoroughly) weigh->dissolve use Experimental Use (Handle with care, label containers) dissolve->use collect_solid Collect Solid Waste (Unused compound, contaminated items) use->collect_solid Post-experiment collect_liquid Collect Liquid Waste (Solutions) use->collect_liquid Post-experiment label_waste Label Waste Containers (Contents, date) collect_solid->label_waste collect_liquid->label_waste dispose Dispose via EHS (Follow institutional guidelines) label_waste->dispose

Caption: Workflow for handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.